Product packaging for 6-Chloro-2,3-dimethoxypyridine(Cat. No.:CAS No. 1087659-30-0)

6-Chloro-2,3-dimethoxypyridine

Cat. No.: B1419698
CAS No.: 1087659-30-0
M. Wt: 173.6 g/mol
InChI Key: RIBNMZVQKQHUSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Chloro-2,3-dimethoxypyridine is a useful research compound. Its molecular formula is C7H8ClNO2 and its molecular weight is 173.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8ClNO2 B1419698 6-Chloro-2,3-dimethoxypyridine CAS No. 1087659-30-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-2,3-dimethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO2/c1-10-5-3-4-6(8)9-7(5)11-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIBNMZVQKQHUSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C=C1)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00670146
Record name 6-Chloro-2,3-dimethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1087659-30-0
Record name 6-Chloro-2,3-dimethoxypyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1087659-30-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-2,3-dimethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

6-Chloro-2,3-dimethoxypyridine CAS 1087659-30-0 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Chloro-2,3-dimethoxypyridine (CAS 1087659-30-0): Properties, Synthesis, and Applications in Modern Drug Discovery

Introduction

In the landscape of medicinal chemistry and organic synthesis, heterocyclic compounds form the bedrock of many therapeutic agents and functional materials. Among these, substituted pyridines are of paramount importance due to their presence in numerous natural products and pharmaceuticals. This compound (CAS 1087659-30-0) is a synthetically valuable building block, offering a unique combination of reactive sites that can be strategically manipulated to construct complex molecular architectures.

This technical guide provides a comprehensive overview of this compound for researchers, chemists, and drug development professionals. It delves into its physicochemical properties, predicted spectroscopic profile, plausible synthetic strategies, key chemical reactions, and its potential applications as an intermediate in pharmaceutical research. The narrative is grounded in established chemical principles, drawing parallels from structurally related compounds to offer field-proven insights where direct data is not available.

Part 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's fundamental properties is the starting point for its effective utilization. This section details the known physicochemical characteristics and provides a predicted spectroscopic profile to aid in its identification and characterization.

Chemical Identity and Properties

The core attributes of this compound are summarized below. Computational data provides insight into its behavior in biological and chemical systems.

PropertyValueSource
CAS Number 1087659-30-0[1][2]
Molecular Formula C₇H₈ClNO₂[1]
Molecular Weight 173.60 g/mol [1][3]
IUPAC Name This compound
Synonyms 6-Chloro-2,3-dimethoxy-pyridine[1]
Appearance White to off-white solid (predicted)
SMILES COC1=C(N=C(C=C1)Cl)OC[1]
InChI InChI=1S/C7H8ClNO2/c1-10-5-3-4-6(8)9-7(5)11-2/h3-4H,1-2H3[4]
InChIKey RIBNMZVQKQHUSA-UHFFFAOYSA-N[4]
Purity ≥97% (Typical from commercial vendors)[1]
Topological Polar Surface Area (TPSA) 31.35 Ų[1]
LogP (calculated) 1.7522[1]
Spectroscopic Characterization (Predicted)

While specific experimental spectra for this compound are not widely published, its structure allows for a reliable prediction of its key spectroscopic features based on well-established principles of NMR, IR, and Mass Spectrometry.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show two distinct signals for the aromatic protons on the pyridine ring, appearing as doublets due to mutual coupling. The two methoxy groups (-OCH₃) would likely appear as two separate singlets in the 3.8-4.0 ppm range.

  • ¹³C NMR: The carbon NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbons bearing the methoxy groups and the chlorine atom would be significantly shifted downfield.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by key absorption bands indicative of its functional groups:

  • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

  • ~2950-2850 cm⁻¹: Aliphatic C-H stretching from the methoxy groups.

  • ~1600-1450 cm⁻¹: C=C and C=N stretching vibrations characteristic of the pyridine ring.

  • ~1250-1000 cm⁻¹: Strong C-O stretching from the methoxy ether linkages.

  • ~850-750 cm⁻¹: C-Cl stretching vibration.

Mass Spectrometry (MS): Mass spectrometry provides information on the molecular weight and fragmentation patterns.

  • Molecular Ion (M⁺): The electron impact (EI) mass spectrum would show a molecular ion peak at m/z 173. The key feature would be the isotopic pattern of the molecular ion, with a prominent M+2 peak approximately one-third the intensity of the M⁺ peak, which is characteristic of a molecule containing one chlorine atom.

  • Fragmentation: Common fragmentation pathways would likely involve the loss of a methyl radical (•CH₃) from a methoxy group, followed by the loss of carbon monoxide (CO).

G C₇H₈ClNO₂⁺\n(m/z = 173/175) C₇H₈ClNO₂⁺ (m/z = 173/175) C₆H₅ClNO⁺\n(m/z = 158/160) C₆H₅ClNO⁺ (m/z = 158/160) C₇H₈ClNO₂⁺\n(m/z = 173/175)->C₆H₅ClNO⁺\n(m/z = 158/160) - •CH₃ C₅H₅ClNO⁺\n(m/z = 130/132) C₅H₅ClNO⁺ (m/z = 130/132) C₆H₅ClNO⁺\n(m/z = 158/160)->C₅H₅ClNO⁺\n(m/z = 130/132) - CO G cluster_0 Synthetic Pathway Start 2,6-Dichloro-3-hydroxypyridine Step1 Methoxylation (C3-OH) (e.g., CH₃I, Base) Start->Step1 Intermediate1 2,6-Dichloro-3-methoxypyridine Step1->Intermediate1 Step2 Selective Methoxylation (C2) (e.g., NaOMe, cat. CuI) Intermediate1->Step2 Product This compound Step2->Product G Core This compound SNAAr Nucleophilic Aromatic Substitution (SNAAr) Core->SNAAr Nu⁻ (RNH₂, RO⁻, RS⁻) Coupling Transition-Metal Catalyzed Cross-Coupling Core->Coupling Pd or Cu catalyst + Coupling Partner Product1 6-Amino/Alkoxy/Thio Pyridines SNAAr->Product1 Product2 6-Aryl/Alkynyl/Alkyl Pyridines Coupling->Product2 G Start This compound (Starting Scaffold) Library Library Synthesis (e.g., Suzuki or SNAAr Reactions) Start->Library Screening High-Throughput Screening (Biological Assays) Library->Screening Hit Hit Identification Screening->Hit SAR Structure-Activity Relationship (SAR) Analysis Hit->SAR SAR->Library Iterative Design Lead Lead Optimization SAR->Lead Candidate Preclinical Candidate Lead->Candidate

References

Physical and chemical properties of 6-Chloro-2,3-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Chloro-2,3-dimethoxypyridine for Advanced Research

Introduction: Unveiling a Versatile Heterocyclic Building Block

This compound is a substituted pyridine derivative that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and organic synthesis. Its structural architecture, featuring a reactive chlorine atom and two methoxy groups on a pyridine core, makes it a valuable intermediate for constructing more complex molecular entities. The pyridine ring itself is a privileged scaffold in drug discovery, structurally analogous to biologically crucial molecules like purines.[1] The strategic placement of a chlorine atom at the 6-position provides a crucial "handle" for synthetic chemists to perform further modifications, such as cross-coupling and nucleophilic substitution reactions, thereby enabling the creation of diverse compound libraries for screening.[1]

This guide provides a comprehensive overview of the essential physical, chemical, and spectroscopic properties of this compound. It is designed to equip researchers, scientists, and drug development professionals with the technical knowledge and practical insights required to effectively utilize this compound in their research endeavors.

Compound Identification and Core Physicochemical Properties

Accurate identification and a foundational understanding of a compound's physical properties are paramount for its successful application in a laboratory setting. These parameters influence everything from reaction setup and solvent selection to purification and storage.

Key Identifiers
  • Chemical Name: this compound

  • CAS Number: 1087659-30-0[2][3]

  • Molecular Formula: C₇H₈ClNO₂[2][3]

  • Synonyms: 6-Chloro-2,3-dimethoxy-pyridine[2][4]

Molecular Structure

The structure of this compound is foundational to its reactivity and properties.

Caption: 2D Structure of this compound.

Summary of Physical and Computational Properties

The following table consolidates the key physical and computationally derived properties of the compound. This data is essential for experimental design, including reaction stoichiometry, solvent choice, and safety considerations.

PropertyValueSource(s)
Molecular Weight 173.60 g/mol [2][3]
Appearance Solid
Melting Point Data not readily available
Boiling Point Data not readily available
Solubility Expected to be soluble in common organic solvents like chloroform, ethyl acetate, and methanol.[5] Specific quantitative data is not publicly available.
Topological Polar Surface Area (TPSA) 31.35 Ų[2]
LogP (calculated) 1.7522[2]

Spectroscopic Profile for Structural Verification

Spectroscopic analysis is indispensable for confirming the identity, purity, and structure of a chemical compound. While specific spectra for this compound are proprietary to suppliers, this section outlines the expected spectral characteristics based on its functional groups and data from analogous structures.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and the six protons of the two methoxy groups. The chemical shifts and coupling patterns of the aromatic protons would be diagnostic for the substitution pattern.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display seven unique carbon signals: five for the pyridine ring carbons and two for the methoxy group carbons. The carbon attached to the chlorine atom would exhibit a characteristic chemical shift.

  • IR (Infrared) Spectroscopy: The IR spectrum provides insight into the functional groups present.[6] Key absorption bands would be expected for C=C and C=N stretching vibrations of the aromatic pyridine ring, C-O stretching of the methoxy groups, C-H stretching of the aromatic and methyl groups, and a characteristic C-Cl stretching vibration in the fingerprint region.[7][8]

  • MS (Mass Spectrometry): Mass spectrometry is used to determine the molecular weight. The electron impact (EI) or electrospray ionization (ESI) mass spectrum would show a molecular ion peak (M⁺) at an m/z corresponding to the molecular weight (173.60). A crucial diagnostic feature would be the presence of an isotopic peak (M+2) at approximately one-third the intensity of the M⁺ peak, which is characteristic of a molecule containing a single chlorine atom.

Chemical Properties and Reactivity Insights

The chemical behavior of this compound is dominated by the interplay between the electron-deficient pyridine ring, the activating chloro substituent, and the electron-donating methoxy groups.

Nucleophilic Aromatic Substitution (SNAr)

The most significant chemical property of this compound is the reactivity of the chlorine atom at the 6-position (ortho to the ring nitrogen). The electron-withdrawing nature of the pyridine nitrogen atom activates the C-Cl bond towards nucleophilic attack. This allows for the displacement of the chloride ion by a wide range of nucleophiles (e.g., amines, alkoxides, thiols). This reaction proceeds via a stabilized anionic intermediate known as a Meisenheimer complex, making it a highly reliable transformation for molecular elaboration.[9]

SNAr_Mechanism Reactant This compound + Nu⁻ Intermediate Meisenheimer Complex (Stabilized Anionic Intermediate) Reactant->Intermediate Nucleophilic Attack Product Substituted Product + Cl⁻ Intermediate->Product Chloride Elimination

Caption: General workflow for Nucleophilic Aromatic Substitution (SNAr).

Role of Methoxy Groups

The two methoxy groups at the 2- and 3-positions are electron-donating, which modulates the overall electron density of the pyridine ring. In drug discovery, methoxy groups are known to influence a molecule's conformation, metabolic stability, and ability to form hydrogen bonds with biological targets.[10] Their presence can significantly impact the physicochemical properties and pharmacological profile of derivative compounds.[11]

Basicity of the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom imparts basic properties, allowing it to be protonated by acids to form pyridinium salts. This characteristic is important for controlling reaction conditions and can be exploited in purification strategies.

Synthetic Considerations

While specific, validated synthetic protocols for this compound are not widely published in open literature, a general synthetic strategy can be conceptualized based on established heterocyclic chemistry principles.[12][13] A plausible route could involve the construction of the substituted pyridine ring followed by targeted functionalization.

Synthesis_Workflow Start Pyridine Precursor (e.g., Dihydroxypyridine) Step1 Chlorination (e.g., POCl₃) Start->Step1 Intermediate1 Dichloropyridine Derivative Step1->Intermediate1 Step2 Selective Methoxylation (e.g., NaOMe) Intermediate1->Step2 Product This compound Step2->Product Purify Purification (Chromatography/Recrystallization) Product->Purify

Caption: Hypothetical workflow for the synthesis of the target compound.

Applications in Research and Drug Development

This compound serves primarily as a versatile building block for the synthesis of higher-value, biologically active molecules.

  • Medicinal Chemistry: It is an ideal starting material for creating libraries of novel compounds to be screened for therapeutic activity. The activated chlorine allows for the introduction of various functional groups, enabling systematic Structure-Activity Relationship (SAR) studies.[1]

  • Kinase Inhibitor Scaffolds: Substituted pyridines and related fused heterocyclic systems are core components of many kinase inhibitors used in oncology and immunology.[1] This compound provides a scaffold to build molecules that can target specific ATP-binding sites in kinases.

  • Agrochemical Research: The pyridyl moiety is also found in many modern pesticides and herbicides. This intermediate can be used in the discovery of new agrochemicals.

  • Pharmaceutical Analysis: Due to their reactivity, chloro-pyridine derivatives can sometimes be process impurities in active pharmaceutical ingredients (APIs). For instance, a related compound, 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride, is a known genotoxic impurity in the proton pump inhibitor Pantoprazole, necessitating sensitive analytical methods for its detection.[14]

Safety, Handling, and Storage

Adherence to proper safety protocols is critical when working with any chemical reagent.

  • Hazard Classification: this compound is classified as harmful if swallowed (Acute Toxicity 4, Oral). It may cause skin, eye, and respiratory system irritation.[15]

    • GHS Pictogram: GHS07 (Exclamation Mark)

    • Signal Word: Warning

    • Hazard Statement: H302: Harmful if swallowed

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[16][17]

  • Handling: Handle only in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[18] Avoid contact with skin, eyes, and clothing.[16][18] Wash hands thoroughly after handling.[18]

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible substances.[18] Keep the container tightly closed when not in use.[4][18]

Conclusion

This compound is a synthetically valuable heterocyclic compound with a well-defined profile of reactivity centered on its activated chloro-substituent. Its utility as a molecular building block in medicinal chemistry and other areas of chemical research is significant. A thorough understanding of its physical properties, spectroscopic signatures, and chemical reactivity, as detailed in this guide, is essential for any scientist aiming to leverage its potential for the synthesis of novel and complex molecules.

References

6-Chloro-2,3-dimethoxypyridine molecular structure and weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Chloro-2,3-dimethoxypyridine: A Key Intermediate in Medicinal Chemistry

Introduction

In the landscape of modern drug discovery and development, the strategic design of molecular scaffolds is paramount. Heterocyclic compounds, particularly pyridine derivatives, form the backbone of a vast number of pharmaceuticals due to their unique electronic properties and ability to engage in specific biological interactions. This compound is a key exemplar of a highly functionalized pyridine building block. Its strategic combination of a reactive chlorine atom—a versatile handle for synthetic elaboration—and two methoxy groups for modulating physicochemical properties makes it an invaluable intermediate for medicinal chemists. This guide provides a comprehensive technical overview of its molecular structure, properties, synthetic utility, and analytical characterization, tailored for researchers and scientists in the pharmaceutical industry.

Part 1: Molecular Structure and Physicochemical Properties

A thorough understanding of a molecule's fundamental characteristics is the foundation of its application. The identity, structure, and computed properties of this compound dictate its reactivity, solubility, and potential for forming interactions with biological targets.

Core Identification

The fundamental identifiers for this compound are summarized below, providing a clear and concise reference for this compound.

IdentifierValueSource(s)
Molecular Formula C₇H₈ClNO₂[1][2][3]
Molecular Weight 173.60 g/mol [1][2][3][4]
CAS Number 1087659-30-0[1][2][3][5]
Canonical SMILES COC1=C(OC)N=C(Cl)C=C1[1]
Physical Form Solid[3]
Structural Elucidation

The molecular architecture consists of a pyridine ring substituted at the 6-position with a chlorine atom and at the 2- and 3-positions with methoxy groups. This specific arrangement is crucial for its reactivity profile.

molecular_structure cluster_ring C1 C2 C1->C2 C3 C2->C3 O1 O C2->O1 C4 C3->C4 O2 O C3->O2 C5 C4->C5 N C5->N Cl Cl C5->Cl N->C1 C1_label C N_label N C5_label C C4_label C C3_label C C2_label C CH3_1 CH₃ O1->CH3_1 CH3_2 CH₃ O2->CH3_2

Molecular structure of this compound.
Physicochemical Data Summary

Computational models provide valuable insights into the druglike properties of a molecule. These parameters are essential for predicting its behavior in biological systems and for guiding further synthetic modifications.

PropertyValueSignificance in Drug Discovery
Topological Polar Surface Area (TPSA) 31.35 Ų[1]
LogP (octanol-water partition coeff.) 1.7522[1]
Hydrogen Bond Acceptors 3[1]
Hydrogen Bond Donors 0[1]
Rotatable Bonds 2[1]

The TPSA value below 140 Ų suggests good potential for cell permeability. The LogP indicates moderate lipophilicity, often a desirable trait for oral bioavailability. The presence of three hydrogen bond acceptors (the nitrogen atom and two oxygen atoms) provides opportunities for directed interactions within a protein binding pocket.

Part 2: The Role in Synthetic and Medicinal Chemistry

The true value of this compound lies in its utility as a versatile synthetic intermediate. Its functional groups are not merely decorative; they are strategically positioned to enable a wide range of chemical transformations.

The Strategic Importance of Key Functional Groups

Both the chloro and methoxy substituents play critical roles in the application of this molecule in drug discovery.[6][7]

  • The Chloro Group as a Synthetic Handle: The chlorine atom at the 6-position of the pyridine ring is an excellent leaving group for nucleophilic aromatic substitution reactions. More importantly, it serves as a prime site for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig, Heck). This allows for the facile introduction of a wide array of carbon- and heteroatom-based substituents, enabling the rapid generation of diverse chemical libraries for biological screening.[8]

  • The Methoxy Groups as Modulators: The two methoxy groups at the 2- and 3-positions significantly influence the electronic nature of the pyridine ring. They are electron-donating groups, which can affect the reactivity of the ring and the pKa of the pyridine nitrogen. In a drug development context, methoxy groups can improve metabolic stability by blocking sites susceptible to oxidative metabolism and can enhance binding affinity through favorable interactions in a protein's active site.[7]

Application in Synthetic Workflows

A primary application of this compound is as a scaffold in multi-step syntheses. For instance, a Suzuki coupling reaction can be used to introduce a new aryl or heteroaryl group, a common strategy for building complexity in kinase inhibitors and other targeted therapies.

suzuki_coupling reagent This compound catalyst Pd Catalyst + Base reagent->catalyst Reactant 1 boronic_acid R-B(OH)₂ (Boronic Acid) boronic_acid->catalyst Reactant 2 product 6-R-2,3-dimethoxypyridine (Coupled Product) catalyst->product Forms

Generalized workflow for a Suzuki cross-coupling reaction.

Part 3: Analytical Characterization and Quality Control

As with any high-value intermediate, rigorous analytical characterization is non-negotiable. It ensures the identity and purity of the material, which is critical for the reproducibility of subsequent synthetic steps and the integrity of biological data.

Experimental Protocol: NMR Spectroscopy

Objective: To confirm the molecular structure of this compound and assess its purity.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the solid compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Acquire ¹H (proton) and ¹³C (carbon) NMR spectra on a 400 MHz or higher spectrometer.

  • Structural Verification (¹H NMR): Based on the structure, two distinct aromatic proton signals are expected in the pyridine region (approx. 6.5-8.5 ppm), each integrating to 1H. Two sharp singlets, each integrating to 3H, are expected in the methoxy region (approx. 3.5-4.5 ppm).

  • Structural Verification (¹³C NMR): Five distinct signals are expected in the aromatic region for the pyridine ring carbons, and two signals are expected for the methoxy carbons.

  • Purity Assessment: The absence of significant impurity peaks in both spectra provides a measure of chemical purity. Integration of the primary peaks relative to any impurities can be used for quantification.

Experimental Protocol: Mass Spectrometry (MS)

Objective: To confirm the molecular weight and elemental composition.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Analyze the sample using an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

  • Data Analysis:

    • Molecular Ion Peak: The primary ion observed should correspond to the protonated molecule [M+H]⁺ with an m/z of approximately 174.03.

    • Isotopic Pattern: A crucial validation step is the observation of the characteristic isotopic pattern for a molecule containing one chlorine atom. There will be two peaks, [M+H]⁺ and [M+2+H]⁺, in an approximate 3:1 ratio of intensity, separated by two mass units. This pattern is a definitive signature of the presence of chlorine.

Part 4: Safety and Handling

Proper safety precautions are essential when working with any chemical intermediate.

  • Hazard Identification: The compound is classified as harmful if swallowed (Acute Toxicity 4, Oral).[3] The GHS pictogram associated with this hazard is the exclamation mark (GHS07).[3]

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.

Conclusion

This compound is more than just a chemical on a shelf; it is a strategically designed tool for molecular innovation. Its combination of a versatile chlorine handle and electronically modulating methoxy groups on a biologically relevant pyridine core makes it a powerful intermediate for constructing complex molecules. For researchers in drug development, a comprehensive understanding of its properties, reactivity, and analytical profile is key to unlocking its full potential in the synthesis of next-generation therapeutics.

References

Spectroscopic Profile of 6-Chloro-2,3-dimethoxypyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of 6-Chloro-2,3-dimethoxypyridine (CAS No. 1087659-30-0).[1] Aimed at researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data essential for the structural elucidation and quality control of this substituted pyridine. While experimental spectra for this specific compound are not widely available, this guide leverages predictive methodologies and comparative data from related structures to offer a robust analytical framework.

Introduction to this compound

This compound is a halogenated and methoxy-substituted pyridine derivative. Pyridine and its analogues are fundamental heterocyclic scaffolds in medicinal chemistry and materials science, making the precise characterization of their substituted forms critical for research and development. Spectroscopic techniques are indispensable for confirming the molecular structure and purity of such compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra for this compound, offering insights into the electronic environment of the nuclei.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, two aromatic protons and two distinct methoxy groups are expected.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H-47.2 - 7.4Doublet~8.0
H-56.8 - 7.0Doublet~8.0
2-OCH₃3.9 - 4.1SingletN/A
3-OCH₃3.8 - 4.0SingletN/A

Disclaimer: These are predicted values and may differ from experimental results.

The downfield shift of H-4 is anticipated due to the deshielding effects of the adjacent nitrogen atom and the C-2 methoxy group. The H-5 proton is expected to be upfield relative to H-4. The two methoxy groups will appear as sharp singlets, with potentially slight differences in their chemical shifts due to their different positions on the pyridine ring.

Predicted ¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The predicted chemical shifts are influenced by the electronegativity of the substituents and the aromatic ring currents.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (ppm)
C-2158 - 162
C-3140 - 144
C-4120 - 124
C-5115 - 119
C-6145 - 149
2-OCH₃53 - 57
3-OCH₃55 - 59

Disclaimer: These are predicted values and may differ from experimental results.

The carbons directly attached to the electronegative oxygen (C-2 and C-3) and chlorine (C-6) atoms are expected to be significantly downfield. The chemical shifts of substituted pyridines can be estimated using incremental methods based on the substituent effects on the parent pyridine ring.[2][3]

Caption: Molecular structure of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic ring, C-O, and C-Cl bonds.

Table 3: Predicted Major IR Absorption Bands

Wavenumber (cm⁻¹)Vibration Type
3100-3000Aromatic C-H stretch
2950-2850Aliphatic C-H stretch (methoxy)
1600-1450Aromatic C=C and C=N stretching
1250-1000C-O stretching (aryl ether)
800-600C-Cl stretch

The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the pyridine ring give rise to a series of bands in the 1600-1450 cm⁻¹ region.[4] The strong absorptions in the 1250-1000 cm⁻¹ range are characteristic of the aryl ether C-O stretching. The C-Cl stretching vibration is expected in the lower frequency region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Molecular Ion Peak

The molecular formula of this compound is C₇H₈ClNO₂.[1] Its molecular weight is approximately 173.60 g/mol .[1] Due to the presence of chlorine, which has two common isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance), the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion.

  • M+ peak: m/z ≈ 173 (corresponding to the ³⁵Cl isotope)

  • M+2 peak: m/z ≈ 175 (corresponding to the ³⁷Cl isotope)

The intensity ratio of the M+ to M+2 peak will be approximately 3:1, which is a clear indicator of the presence of a single chlorine atom in the molecule.

Fragmentation Pattern

The fragmentation of the molecular ion will likely proceed through the loss of stable neutral molecules or radicals.

Fragmentation_Pathway M [C₇H₈ClNO₂]⁺˙ m/z = 173/175 F1 Loss of CH₃ [C₆H₅ClNO₂]⁺ m/z = 158/160 M->F1 - •CH₃ F3 Loss of Cl [C₇H₈NO₂]⁺ m/z = 138 M->F3 - •Cl F4 Loss of OCH₃ [C₆H₅ClN]⁺˙ m/z = 126/128 M->F4 - •OCH₃ F2 Loss of CO [C₅H₅ClNO]⁺˙ m/z = 130/132 F1->F2 - CO

References

6-Chloro-2,3-dimethoxypyridine: A Comprehensive Guide to Solubility and Stability Profiling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

6-Chloro-2,3-dimethoxypyridine is a substituted pyridine derivative with significant potential as a building block in the synthesis of novel pharmaceutical compounds.[1][2] Its utility in drug discovery and development pipelines is intrinsically linked to its fundamental physicochemical properties, namely its solubility in various solvent systems and its chemical stability under diverse environmental conditions. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for evaluating these critical parameters. In the absence of extensive public data, this document emphasizes robust, field-proven methodologies for determining solubility and stability, ensuring the generation of reliable and reproducible results. We will detail the causality behind experimental choices, provide step-by-step protocols for key assays, and offer best practices for data interpretation and presentation, empowering research teams to optimize reaction conditions, purification strategies, and formulation development.

Introduction and Physicochemical Profile

This compound (CAS No. 1087659-30-0) is a solid organic compound whose structure is foundational for creating more complex, biologically active molecules. Understanding its behavior in solution is paramount for its effective use. The presence of a chlorine atom and two methoxy groups on the pyridine ring dictates its polarity, hydrogen bonding capability, and susceptibility to chemical degradation.

A precise understanding of its solubility is essential for designing efficient synthetic routes and purification schemes, while a thorough stability profile is critical for defining appropriate storage conditions, predicting shelf-life, and ensuring the integrity of drug intermediates.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 1087659-30-0[1][2]
Molecular Formula C₇H₈ClNO₂[1][2]
Molecular Weight 173.60 g/mol [1]
Physical Form Solid
SMILES COc1ccc(Cl)nc1OC
InChI Key RIBNMZVQKQHUSA-UHFFFAOYSA-N

Solubility Assessment Framework

Quantitative solubility data for this compound is not widely available in peer-reviewed literature. Therefore, a systematic experimental approach is necessary. The choice of the shake-flask method described here is based on its reputation as the "gold standard" for determining thermodynamic equilibrium solubility, providing highly reliable and reproducible data crucial for downstream applications.

Theoretical Considerations

The solubility of this compound is governed by the interplay of its structural features. The nitrogen atom in the pyridine ring and the oxygen atoms of the methoxy groups can act as hydrogen bond acceptors. The aromatic ring allows for potential π-π stacking interactions. However, the molecule lacks hydrogen bond donors. The chloro-substituent and the overall structure suggest it will exhibit moderate polarity, predicting higher solubility in polar aprotic and some polar protic solvents compared to non-polar hydrocarbon solvents.[3]

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

This protocol outlines a reliable method for determining the solubility of this compound in a range of solvents relevant to synthesis, purification, and initial formulation screening.

Objective: To determine the equilibrium concentration of this compound in various solvents at a controlled temperature (e.g., 25 °C).

Materials:

  • This compound (purity ≥97%)[2]

  • Selected solvents (HPLC grade or equivalent): Water, Ethanol, Methanol, Acetonitrile, Acetone, Dichloromethane (DCM), Ethyl Acetate, Toluene, Heptane

  • Calibrated analytical balance

  • Glass vials with PTFE-lined screw caps

  • Thermostatically controlled shaker/incubator

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials (a visual excess of solid should remain at equilibrium).

    • Add a precise volume (e.g., 2.0 mL) of each selected solvent to the corresponding vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker incubator set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined empirically by sampling at various time points (e.g., 12, 24, 48, 72 hours) until the measured concentration plateaus.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed in the incubator for at least 2 hours to let the excess solid settle.

    • Carefully withdraw a sample from the clear supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved micro-particulates. This step is critical to avoid artificially high results.

    • Dilute the filtered sample with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

  • Analytical Quantification:

    • Analyze the diluted samples using a validated HPLC-UV method. A reverse-phase C18 column is often a good starting point for compounds of this polarity.[4]

    • Prepare a calibration curve using standards of known concentrations of this compound.

    • Calculate the concentration in the original filtered sample based on the dilution factor and the calibration curve.

Data Presentation

Results should be tabulated clearly, expressing solubility in multiple units (e.g., mg/mL and molarity) for broad utility.

Table 2: Template for Reporting Solubility Data of this compound

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Water25
Ethanol25
Acetonitrile25
Dichloromethane25
Ethyl Acetate25
Toluene25
Heptane25

Visualization of Solubility Workflow

G cluster_prep 1. Sample Preparation cluster_equil 2. Equilibration cluster_sampling 3. Sampling & Analysis A Add excess solid to vial B Add precise volume of solvent A->B C Agitate at constant T (24-48 hours) B->C D Settle undissolved solid (≥2 hours) C->D E Filter supernatant (0.22 µm) D->E F Dilute sample accurately E->F G Analyze via HPLC-UV F->G H Calculate concentration G->H I Final Solubility Report (Table 2) H->I Report Data G cluster_stress Stress Conditions cluster_analysis Analysis & Interpretation A Prepare Stock Solution (1 mg/mL in ACN) B Acid (HCl) A->B C Base (NaOH) A->C D Oxidative (H₂O₂) A->D E Thermal A->E F Photolytic A->F G Analyze via Stability-Indicating HPLC-PDA/MS B->G C->G D->G E->G F->G H Assess Peak Purity & Quantify Degradation G->H I Identify Degradation Pathways H->I J Final Stability Report (Table 3) I->J

References

Navigating the Procurement of 6-Chloro-2,3-dimethoxypyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Whitepaper for Scientists and Drug Development Professionals on the Commercial Availability, Supplier Vetting, and Strategic Procurement of a Key Synthetic Building Block.

Abstract

6-Chloro-2,3-dimethoxypyridine, a substituted pyridine derivative, serves as a crucial intermediate in the synthesis of a variety of pharmacologically active molecules. Its utility in drug discovery and development necessitates a clear understanding of its commercial landscape, including reliable suppliers, quality benchmarks, and safe handling protocols. This guide provides a comprehensive overview for researchers, chemists, and procurement specialists to navigate the acquisition of this key building block. We will delve into the identification of reputable vendors, crucial quality control parameters, and best practices for storage and handling, ensuring the integrity of research and development endeavors.

Introduction: The Strategic Importance of this compound in Synthesis

The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceuticals and agrochemicals. The specific substitution pattern of this compound, with its chloro and dimethoxy moieties, offers medicinal chemists a versatile platform for molecular elaboration. The chlorine atom at the 6-position provides a reactive handle for nucleophilic substitution and cross-coupling reactions, enabling the introduction of diverse functionalities. The methoxy groups at the 2- and 3-positions can influence the electronic properties and conformation of the molecule, which can be critical for optimizing biological activity and pharmacokinetic profiles.[1][2] The strategic incorporation of such substituted pyridines is a cornerstone of modern drug discovery, contributing to the development of novel therapeutics.[3][4]

Commercial Availability and Supplier Landscape

This compound is available from a range of chemical suppliers catering to the research and development sector. These suppliers vary in their scale of production, from small-scale catalog offerings to bulk and custom synthesis capabilities.

Identifying Key Suppliers

A survey of the current market reveals several prominent suppliers of this compound. These include large, well-established chemical companies as well as smaller, more specialized firms. Researchers should consider factors such as purity, available quantities, lead times, and technical support when selecting a supplier.

SupplierProduct Code(s)Typical PurityAvailable Quantities
Sigma-Aldrich (Merck) ADE000503-1GAldrichCPR1 g
ChemScene CS-0329683≥97%Custom/Bulk
Sunway Pharm Ltd CB8081097%1 g
BLD Pharm --Inquire
LGC Standards --Inquire
Aladdin Scientific -min 98% (GC)1 gram

This table is not exhaustive and represents a snapshot of publicly available information. Researchers are encouraged to conduct their own inquiries.

It is important to note that some suppliers, like Sigma-Aldrich for this specific product, provide it as part of a collection for early discovery researchers and may not perform extensive analytical data collection themselves. In such cases, the buyer assumes the responsibility for confirming the product's identity and purity.

Procurement Workflow: A Step-by-Step Guide

The process of acquiring this compound for research purposes can be streamlined by following a systematic approach.

procurement_workflow cluster_planning Phase 1: Planning & Vetting cluster_execution Phase 2: Execution & Verification Identify Need Identify Need Supplier Research Supplier Research Identify Need->Supplier Research Define Specs Request Quotes Request Quotes Supplier Research->Request Quotes Shortlist Vet Suppliers Vet Suppliers Request Quotes->Vet Suppliers Compare Offers Place Order Place Order Vet Suppliers->Place Order Select Vendor Receive Shipment Receive Shipment Place Order->Receive Shipment QC Analysis QC Analysis Receive Shipment->QC Analysis Inspect & Log Release to Lab Release to Lab QC Analysis->Release to Lab Approve/Reject

A streamlined workflow for the procurement of this compound.

Quality Assessment and Verification: Ensuring Experimental Integrity

The purity and identity of starting materials are paramount in chemical synthesis. Impurities can lead to side reactions, lower yields, and complicate the purification of the desired product. Therefore, independent verification of the quality of purchased this compound is a critical step.

Recommended Analytical Techniques

Upon receipt of the compound, researchers should perform a battery of analytical tests to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure and is highly effective for identifying the compound and any organic impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): Determines the purity of the sample by separating it from non-volatile or volatile impurities, respectively.

Many reputable suppliers, such as BLD Pharm, will provide access to analytical data like NMR, HPLC, and LC-MS for their products.[5]

Synthesis and Potential Impurities

Understanding the synthetic route to this compound can provide insights into potential impurities that may be present. While specific proprietary methods may vary between suppliers, general synthetic strategies for substituted chloropyridines often involve multi-step sequences. These can include chlorination of a corresponding hydroxypyridine, or building the pyridine ring from acyclic precursors.[6][7][8][9] Potential impurities could include starting materials, reagents from the chlorination step, or isomers formed during the synthesis.

Safe Handling, Storage, and Disposal

Proper handling and storage procedures are essential for ensuring the safety of laboratory personnel and maintaining the stability of this compound.

Personal Protective Equipment (PPE) and Engineering Controls

As with any chemical reagent, appropriate personal protective equipment should be worn when handling this compound. This includes:

  • Safety glasses with side shields or goggles.[10]

  • Chemically resistant gloves.[10]

  • A lab coat.

All handling of the solid or solutions should be conducted in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[10][11]

Storage and Stability

This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[10][12][13] Some suppliers recommend storage at 2-8°C.[12] It is important to keep it away from heat, sparks, and open flames.[11]

Spill and Disposal Procedures

In the event of a spill, the area should be evacuated. The spilled material should be carefully swept up or absorbed with an inert material and placed in a suitable, closed container for disposal.[10] Disposal of this compound and its containers must be in accordance with local, regional, and national regulations.

Conclusion

The successful procurement of this compound is a critical first step in many research and development projects. By carefully vetting suppliers, independently verifying the quality of the material, and adhering to strict safety protocols, researchers can ensure the integrity of their experiments and the reliability of their results. This guide provides a framework for navigating the commercial landscape and making informed decisions when sourcing this important synthetic building block.

References

An In-Depth Technical Guide to 6-Chloro-2,3-dimethoxypyridine: A Key Intermediate in Chemical Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 6-Chloro-2,3-dimethoxypyridine, a pivotal intermediate in contemporary chemical research, particularly within the realms of drug discovery and materials science. We will delve into its chemical properties, synthesis, reactivity, and significant applications, offering field-proven insights and detailed experimental protocols.

Core Characteristics of this compound

This compound is a substituted pyridine derivative with the chemical formula C₇H₈ClNO₂.[1][2] Its structure, featuring a pyridine ring substituted with a chlorine atom and two methoxy groups, imparts a unique combination of reactivity and functionality, making it a valuable building block in organic synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

PropertyValueSource
CAS Number 1087659-30-0[1][2][3]
Molecular Formula C₇H₈ClNO₂[1][2]
Molecular Weight 173.60 g/mol [1][2][3]
Appearance Solid[4]
SMILES COC1=C(N=C(C=C1)Cl)OC[2]
InChI 1S/C7H8ClNO2/c1-10-5-3-4-6(8)9-7(5)11-2/h3-4H,1-2H3[4]
InChI Key RIBNMZVQKQHUSA-UHFFFAOYSA-N[4]

Synthesis and Reactivity: A Mechanistic Perspective

The synthetic utility of this compound stems from the distinct reactivity of its substituent groups. The chlorine atom at the 6-position is a prime site for nucleophilic substitution and cross-coupling reactions, while the methoxy groups influence the electronic properties of the pyridine ring.

Illustrative Synthetic Pathway
Key Reaction Classes

The reactivity of this compound is dominated by the chemistry of its chloro and methoxy substituents. The chloro group, in particular, is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions and a versatile handle for palladium-catalyzed cross-coupling reactions.[5]

The electron-withdrawing nature of the pyridine nitrogen atom activates the chlorine at the 6-position towards nucleophilic attack.[6] This allows for the displacement of the chloride ion by a wide range of nucleophiles, including amines, alkoxides, and thiolates, providing a straightforward route to a diverse array of functionalized pyridines.[7] The reaction typically proceeds under basic conditions to neutralize the liberated HCl.

Diagram: Generalized SNAr Mechanism

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution.

The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds, and this compound is an excellent substrate for such transformations.[8][9] In the presence of a palladium catalyst and a base, it can be coupled with a variety of organoboron reagents (boronic acids or esters) to introduce aryl, heteroaryl, or alkyl groups at the 6-position.[10][11] The choice of ligand for the palladium catalyst is crucial for achieving high yields, especially with less reactive aryl chlorides.[9]

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition (Ar-Cl) Pd(0)Ln->Oxidative_Addition Ar-Cl Ar-Pd(II)-Cl Ar-Pd(II)-Cl Oxidative_Addition->Ar-Pd(II)-Cl Transmetalation Transmetalation (R-B(OR)₂) Ar-Pd(II)-Cl->Transmetalation R-B(OR)₂ Base Ar-Pd(II)-R Ar-Pd(II)-R Transmetalation->Ar-Pd(II)-R Reductive_Elimination Reductive Elimination Ar-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Ar-R Ar-R Reductive_Elimination->Ar-R

Caption: Key steps of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Medicinal Chemistry

The 2,3-dimethoxypyridine scaffold is a recurring motif in a number of biologically active molecules. The presence of both chloro and methoxy groups is significant in drug design.[12][13] The chlorine atom can act as a bioisostere for other groups and can participate in halogen bonding, while the methoxy groups can influence solubility and metabolic stability.[13] this compound serves as a key starting material for the synthesis of more complex molecules with potential therapeutic applications.

Case Study: Synthesis of a Kinase Inhibitor Precursor

Pyrido[2,3-d]pyrimidines are a class of compounds known for their kinase inhibitory activity.[5] The synthesis of these complex heterocyclic systems can be facilitated by using this compound as a starting material.

Experimental Protocol: Synthesis of a 6-amino-2,3-dimethoxypyridine derivative

This protocol outlines a representative nucleophilic substitution reaction to replace the chloro group with an amino functionality, a common step in the synthesis of kinase inhibitors.

Materials:

  • This compound

  • Ammonia (in a suitable solvent like dioxane or as aqueous ammonia)

  • A suitable base (e.g., potassium carbonate)

  • A palladium catalyst and ligand if proceeding via Buchwald-Hartwig amination

  • Anhydrous solvent (e.g., dioxane or toluene)

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in the chosen anhydrous solvent.

  • Add the ammonia source (e.g., a solution of ammonia in dioxane, >3.0 eq) and the base (2.0 eq).

  • If employing a cross-coupling approach, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq) and the ligand (e.g., Xantphos, 0.1 eq).

  • Heat the reaction mixture to a specified temperature (typically 80-110 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 6-amino-2,3-dimethoxypyridine derivative.

Safety and Handling

As with any research chemical, proper safety precautions must be taken when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[14][15]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[14][15] Avoid contact with skin and eyes.[14]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[15]

  • Disposal: Dispose of waste in accordance with local, regional, and national regulations.[15]

Conclusion

This compound is a highly versatile and valuable intermediate in organic synthesis. Its unique substitution pattern allows for a wide range of chemical transformations, making it a key building block in the synthesis of complex molecules for drug discovery and materials science. A thorough understanding of its reactivity, coupled with careful experimental design, will continue to unlock its potential in advancing chemical research.

References

The Emergence of a Key Scaffold: A Technical Guide to the Synthesis of 6-Chloro-2,3-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive overview of the synthetic pathways leading to 6-Chloro-2,3-dimethoxypyridine, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. While a singular "discovery" paper for this specific molecule remains elusive in seminal literature, its synthesis can be logically derived from established principles of pyridine chemistry. This guide elucidates a highly plausible and scientifically sound multi-step synthesis, commencing from the readily available precursor, 2,3-dihydroxypyridine. Each synthetic step is detailed with mechanistic insights, field-proven protocols, and a discussion of the underlying chemical principles that govern experimental choices. This document is intended to serve as a practical and authoritative resource for the laboratory-scale synthesis of this valuable chemical scaffold.

Introduction: The Significance of the Substituted Pyridine Moiety

The pyridine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in medicinal chemistry. The introduction of specific substituents, such as chloro and methoxy groups, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and oral bioavailability.[1][2] this compound (CAS No. 1087659-30-0) represents a key building block, offering multiple points for further chemical elaboration in the synthesis of more complex molecular architectures.[3][4]

A Plausible Foundational Synthesis: From Dihydroxypyridine to the Target Compound

In the absence of a definitive initial publication, a logical and efficient synthetic route can be constructed based on fundamental organic transformations. The proposed pathway commences with 2,3-dihydroxypyridine and proceeds through a two-step sequence: a Williamson ether synthesis to form the dimethoxy intermediate, followed by a regioselective chlorination.

Synthesis_Pathway A 2,3-Dihydroxypyridine B 2,3-Dimethoxypyridine A->B Methylation (Williamson Ether Synthesis) C This compound B->C Regioselective Chlorination

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 2,3-Dimethoxypyridine via Williamson Ether Synthesis

The initial step involves the exhaustive methylation of 2,3-dihydroxypyridine. The Williamson ether synthesis is a robust and well-established method for this transformation.

Mechanistic Rationale

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. A suitable base is used to deprotonate the hydroxyl groups of 2,3-dihydroxypyridine, forming a more nucleophilic pyridinolate anion. This anion then attacks the electrophilic methyl group of a methylating agent, such as methyl iodide or dimethyl sulfate, to form the corresponding methoxy group. The process is repeated for the second hydroxyl group to yield the desired 2,3-dimethoxypyridine. The choice of a strong base and an appropriate solvent is crucial for driving the reaction to completion.

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack (SN2) A 2,3-Dihydroxypyridine + Base B Pyridinolate Anion A->B Proton Abstraction C Pyridinolate Anion + Methylating Agent D 2,3-Dimethoxypyridine C->D Displacement of Leaving Group

Caption: Mechanism of the Williamson Ether Synthesis for the methylation of 2,3-dihydroxypyridine.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the methylation of hydroxypyridines.[5]

Materials:

  • 2,3-Dihydroxypyridine (1.0 eq)

  • Potassium Hydroxide (KOH), pulverized (2.2 eq)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Methyl Iodide (CH3I) (2.2 eq)

  • Ice water

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

  • To a stirred mixture of 2,3-dihydroxypyridine and pulverized potassium hydroxide in anhydrous DMSO under a nitrogen atmosphere, heat the mixture to 55-60 °C.

  • Slowly add a solution of methyl iodide in DMSO dropwise to the reaction mixture, maintaining the temperature at 55-60 °C.

  • After the addition is complete, continue stirring the reaction mixture at 55-60 °C for 30 minutes.

  • Pour the reaction mixture into ice water.

  • Extract the aqueous mixture with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 2,3-dimethoxypyridine.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Reagent/SolventMolar Ratio/ConcentrationTemperature (°C)Time (h)Typical Yield (%)
KOH/DMSO2.2 eq55-600.585-95
NaH/THF2.2 eq0 to rt2-480-90
NaOMe/MeOHExcessReflux12-2470-85

Table 1: Comparison of reaction conditions for the methylation of hydroxypyridines.

Step 2: Regioselective Chlorination of 2,3-Dimethoxypyridine

The second critical step is the introduction of a chlorine atom at the 6-position of the 2,3-dimethoxypyridine ring. The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the two methoxy groups.

Mechanistic Rationale and Regioselectivity

The methoxy group is an activating, ortho, para-directing substituent in electrophilic aromatic substitution. In 2,3-dimethoxypyridine, the 2-methoxy group directs incoming electrophiles to the 3- (already substituted) and 5-positions, while the 3-methoxy group directs to the 2- (already substituted) and 4-positions. The cumulative effect of both methoxy groups, along with the electron-withdrawing nature of the pyridine nitrogen, makes the 6-position the most electron-rich and sterically accessible site for electrophilic attack.

A highly effective method for the regioselective chlorination of electron-rich pyridines involves the formation of a pyridine N-oxide intermediate. The N-oxide activates the pyridine ring towards electrophilic substitution, particularly at the 2- and 6-positions. Subsequent treatment with a chlorinating agent like phosphorus oxychloride (POCl3) not only introduces the chlorine atom but also deoxygenates the N-oxide.

Chlorination_Mechanism A 2,3-Dimethoxypyridine B 2,3-Dimethoxypyridine-N-oxide A->B N-Oxidation (e.g., m-CPBA) C Activated Intermediate B->C Reaction with POCl3 D This compound C->D Chloride Attack & Rearomatization

Caption: Proposed mechanism for the regioselective chlorination via an N-oxide intermediate.

Detailed Experimental Protocol

This protocol is a composite of established procedures for the N-oxidation of pyridines and subsequent deoxygenative chlorination.[6]

Part A: Synthesis of 2,3-Dimethoxypyridine-N-oxide

Materials:

  • 2,3-Dimethoxypyridine (1.0 eq)

  • meta-Chloroperoxybenzoic acid (m-CPBA) (1.1 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve 2,3-dimethoxypyridine in dichloromethane and cool the solution to 0 °C in an ice bath.

  • Add m-CPBA portion-wise to the stirred solution, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution to remove excess m-CPBA and the resulting meta-chlorobenzoic acid.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-oxide.

Part B: Synthesis of this compound

Materials:

  • 2,3-Dimethoxypyridine-N-oxide (1.0 eq)

  • Phosphorus oxychloride (POCl3) (3.0 eq)

  • Toluene, anhydrous

  • Ice

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

Procedure:

  • In a flask equipped with a reflux condenser, dissolve the crude 2,3-dimethoxypyridine-N-oxide in anhydrous toluene.

  • Slowly add phosphorus oxychloride to the solution at room temperature.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours.

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.

  • Neutralize the acidic aqueous solution by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Chlorinating AgentSolventTemperature (°C)Time (h)Regioselectivity
POCl3TolueneReflux2-4High for 6-position
SOCl2Neat or DCMReflux3-6Moderate to Good
N-Chlorosuccinimide (NCS)AcetonitrileReflux8-12Good, often requires a catalyst

Table 2: Comparison of chlorinating agents for substituted pyridines.

Conclusion

This technical guide has outlined a robust and scientifically grounded synthetic pathway for the preparation of this compound. By leveraging the principles of Williamson ether synthesis and regioselective chlorination via an N-oxide intermediate, this valuable building block can be accessed in the laboratory with good to excellent yields. The detailed protocols and mechanistic discussions provided herein are intended to empower researchers and drug development professionals in their synthetic endeavors, facilitating the exploration of novel chemical entities based on this versatile pyridine scaffold.

References

Methodological & Application

Nucleophilic aromatic substitution on 6-Chloro-2,3-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Nucleophilic Aromatic Substitution on 6-Chloro-2,3-dimethoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, appearing in numerous pharmaceuticals, agrochemicals, and functional organic materials. The ability to selectively functionalize the pyridine ring is paramount for developing new molecular entities with tailored properties. This compound is a valuable building block, primed for functionalization via Nucleophilic Aromatic Substitution (SNAr). The strategic placement of the chloro leaving group at the 6-position, activated by the ring nitrogen, makes this substrate particularly susceptible to displacement by a wide array of nucleophiles.

This guide provides a detailed exploration of the SNAr reaction on this compound. It moves beyond simple procedural lists to explain the underlying mechanistic principles, offering field-tested protocols and troubleshooting insights to empower researchers in their synthetic endeavors.

Part 1: The Mechanism of Nucleophilic Aromatic Substitution on Pyridine

The SNAr reaction on a pyridine ring is not a simple one-step displacement. It proceeds via a well-established addition-elimination mechanism.[1][2] The reactivity of the pyridine ring towards nucleophiles is fundamentally dictated by the electron-withdrawing nature of the nitrogen heteroatom.

Pillar 1: Ring Activation

The nitrogen atom in the pyridine ring is more electronegative than carbon, leading to a polarization of the ring's π-electron system. This creates electron-deficient centers (δ+) at the positions ortho (C2, C6) and para (C4) to the nitrogen.[3] Consequently, these positions are activated for attack by electron-rich nucleophiles. The chloro group at the C6 position of the title compound is therefore in an ideal location for SNAr.

Pillar 2: The Meisenheimer Complex - A Stabilized Intermediate

The rate-determining step of the reaction is typically the initial attack of the nucleophile on the electron-deficient carbon bearing the leaving group.[4][5] This attack temporarily disrupts the ring's aromaticity, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[6][7]

The stability of this intermediate is crucial for the reaction to proceed. For attack at the C2 or C6 positions, the negative charge can be delocalized across the ring and, most importantly, onto the electronegative nitrogen atom.[4][5] This resonance form is a significant contributor to the stability of the intermediate, lowering the activation energy of the reaction. The 2,3-dimethoxy substituents, while electron-donating through resonance, also exert an inductive electron-withdrawing effect, modulating the overall reactivity of the ring.

Pillar 3: Restoration of Aromaticity

In the final, rapid step, the leaving group (chloride ion) is expelled, and the aromaticity of the pyridine ring is restored, yielding the final substituted product.

Troubleshooting_Workflow Start Low or No Product Yield Check_SM Verify Purity of Starting Materials (SM) Start->Check_SM First Step Check_Conditions Review Reaction Conditions Start->Check_Conditions Consider_Alternative Consider Alternative Methods Start->Consider_Alternative If SM & Conditions are Valid Temp Increase Temperature (e.g., in 10-20°C increments) Check_Conditions->Temp Solvent Change Solvent (e.g., DMF -> DMSO or Toluene) Check_Conditions->Solvent Base Use Stronger/Different Base (e.g., K₂CO₃ -> Cs₂CO₃ or NaH) Check_Conditions->Base Nucleophile Check Nucleophile Reactivity (Is it too weak or sterically hindered?) Check_Conditions->Nucleophile Pd_Coupling Buchwald-Hartwig Amination Consider_Alternative->Pd_Coupling Other_SNAr Try Microwave Irradiation to Accelerate Reaction Consider_Alternative->Other_SNAr

References

Application Notes and Protocols: 6-Chloro-2,3-dimethoxypyridine as a Versatile Building Block for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Specificity in Kinase Inhibition

Protein kinases, as crucial regulators of cellular signaling, have emerged as one of the most significant classes of drug targets in the 21st century. Their dysregulation is a hallmark of numerous diseases, particularly cancer, making the development of potent and selective kinase inhibitors a central focus of modern drug discovery.[1][2] A key strategy in this endeavor is the utilization of "privileged scaffolds," core molecular structures that are capable of binding to multiple targets with high affinity. The pyridine ring system is one such scaffold, widely recognized for its presence in a multitude of FDA-approved drugs and its ability to mimic the hinge-binding interactions of the native ATP ligand within the kinase active site.[3][4]

This application note delves into the utility of a specific, highly functionalized pyridine derivative, 6-chloro-2,3-dimethoxypyridine , as a versatile building block for the synthesis of next-generation kinase inhibitors. The strategic placement of the chloro, and two methoxy groups on the pyridine ring offers a unique combination of reactivity and structural features, enabling the facile construction of diverse and potent kinase inhibitor libraries.

The chlorine atom at the 6-position serves as a key handle for introducing molecular diversity through a variety of well-established cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[1][2][5] These reactions allow for the strategic installation of aryl, heteroaryl, and amino substituents, which can be tailored to optimize potency, selectivity, and pharmacokinetic properties. The 2,3-dimethoxy substitution pattern, on the other hand, can influence the molecule's conformation, solubility, and metabolic stability, while also providing additional points for hydrogen bonding interactions within the kinase active site.

This guide will provide a detailed exploration of the synthetic utility of this compound, complete with detailed experimental protocols for key transformations and an example of its application in the synthesis of a potent kinase inhibitor targeting the Colony-Stimulating Factor 1 Receptor (CSF-1R).

Chemical Properties and Advantages of this compound

PropertyValueSource
CAS Number 1087659-30-0--INVALID-LINK--
Molecular Formula C₇H₈ClNO₂--INVALID-LINK--
Molecular Weight 173.60 g/mol --INVALID-LINK--
Appearance Solid--INVALID-LINK--

The primary advantages of utilizing this compound as a building block include:

  • Tunable Reactivity: The chlorine atom at the 6-position is amenable to a wide range of palladium-catalyzed cross-coupling reactions, providing a reliable and versatile handle for diversification.

  • Structural Pre-organization: The 2,3-dimethoxy substitution pattern can enforce a specific conformation on the pyridine ring, which can be advantageous for binding to the kinase hinge region.

  • Improved Physicochemical Properties: The methoxy groups can enhance solubility and modulate the lipophilicity of the final compounds, contributing to improved drug-like properties.

  • Commercial Availability: The starting material is readily available from various chemical suppliers, facilitating its use in both academic and industrial research settings.

Key Synthetic Transformations: Gateway to Kinase Inhibitor Scaffolds

Two of the most powerful and widely employed reactions for the functionalization of this compound are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. These reactions are the cornerstones for building the core structures of a vast array of kinase inhibitors.

Suzuki-Miyaura Coupling: Forging the Biaryl Core

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, enabling the formation of carbon-carbon bonds.[6][7] In the context of our building block, this reaction is instrumental in creating biaryl or heteroaryl-aryl linkages, a common motif in many kinase inhibitors.

Suzuki_Workflow Start This compound + Arylboronic Acid Reaction Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) Start->Reaction Reaction Setup Product 6-Aryl-2,3-dimethoxypyridine (Kinase Inhibitor Scaffold) Reaction->Product Work-up & Purification

Caption: General workflow for Suzuki-Miyaura coupling.

Detailed Protocol: Suzuki-Miyaura Coupling of this compound with 4-Aminophenylboronic Acid

This protocol describes a general procedure for the synthesis of a key intermediate, 4-(2,3-dimethoxypyridin-6-yl)aniline, which can be further elaborated into a variety of kinase inhibitors.

Materials:

  • This compound (1.0 eq)

  • 4-Aminophenylboronic acid hydrochloride (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Standard glassware for inert atmosphere synthesis

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), 4-aminophenylboronic acid hydrochloride (1.2 eq), and potassium carbonate (3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v) to the flask via syringe. The final concentration of the limiting reagent should be approximately 0.1 M.

  • Catalyst Addition: Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 4-(2,3-dimethoxypyridin-6-yl)aniline.

ParameterConditionRationale
Catalyst Pd(PPh₃)₄A versatile and commonly used catalyst for Suzuki couplings.
Base K₂CO₃A moderately strong base sufficient for transmetalation.
Solvent 1,4-Dioxane/Water (4:1)A common solvent system that facilitates dissolution of both organic and inorganic reagents.
Temperature 90-100 °CProvides sufficient thermal energy to drive the catalytic cycle.
Buchwald-Hartwig Amination: Introducing the Key Nitrogen Linkage

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[8] This reaction is particularly valuable for synthesizing kinase inhibitors, as the aniline or related amino-heterocycle moiety often plays a critical role in binding to the kinase hinge region.

Buchwald_Workflow Start This compound + Amine (R-NH₂) Reaction Pd Precatalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos) Base (e.g., NaOtBu) Solvent (e.g., Toluene) Start->Reaction Reaction Setup Product N-Substituted-2,3-dimethoxy pyridin-6-amine Reaction->Product Work-up & Purification

Caption: General workflow for Buchwald-Hartwig amination.

Detailed Protocol: Buchwald-Hartwig Amination of this compound with a Primary Amine

This protocol provides a general procedure for the C-N coupling of this compound with a generic primary amine.

Materials:

  • This compound (1.0 eq)

  • Primary Amine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere synthesis (glovebox or Schlenk line)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq) to an oven-dried reaction tube or flask equipped with a magnetic stir bar.

  • Reagent Addition: Add this compound (1.0 eq) and the primary amine (1.2 eq).

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Seal the reaction vessel and heat the mixture to 100-110 °C with vigorous stirring for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired N-substituted-2,3-dimethoxypyridin-6-amine.

ParameterConditionRationale
Catalyst System Pd₂(dba)₃ / XPhosA highly active catalyst system for the amination of aryl chlorides.
Base NaOtBuA strong, non-nucleophilic base to facilitate the deprotonation of the amine.
Solvent TolueneA common non-polar solvent for Buchwald-Hartwig reactions.
Temperature 100-110 °CNecessary to overcome the activation barrier for the oxidative addition of the aryl chloride.

Application in the Synthesis of a CSF-1R Inhibitor Scaffold

The Colony-Stimulating Factor 1 Receptor (CSF-1R) is a receptor tyrosine kinase that plays a critical role in the survival, proliferation, and differentiation of macrophages.[9] Dysregulation of CSF-1R signaling is implicated in various inflammatory diseases and cancers, making it an attractive therapeutic target.[1][10][11] JNJ-40346527 (Edicotinib) is a potent and selective inhibitor of CSF-1R that has been investigated in clinical trials.[1][2][12] While the exact synthesis in the patent literature for JNJ-40346527 may utilize a different starting material, the core structure can be conceptually derived from a 6-substituted-2,3-dimethoxypyridine scaffold, highlighting the potential of our building block.

A plausible synthetic strategy towards a key intermediate for CSF-1R inhibitors involves the reaction of a this compound derivative with an appropriate aminopyrimidine, followed by further functionalization.

CSF1R_Inhibitor_Synthesis A This compound Derivative C Nucleophilic Aromatic Substitution (SNAr) A->C B Aminopyrimidine B->C D Pyrido[2,3-d]pyrimidine Core C->D E Further Functionalization D->E F CSF-1R Inhibitor E->F

Caption: Conceptual synthetic route to a CSF-1R inhibitor scaffold.

Protocol: Synthesis of a Pyrido[2,3-d]pyrimidine Core

This generalized protocol is based on established methodologies for the synthesis of pyrido[2,3-d]pyrimidines from chloropyridines and aminopyrimidines.[3][5][13]

Materials:

  • This compound (1.0 eq)

  • Substituted 4-aminopyrimidine (1.1 eq)

  • Strong base (e.g., Sodium Hydride)

  • Anhydrous polar aprotic solvent (e.g., DMF or DMA)

  • Standard glassware for inert atmosphere synthesis

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the substituted 4-aminopyrimidine (1.1 eq) and anhydrous solvent.

  • Deprotonation: Cool the mixture to 0 °C and add the strong base portion-wise. Stir at this temperature for 30 minutes.

  • Addition of Chloropyridine: Add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 80-100 °C for 6-12 hours, monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and carefully quench with water.

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization to yield the pyrido[2,3-d]pyrimidine core structure.

Targeted Signaling Pathway: CSF-1R

The synthesized kinase inhibitors derived from this compound can be designed to target specific signaling pathways. In the case of CSF-1R inhibitors like JNJ-40346527, the primary target is the CSF-1R signaling cascade, which is crucial for macrophage function.

CSF1R_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CSF1R CSF-1R PI3K PI3K CSF1R->PI3K Activates RAS RAS CSF1R->RAS CSF1 CSF-1 / IL-34 CSF1->CSF1R Binds AKT Akt PI3K->AKT Transcription Gene Transcription (Proliferation, Survival, Differentiation) AKT->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Inhibitor 6-Aryl-2,3-dimethoxypyridine Derivative (Inhibitor) Inhibitor->CSF1R Inhibits (ATP-competitive)

Caption: Inhibition of the CSF-1R signaling pathway.

By competitively binding to the ATP-binding site of CSF-1R, these inhibitors block the autophosphorylation of the receptor and subsequent downstream signaling through pathways such as PI3K/Akt and RAS/RAF/MEK/ERK. This ultimately leads to a reduction in macrophage proliferation, survival, and pro-inflammatory functions.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. Its strategic functionalization allows for the efficient construction of diverse chemical libraries targeting a range of kinases. The detailed protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination provided herein offer a robust starting point for the synthesis of potent and selective kinase inhibitors. The conceptual application towards the synthesis of a CSF-1R inhibitor scaffold underscores the potential of this building block in addressing significant unmet medical needs in oncology and inflammatory diseases.

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 6-Chloro-2,3-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Pyridine Building Block

6-Chloro-2,3-dimethoxypyridine is a key heterocyclic building block in the synthesis of a wide array of functionalized pyridine derivatives. Its strategic substitution pattern, featuring a reactive chlorine atom at the 6-position and two methoxy groups at the 2- and 3-positions, makes it a valuable precursor in the fields of medicinal chemistry, agrochemicals, and materials science. The electron-donating nature of the methoxy groups can influence the reactivity of the pyridine ring and the C-Cl bond, presenting unique opportunities and challenges in synthetic transformations.

Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile toolkit for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[1][2] These methodologies offer a direct and efficient route to introduce diverse functionalities onto the pyridine core of this compound, enabling the rapid generation of molecular complexity. This application note provides detailed protocols and expert insights for three of the most pivotal palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The provided protocols are designed as robust starting points, grounded in established principles for similar heteroaryl chlorides, and are intended to be optimized for specific substrate combinations.

I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of a C-C bond between an organohalide and an organoboron compound.[3] For this compound, this reaction allows for the introduction of a variety of aryl and heteroaryl substituents at the 6-position.

Causality Behind Experimental Choices

The selection of the catalyst system is paramount for a successful Suzuki-Miyaura coupling. The palladium catalyst, typically in its Pd(0) active form, initiates the catalytic cycle. The choice of ligand is crucial for stabilizing the palladium center, promoting oxidative addition to the C-Cl bond, and facilitating reductive elimination to yield the desired product. For electron-rich chloro-heterocycles like our substrate, bulky and electron-rich phosphine ligands are often preferred. The base plays a critical role in the transmetalation step, activating the organoboron species.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Reaction Scheme:

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or SPhos

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • In a separate vial, prepare the catalyst precursor by mixing palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%) or SPhos (0.04 mmol, 4 mol%).

  • Evacuate and backfill the Schlenk flask with an inert gas (Argon or Nitrogen) three times.

  • Under the inert atmosphere, add the catalyst precursor to the Schlenk flask.

  • Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, wash with brine (2 x 15 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Suzuki-Miyaura Coupling Parameters
ParameterRecommended Starting ConditionsRationale & Optimization Notes
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄Pd(PPh₃)₄ can be used directly. Pd(OAc)₂ and Pd₂(dba)₃ are pre-catalysts that form the active Pd(0) species in situ.
Ligand PPh₃, SPhos, RuPhos, dppfBulky, electron-rich ligands like SPhos and RuPhos can improve yields for challenging substrates. The ligand-to-metal ratio is typically 2:1 to 4:1.
Base K₂CO₃, K₃PO₄, Cs₂CO₃The choice of base can significantly impact the reaction rate and yield. K₃PO₄ is often effective for heteroaryl chlorides.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMFA mixture of an organic solvent and water is common. The water is necessary for the transmetalation step.
Temperature 80-110 °CHigher temperatures are often required for the activation of aryl chlorides.

Visualization: Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle A Pd(0)L2 B Oxidative Addition (Ar-X) A->B Ar-X C Ar-Pd(II)(X)L2 B->C D Transmetalation (R-B(OR)2 + Base) C->D R-B(OR)2 Base E Ar-Pd(II)(R)L2 D->E F Reductive Elimination E->F F->A Regeneration G Ar-R F->G Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle A Pd(0)L2 B Oxidative Addition (Ar-X) A->B Ar-X C Ar-Pd(II)(X)L2 B->C D Transmetalation C->D E Ar-Pd(II)(C≡CR)L2 D->E F Reductive Elimination E->F F->A Regeneration G Ar-C≡CR F->G H Cu(I)X I Alkyne Coordination H->I H-C≡CR J [Cu(I)(H-C≡CR)X] I->J K Deprotonation (Base) J->K Base L Cu(I)-C≡CR K->L L->D To Pd Cycle

References

Application Notes & Protocols: Strategic Derivatization of 6-Chloro-2,3-dimethoxypyridine for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2,3-dimethoxypyridine scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous biologically active compounds. 6-Chloro-2,3-dimethoxypyridine serves as a highly versatile and economically viable starting material for the synthesis of diverse chemical libraries. Its strategic derivatization is a critical step in exploring the structure-activity relationships (SAR) required for modern drug discovery. This guide provides an in-depth analysis of key derivatization strategies, including detailed, field-proven protocols for Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution. We delve into the causality behind experimental choices, offer troubleshooting insights, and present a framework for the rational design of novel therapeutics based on this valuable scaffold.

Introduction: The Value of the this compound Scaffold

In the landscape of pharmaceutical development, the identification of robust and versatile chemical scaffolds is paramount. The pyridine ring is a cornerstone of medicinal chemistry, prized for its metabolic stability, ability to engage in hydrogen bonding, and favorable physicochemical properties.[1] Specifically, the this compound building block (CAS No. 1087659-30-0) offers a unique combination of features that make it exceptionally valuable for library synthesis.[2]

The chlorine atom at the 6-position serves as a versatile synthetic handle, amenable to a wide array of modern cross-coupling and substitution reactions. The electron-withdrawing nature of the pyridine nitrogen atom activates the C6 position, facilitating reactions that are often challenging with analogous chlorobenzenes.[3] The methoxy groups at the C2 and C3 positions not only influence the electronic properties of the ring but also provide additional vectors for modification or for modulating solubility and metabolic profiles of the final compounds.

This document outlines three principal pathways for the derivatization of this scaffold, providing researchers with the tactical knowledge to rapidly generate diverse and targeted compound libraries.

Derivatization_Pathways cluster_reactions Key Derivatization Strategies cluster_products Diverse Chemical Libraries Start This compound Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Start->Suzuki [Pd] catalyst, Boronic Acid/Ester, Base Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Start->Buchwald [Pd] catalyst, Amine, Base SNAr Nucleophilic Aromatic Substitution (C-O, C-S, C-N Bond Formation) Start->SNAr Strong Nucleophile (e.g., NaOR, NaSR) Aryl 6-Aryl/Heteroaryl Derivatives Suzuki->Aryl Amino 6-Amino Derivatives Buchwald->Amino Other 6-Alkoxy/Thio/etc. Derivatives SNAr->Other Aryl->Amino Further Functionalization Aryl->Other Further Functionalization Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add Ar¹-Cl pd_complex L₂Pd(II)(Ar¹)(Cl) ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal Ar²-B(OH)₂ Base pd_biaryl L₂Pd(II)(Ar¹)(Ar²) transmetal->pd_biaryl red_elim Reductive Elimination pd_biaryl->red_elim red_elim->pd0 Catalyst Regeneration product Ar¹-Ar² (Product) red_elim->product

References

Introduction: The Central Role of Functionalized Heterocycles in Modern Agriculture

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Substituted Pyridines in Agrochemical Synthesis

The pyridine scaffold, a foundational six-membered aromatic heterocycle containing one nitrogen atom, is a privileged structure in modern agrochemical design.[1] Its unique electronic properties, metabolic stability, and ability to be functionalized at multiple positions allow for the fine-tuning of biological activity, selectivity, and physicochemical properties. 6-Chloro-2,3-dimethoxypyridine (CAS: 1087659-30-0) is an exemplar of such a functionalized building block.[2] While specific, large-scale applications of this particular isomer are not extensively documented in public literature, its core structure—a chlorinated pyridine ring bearing methoxy substituents—is emblematic of key intermediates used in the synthesis of high-value insecticides, herbicides, and fungicides.[1][3]

This technical guide will delve into the synthetic applications of structurally related and commercially significant pyridine and pyrimidine intermediates. By examining the synthesis of major agrochemicals, we will illustrate the fundamental reaction mechanisms, provide detailed experimental protocols, and explain the critical reasoning behind the process parameters. This document serves as a practical resource for researchers and scientists engaged in the discovery and development of next-generation crop protection agents.

Part 1: The Chloropyridine Moiety in Insecticide Synthesis

The introduction of a chlorine atom onto the pyridine ring is a common strategy for creating a reactive site for nucleophilic substitution or for modulating the molecule's electronic profile to enhance binding to target receptors. This is powerfully demonstrated in the synthesis of neonicotinoid insecticides, a class of compounds that target the nicotinic acetylcholine receptor in insects.[4] A critical precursor for several major neonicotinoids is 2-chloro-5-chloromethylpyridine (CCMP), which is synthesized from precursors like 6-chloropyridin-3-amine.[4] This highlights the industrial importance of chloropyridine building blocks.

Part 2: The Dimethoxypyrimidine Moiety: A Cornerstone of Modern Herbicides

While the subject of this note is a pyridine, a closely related and immensely important heterocyclic system is pyrimidine. The dimethoxypyrimidine moiety, in particular, is the backbone of numerous sulfonylurea herbicides, which are valued for their high efficacy at low application rates.[5][6] To provide a detailed, field-proven example of how these intermediates are utilized, we will focus on the synthesis of the herbicide Nicosulfuron, using the key building block 2-amino-4,6-dimethoxypyrimidine .

Case Study: Synthesis of the Herbicide Nicosulfuron

Nicosulfuron is a post-emergence sulfonylurea herbicide used to control a wide range of annual and perennial grasses in maize. Its synthesis is a classic example of a condensation reaction to form the critical sulfonylurea bridge, linking a substituted pyridine sulfonamide with a pyrimidine amine.

The overall synthetic pathway involves the reaction of 2-(N,N-dimethylaminocarbonyl)-3-pyridinesulfonyl chloride with 2-amino-4,6-dimethoxypyrimidine.[7][8] An alternative, robust method involves first reacting the pyrimidine amine with urea to form a pyrimidine urea intermediate, which is then condensed with the pyridinesulfonyl chloride.[8]

Workflow for Nicosulfuron Synthesis

Below is a diagram illustrating the key stages of the synthetic process, from starting materials to the final purified product.

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Condensation Reaction cluster_2 Step 3: Work-up & Purification A 2-amino-4,6-dimethoxypyrimidine C Pyrimidine Urea Intermediate A->C B Urea B->C E Crude Nicosulfuron C->E Triethylamine, Dichloromethane D Pyridinesulfonyl Chloride D->E F Filtration E->F G Water Wash F->G H Drying G->H I Pure Nicosulfuron H->I

Caption: A generalized workflow for the synthesis of Nicosulfuron.

Protocol 1: Two-Step Synthesis of Nicosulfuron via a Pyrimidine Urea Intermediate

This protocol is adapted from established patent literature and provides a reliable method for laboratory-scale synthesis.[8]

Step A: Synthesis of Pyrimidine Urea (II)

  • Reaction Setup: To a 1L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 2-amino-4,6-dimethoxypyrimidine (155.2 g, 1.0 mol), urea (90.9 g, 1.5 mol), and 500 mL of deionized water.

  • Acidification: While stirring, carefully add 120 mL of concentrated hydrochloric acid (37%).

  • Reaction: Heat the mixture to reflux (approx. 100-105 °C) and maintain for 6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: After the reaction is complete, cool the mixture in an ice bath to induce crystallization.

  • Purification: Filter the resulting solid precipitate, wash thoroughly with cold deionized water until the washings are neutral, and dry under vacuum at 60 °C to yield the pyrimidine urea intermediate. The reported yield is approximately 85.3%.[8]

Step B: Condensation to form Nicosulfuron (IV)

  • Reaction Setup: In a 1L reactor, dissolve the dried pyrimidine urea intermediate (183.7 g, from Step A) in 500 mL of dichloromethane. Cool the solution to 5-10 °C using an ice/salt bath.

  • Reagent Addition: In a separate vessel, prepare a solution of 2-(N,N-dimethylaminocarbonyl)-3-pyridinesulfonyl chloride (III) (251.5 g, 0.8 mol equivalent based on initial pyrimidine) and triethylamine (121.2 g, 1.2 mol) in dichloromethane.

  • Condensation: Add the pyridinesulfonyl chloride solution dropwise to the cooled pyrimidine urea solution over 4 hours, ensuring the internal temperature does not exceed 10 °C.

    • Causality Note: Triethylamine acts as an acid scavenger, neutralizing the HCl generated during the condensation reaction. This is crucial to prevent side reactions and drive the reaction to completion. Dichloromethane is an excellent solvent for the reactants and is relatively inert under these conditions. The low temperature is maintained to control the exothermic reaction and minimize the formation of impurities.

  • Reaction Completion: After the addition is complete, continue stirring the mixture at 5-10 °C for an additional 1 hour.[8]

  • Work-up and Isolation: Filter the reaction mixture to remove triethylamine hydrochloride salts. Wash the filtrate with deionized water. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purification: The resulting solid is dried at room temperature to obtain Nicosulfuron.

Quantitative Data Summary
StepReactantsKey ReagentsTemp (°C)Time (h)Typical Yield (%)Typical Purity (%)Reference
A 2-amino-4,6-dimethoxypyrimidine, UreaConc. HClReflux685.3>95%[8]
B Pyrimidine Urea, Pyridinesulfonyl ChlorideTriethylamine5-10593.196.3[8]
Synthetic Pathway Diagram

The following diagram illustrates the chemical transformations in the synthesis of Nicosulfuron.

Caption: Key transformation steps in Nicosulfuron synthesis.

Conclusion and Future Outlook

The synthesis of high-value agrochemicals is critically dependent on the availability of versatile and cost-effective chemical intermediates. While this compound represents a specific structure within the vast chemical space of functionalized heterocycles, the principles governing its reactivity are universal. The case study of Nicosulfuron synthesis from a related dimethoxypyrimidine intermediate demonstrates the core synthetic strategies—such as acid-catalyzed intermediate formation and base-mediated condensation—that are fundamental to the agrochemical industry.

Researchers and drug development professionals can leverage the insights from these established protocols. The choice of solvent, base, temperature, and purification method are all critical parameters that are optimized to ensure high yield, purity, and process safety. As the demand for more selective, efficient, and environmentally benign crop protection solutions grows, the exploration of novel pyridine and pyrimidine derivatives will undoubtedly continue to be a fertile ground for innovation.

References

Application Notes and Protocols for the Experimental Methoxylation of Chloropyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Methoxypyridines in Medicinal Chemistry

Methoxypyridine moieties are privileged scaffolds in modern drug discovery, contributing to the modulation of pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1][2] Their presence can influence metabolic stability, receptor binding affinity, and overall druglikeness. The synthesis of these vital building blocks often involves the conversion of readily available chloropyridines. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedures for the methoxylation of chloropyridines, delving into the underlying mechanisms, detailed protocols, and critical considerations for successful execution.

Core Principles: Understanding the Reaction Mechanisms

The methoxylation of chloropyridines can be achieved through several synthetic strategies, primarily revolving around nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions.

1. Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is a cornerstone of pyridine chemistry. The electron-withdrawing nature of the pyridine nitrogen atom activates the ring towards nucleophilic attack, particularly at the C2 and C4 positions (ortho and para to the nitrogen).[3] The reaction proceeds via a two-step addition-elimination pathway, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][4] The stability of this intermediate is crucial for the reaction to proceed, and the negative charge is favorably delocalized onto the electronegative nitrogen atom when the attack occurs at the C2 or C4 positions.[3]

Key Factors Influencing SNAr Reactions:

  • Position of the Chlorine: Chlorines at the 2- and 4-positions are significantly more reactive than those at the 3-position due to the effective stabilization of the Meisenheimer intermediate.[3][5]

  • Electronic Effects: Electron-withdrawing groups on the pyridine ring can further enhance the rate of substitution, while electron-donating groups can have the opposite effect.

  • Nucleophile Strength: A strong nucleophile, such as sodium methoxide, is typically required to initiate the reaction.

2. Transition Metal-Catalyzed Cross-Coupling

For less reactive chloropyridines or when milder conditions are required, transition metal-catalyzed methods, such as the Buchwald-Hartwig amination-type C-O coupling, offer a powerful alternative.[6][7] These reactions typically employ palladium or copper catalysts in conjunction with specialized ligands.

Key Aspects of Catalytic Methoxylation:

  • Catalyst System: The choice of metal (Pd or Cu), ligand, and base is critical for catalytic efficiency. Bulky, electron-rich phosphine ligands are often essential for activating the C-Cl bond in palladium-catalyzed reactions.[6]

  • Reaction Conditions: These reactions often require elevated temperatures and an inert atmosphere to prevent catalyst deactivation.[6]

  • Substrate Scope: Catalytic methods can broaden the substrate scope to include chloropyridines that are unreactive under SNAr conditions. Recent advancements have focused on developing more efficient and air-tolerant copper-catalyzed systems.[8][9]

Visualizing the Pathways

To better illustrate the core concepts, the following diagrams outline the SNAr mechanism and a general experimental workflow.

sn_ar_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Chloropyridine Chloropyridine Meisenheimer_Complex Meisenheimer Complex Chloropyridine->Meisenheimer_Complex Nucleophilic Attack Methoxide Methoxide Methoxypyridine Methoxypyridine Meisenheimer_Complex->Methoxypyridine Elimination of Chloride Chloride Chloride

Caption: The SNAr mechanism for methoxylation of chloropyridine.

experimental_workflow Start Start Reaction_Setup Reaction Setup (Inert Atmosphere) Start->Reaction_Setup Reagent_Addition Reagent Addition (Controlled) Reaction_Setup->Reagent_Addition Reaction_Monitoring Reaction Monitoring (TLC/GC-MS) Reagent_Addition->Reaction_Monitoring Workup Aqueous Workup Reaction_Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization End End Characterization->End

Caption: A generalized experimental workflow for methoxylation reactions.

Experimental Protocols: A Practical Guide

This section provides a detailed, step-by-step protocol for the methoxylation of 2-chloropyridine via an SNAr reaction.

Safety First: Hazard Awareness

  • Sodium Methoxide (CH₃ONa): Highly flammable, corrosive, and water-reactive.[10][11][12] It can cause severe skin and eye burns.[10][11] Handle under an inert atmosphere (e.g., nitrogen or argon) and away from ignition sources.[11][13] In case of contact with water, it releases flammable gases.[12]

  • Methanol (CH₃OH): Flammable and toxic. Avoid inhalation and skin contact.

  • Chloropyridines: Can be toxic and irritants. Handle in a well-ventilated fume hood.

Materials and Equipment

  • Reagents: 2-chloropyridine, sodium methoxide (solid or solution in methanol), anhydrous methanol, dichloromethane (DCM), saturated aqueous sodium bicarbonate, brine, anhydrous sodium sulfate.

  • Equipment: Round-bottom flask, condenser, magnetic stirrer, heating mantle, nitrogen/argon inlet, dropping funnel, separatory funnel, rotary evaporator, thin-layer chromatography (TLC) plates, column chromatography setup (silica gel).

Step-by-Step Procedure

  • Reaction Setup:

    • Assemble a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet.

    • Ensure all glassware is oven-dried to prevent the reaction of sodium methoxide with water.

    • Place the flask in a heating mantle on a magnetic stirrer.

  • Reagent Addition:

    • Under a positive pressure of inert gas, charge the flask with a solution of 2-chloropyridine in anhydrous methanol.

    • Slowly add a solution of sodium methoxide in methanol to the stirring solution at room temperature. An exothermic reaction may be observed. For larger-scale reactions, an ice bath may be necessary to control the initial temperature.

  • Reaction and Monitoring:

    • Heat the reaction mixture to reflux (approximately 65 °C for methanol) and maintain for the required time (typically 4-12 hours).

    • Monitor the progress of the reaction by TLC or GC-MS.[14][15] A common mobile phase for TLC analysis is a mixture of ethyl acetate and hexanes.

  • Work-up:

    • Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

    • Carefully quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure using a rotary evaporator.[16]

    • Dilute the residue with dichloromethane and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.[17][18] This removes excess sodium methoxide and other inorganic byproducts.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[18]

    • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 2-methoxypyridine.[19]

Data Summary: Representative Reaction Parameters

SubstrateMethodCatalyst/ReagentSolventTemp (°C)Time (h)Yield (%)
2-ChloropyridineSNArSodium MethoxideMethanol654>90
4-ChloropyridineSNArSodium MethoxideMethanol656>85
2,4-DichloropyridineSNArSodium MethoxideMethanol658Variable (regioisomers)
Aryl ChloridesPd-catalyzedPd₂(dba)₃/tBuXPhos, CsFTHF10018Good to Excellent[20]
Aryl BromidesCu-catalyzedCuBr/BHMPO, Cs₂CO₃NMP8012Moderate to High[21][22]

Note: Yields are approximate and can vary based on reaction scale and specific conditions.

Troubleshooting and Field-Proven Insights

  • Low Conversion:

    • For SNAr, ensure anhydrous conditions and a sufficient excess of sodium methoxide.

    • For catalytic reactions, verify the integrity of the catalyst and ligands. Consider increasing catalyst loading or temperature.[6] For challenging substrates like chloropyridines in Buchwald-Hartwig type reactions, using pre-catalysts and bulky, electron-rich ligands is often necessary.[6]

  • Side Reactions:

    • Hydrodehalogenation (replacement of -Cl with -H) can be a competing pathway in catalytic reactions. This can sometimes be suppressed by carefully controlling the reaction conditions and choice of ligand.[6]

  • Regioselectivity Issues:

    • With di- or poly-substituted chloropyridines, regioselectivity can be a challenge. The inherent reactivity of the positions (C2/C4 > C3) often dictates the major product in SNAr.[23] In some cases, steric hindrance from adjacent substituents can influence the site of attack.

  • Purification Challenges:

    • Methoxypyridines can be relatively polar. A careful selection of the eluent system for column chromatography is crucial for good separation.

    • Residual starting material can sometimes co-elute with the product. Gradient elution can be beneficial.

Conclusion

The methoxylation of chloropyridines is a fundamental transformation in the synthesis of valuable pharmaceutical intermediates. A thorough understanding of the underlying SNAr and transition metal-catalyzed mechanisms, coupled with meticulous experimental technique and adherence to safety protocols, is paramount for achieving high yields and purity. This guide provides a solid foundation for researchers to successfully implement these procedures and troubleshoot potential challenges, ultimately accelerating the drug discovery and development process.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Substituted Dimethoxypyridines

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of substituted dimethoxypyridines. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common side reactions and challenges encountered during these synthetic procedures. The guidance is structured to not only offer solutions but also to explain the underlying chemical principles to empower you to make informed decisions in your experimental design.

Section 1: Incomplete Methoxylation in Nucleophilic Aromatic Substitution

The synthesis of dimethoxypyridines often commences with the substitution of dihalopyridines using a methoxide source. A frequent challenge is the incomplete reaction, leading to the presence of mono-methoxylated, mono-halogenated pyridine impurities in the final product.

FAQ 1.1: I am seeing a significant amount of 3-chloro-5-methoxypyridine in my synthesis of 3,5-dimethoxypyridine from 3,5-dichloropyridine. What is causing this and how can I drive the reaction to completion?

Answer:

The presence of 3-chloro-5-methoxypyridine is a classic case of incomplete nucleophilic aromatic substitution (SNAr). The second substitution is often slower than the first due to the change in the electronic properties of the pyridine ring once the first methoxy group is introduced.

Causality of Incomplete Reaction:

  • Deactivation of the Ring: The first electron-donating methoxy group partially deactivates the pyridine ring towards further nucleophilic attack by increasing electron density at the reaction center.

  • Insufficient Reactant: The amount of sodium methoxide may be insufficient to drive the second, slower substitution to completion.

  • Reaction Time and Temperature: The reaction may not have been allowed to proceed for a sufficient duration or at a high enough temperature to overcome the activation energy of the second substitution.

Troubleshooting Protocol:

  • Increase Stoichiometry of Methoxide: Instead of adding the full amount of sodium methoxide at the beginning, a staged addition can be more effective. Add a portion of the sodium methoxide and after a period of stirring (e.g., 8-16 hours), add another portion. This ensures a consistent excess of the nucleophile throughout the reaction. A typical procedure involves dissolving 3,5-dichloropyridine in DMSO and adding sodium methoxide in portions over 16 hours.[1]

  • Elevate Reaction Temperature: Increasing the temperature can provide the necessary energy to overcome the activation barrier for the second substitution. A temperature range of 60-80°C is often effective.[1]

  • Prolong Reaction Time: Monitor the reaction progress using TLC or GC-MS. Continue heating until the starting material and the mono-substituted intermediate are no longer detectable. Total reaction times of up to 72 hours may be necessary.[1]

  • Choice of Solvent: Dimethyl sulfoxide (DMSO) is a good solvent for this reaction as it can solvate the cation of the methoxide salt, increasing the nucleophilicity of the methoxide anion.

Visualizing the Reaction Pathway:

incomplete_methoxylation 3,5-Dichloropyridine 3,5-Dichloropyridine 3-Chloro-5-methoxypyridine 3-Chloro-5-methoxypyridine 3,5-Dichloropyridine->3-Chloro-5-methoxypyridine + NaOMe 3,5-Dimethoxypyridine 3,5-Dimethoxypyridine 3-Chloro-5-methoxypyridine->3,5-Dimethoxypyridine + NaOMe (slower)

Caption: Incomplete conversion to 3,5-dimethoxypyridine.

Section 2: Unintended N-Oxidation

The pyridine nitrogen is susceptible to oxidation, which can occur if oxidizing agents are present, sometimes inadvertently. This can lead to the formation of pyridine N-oxides, which have different reactivity and physical properties compared to the parent pyridine.

FAQ 2.1: During my reaction, I've isolated a byproduct that I suspect is the N-oxide of my dimethoxypyridine. How can this happen and how can I prevent it?

Answer:

Unintended N-oxidation can occur if your reaction conditions include reagents that can act as oxidants, even if they are not the primary intended reagent. For example, the use of certain peroxy-containing compounds or even air oxidation under harsh conditions can lead to N-oxide formation.

Mechanism of N-Oxidation:

The lone pair of electrons on the pyridine nitrogen atom can attack an electrophilic oxygen source, such as a peroxy acid (e.g., m-CPBA) or hydrogen peroxide. The electron-donating methoxy groups can increase the nucleophilicity of the pyridine nitrogen, making it more susceptible to oxidation.

Preventative Measures:

  • Scrutinize Reagents: Ensure that none of your reagents are contaminated with or can degrade to form oxidizing species. If you are performing a reaction that is sensitive to oxidation, it is advisable to use freshly purified reagents and solvents.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere of nitrogen or argon can prevent air oxidation, especially if the reaction is run at elevated temperatures for extended periods.

  • Controlled Temperature: Avoid excessive heating, as this can promote side reactions, including oxidation.

Deliberate N-Oxidation for Functionalization:

It is important to note that N-oxidation is often a deliberate synthetic strategy to alter the reactivity of the pyridine ring. The N-oxide group activates the 2- and 4-positions for nucleophilic attack and the 3- and 5-positions for electrophilic attack.[2][3]

Visualizing N-Oxidation:

n_oxidation Substituted Dimethoxypyridine Substituted Dimethoxypyridine Dimethoxypyridine N-oxide Dimethoxypyridine N-oxide Substituted Dimethoxypyridine->Dimethoxypyridine N-oxide [O] (e.g., m-CPBA, H2O2)

Caption: Unintended formation of a pyridine N-oxide.

Section 3: Demethylation of Methoxy Groups

The methoxy groups on the pyridine ring, while generally stable, can be cleaved under certain conditions, leading to the formation of hydroxypyridines (pyridones).

FAQ 3.1: My final product shows the presence of a hydroxyl group instead of one or both of my methoxy groups. What reaction conditions could have caused this demethylation?

Answer:

Demethylation of methoxypyridines is typically caused by strong acids, strong bases, or certain nucleophilic reagents.[4] The reaction conditions required are often harsh.

Mechanisms of Demethylation:

  • Acid-Catalyzed Demethylation: Strong acids like HBr or HI can protonate the ether oxygen, making the methyl group susceptible to nucleophilic attack by the conjugate base (Br- or I-) in an SN2 reaction.[5]

  • Nucleophilic Demethylation: Strong nucleophiles can directly attack the methyl group of the ether in an SN2 fashion. Reagents like L-selectride have been shown to be effective for the chemoselective demethylation of methoxypyridines.[4] Sodium trimethylsilanethiolate is another reagent used for this purpose.[6]

Troubleshooting and Prevention:

  • Avoid Strong Protic Acids: If your synthesis requires acidic conditions, consider using a weaker acid or a Lewis acid that is less likely to promote demethylation.

  • Control Basicity and Nucleophilicity: Be mindful of the strength and concentration of any bases or nucleophiles used in your reaction, especially at elevated temperatures.

  • Protecting Groups: If harsh conditions are unavoidable, consider using a different protecting group for the hydroxyl functionality that is more robust under the reaction conditions.

Table 1: Comparison of Demethylation Reagents

ReagentConditionsCommentsReference
HBr/HIRefluxHarsh conditions, not very selective.[5]
L-selectrideTHF, refluxChemoselective for methoxypyridines over methoxybenzenes.[4]
NaSSiMe31,3-dimethyl-2-imidazolidinone, 120-180 °CEffective for various substituted methoxypyridines.[6]

Section 4: Poor Regioselectivity in Lithiation Reactions

Directed ortho-metalation (DoM) using organolithium reagents is a powerful tool for the functionalization of substituted pyridines. However, achieving the desired regioselectivity can be challenging.

FAQ 4.1: I am trying to lithiate my 2,6-dimethoxypyridine at the 3-position, but I am getting a mixture of isomers. How can I improve the regioselectivity?

Answer:

The regioselectivity of lithiation on a substituted pyridine ring is influenced by a combination of factors including the directing ability of the substituents, the steric hindrance around the potential lithiation sites, and the choice of the lithiating agent.

Factors Influencing Regioselectivity:

  • Directing Group Ability: Methoxy groups are good directing groups for ortho-lithiation. In 2,6-dimethoxypyridine, both methoxy groups direct towards the 3- and 5-positions.

  • Steric Hindrance: The choice of the organolithium base is crucial. Sterically hindered bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) are often used to avoid addition to the C=N bond of the pyridine ring and can provide better regioselectivity compared to n-butyllithium (n-BuLi).[1]

  • Reaction Temperature: Lithiation reactions are typically carried out at low temperatures (e.g., -78 °C) to prevent side reactions and improve selectivity.

Protocol for Regioselective Lithiation:

  • Choice of Base: For lithiation at the 3-position of 2,6-dimethoxypyridine, a hindered base like LDA or LTMP is recommended.[1]

  • Solvent: Anhydrous tetrahydrofuran (THF) or diethyl ether (Et2O) are common solvents for lithiation reactions.

  • Temperature Control: Maintain a low temperature, typically -78 °C, throughout the addition of the lithiating agent and the subsequent reaction with the electrophile.

  • Order of Addition: Add the organolithium reagent slowly to a solution of the dimethoxypyridine in the chosen solvent at low temperature.

Visualizing Regioselectivity in Lithiation:

lithiation_regioselectivity cluster_0 Desired Pathway cluster_1 Side Reaction 2,6-Dimethoxypyridine_1 2,6-Dimethoxypyridine_1 3-Lithio-2,6-dimethoxypyridine 3-Lithio-2,6-dimethoxypyridine 2,6-Dimethoxypyridine_1->3-Lithio-2,6-dimethoxypyridine LDA or LTMP -78 °C 3-Substituted-2,6-dimethoxypyridine 3-Substituted-2,6-dimethoxypyridine 3-Lithio-2,6-dimethoxypyridine->3-Substituted-2,6-dimethoxypyridine + Electrophile 2,6-Dimethoxypyridine_2 2,6-Dimethoxypyridine_2 Mixture of Lithiated Isomers Mixture of Lithiated Isomers 2,6-Dimethoxypyridine_2->Mixture of Lithiated Isomers n-BuLi

Caption: Achieving regioselectivity in the lithiation of 2,6-dimethoxypyridine.

Section 5: Byproduct Formation in Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is a versatile method for preparing dihydropyridines, which can then be oxidized to the corresponding pyridines. However, this multi-component reaction can sometimes yield unexpected byproducts.

FAQ 5.1: In my Hantzsch synthesis of a substituted dihydropyridine, I have isolated an unusual byproduct that appears to be a substituted pyran. What could have led to this?

Answer:

The formation of a substituted pyran instead of the expected dihydropyridine in a Hantzsch-type reaction is an example of an unusual cyclization pathway. This can be influenced by the steric and electronic properties of the starting materials.

Mechanism of Pyran Formation:

In a specific case involving o-methoxybenzaldehyde, it was found that instead of the expected Michael addition leading to the dihydropyridine ring, an alternative cyclization occurred.[7] The proposed mechanism involves the formation of an imino-Knoevenagel intermediate which, due to steric hindrance from the ortho-methoxy group, is less reactive towards the subsequent Michael addition. This can allow for an alternative reaction pathway where two molecules of the aldehyde are incorporated, leading to the formation of a substituted pyran.[7]

Troubleshooting and Optimization:

  • Purity of Reactants: The purity of the starting materials, particularly the β-enamino ester, can play a significant role in the outcome of the reaction.[7]

  • Reaction Conditions: The choice of solvent and temperature can influence the reaction pathway. For the standard Hantzsch synthesis, ethanol or isopropanol are common solvents.

  • Alternative Synthetic Routes: If a particular aldehyde is prone to this side reaction, it may be necessary to explore alternative variants of the Hantzsch synthesis or a different synthetic route altogether.

Table 2: Hantzsch Reaction Outcomes with Substituted Benzaldehydes

AldehydeProductCommentsReference
m-methoxybenzaldehydeDihydropyridineExpected product formed.[7]
p-methoxybenzaldehydeDihydropyridineExpected product formed.[7]
o-methoxybenzaldehydeSubstituted PyranUnusual byproduct formed due to steric hindrance.[7]

References

Technical Support Center: Optimizing Suzuki Coupling for 6-Chloro-2,3-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated resource for researchers, scientists, and drug development professionals tackling the complexities of the Suzuki-Miyaura cross-coupling with 6-Chloro-2,3-dimethoxypyridine. This challenging substrate, characterized by an electron-rich pyridine ring and a relatively inert C-Cl bond, often requires carefully tailored conditions to achieve high yields and purity. This guide provides in-depth, field-proven insights in a question-and-answer format to help you navigate common experimental hurdles and streamline your path to success.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Suzuki coupling of this compound is failing or giving very low yields. What are the primary reasons for this?

A1: The primary challenges with this substrate stem from a combination of electronic and steric factors that can impede the catalytic cycle. Key areas to investigate include:

  • Catalyst System Inactivity: this compound is an electron-rich heteroaryl chloride. The oxidative addition of the C-Cl bond to a Pd(0) center is often the rate-limiting step and can be sluggish.[1][2][3] Standard catalysts like Pd(PPh₃)₄ may be ineffective for this transformation.[4][5]

  • Catalyst Inhibition: The pyridine nitrogen's lone pair can coordinate to the palladium center, forming catalytically inactive off-cycle complexes.[5][6][7][8][9] This catalyst "poisoning" is a common issue with nitrogen-containing heterocycles.[10]

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature are all critical and interconnected. An inappropriate selection can lead to catalyst deactivation, slow reaction rates, or the promotion of side reactions.[4]

Q2: What is the best catalyst and ligand combination for this specific coupling?

A2: For electron-rich and sterically hindered aryl chlorides, the choice of ligand is paramount. You need a ligand that is both highly electron-donating to facilitate oxidative addition and sterically bulky to promote reductive elimination and prevent catalyst dimerization.[6][8][11]

While no single catalyst system is universally perfect, here is a selection guide based on modern best practices for challenging Suzuki couplings:

Catalyst/Ligand SystemKey Features & RationaleTypical Loading (mol%)
Buchwald Ligands (e.g., SPhos, XPhos, RuPhos) with a Pd(II) precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)These are bulky, electron-rich dialkylbiaryl phosphine ligands that are the gold standard for challenging cross-couplings of aryl chlorides.[3][12] They form highly active, monoligated Pd(0) species in situ.1-5% Pd, 1.1-1.2 eq. Ligand to Pd
N-Heterocyclic Carbene (NHC) Ligands (e.g., IPr, SImes) with a PEPPSI-type precatalystNHCs are strong σ-donors that form very stable and active palladium complexes.[4] PEPPSI precatalysts are air- and moisture-stable and activate readily.1-3%
Trialkylphosphine Ligands (e.g., P(t-Bu)₃, PCy₃) with a Pd(0) or Pd(II) sourceThese are also highly electron-donating and have proven effective for coupling aryl chlorides.[3][12][13] P(t-Bu)₃ is particularly effective but is air-sensitive.1-5% Pd, 1-2 eq. Ligand to Pd

Recommendation: Start with a Buchwald-type ligand like SPhos or XPhos in combination with Pd₂(dba)₃. These systems have a broad substrate scope and are often successful where others fail.[10][14]

Below is a diagram illustrating the general catalytic cycle for the Suzuki-Miyaura coupling, highlighting the critical oxidative addition step.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Slow for Ar-Cl PdII Ar-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_Ar Ar-Pd(II)L₂-R Transmetalation->PdII_Ar Base Base (e.g., K₃PO₄) Base->Transmetalation Boronic R-B(OH)₂ Boronic->Transmetalation RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product ArylHalide Ar-X (this compound) ArylHalide->OxAdd

Caption: The Suzuki-Miyaura Catalytic Cycle.

Q3: I'm observing significant protodeboronation of my boronic acid. How can I mitigate this side reaction?

A3: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, especially with electron-deficient or heteroaryl boronic acids.[15] It is often accelerated by strong bases and the presence of water.[4]

Strategies to Minimize Protodeboronation:

  • Use Boronic Esters: Pinacol (Bpin) or MIDA boronates are generally more stable than their corresponding boronic acids and are less prone to premature decomposition.[4][7] They act as a "slow-release" source of the active boron species under the reaction conditions.

  • Optimize the Base: While a base is necessary for the transmetalation step,[16][17] overly strong aqueous bases can promote protodeboronation. Consider using anhydrous conditions with a base like K₃PO₄ or Cs₂CO₃.[18] In some cases, fluoride sources like KF can be effective.[17]

  • Use Anhydrous Conditions: While a small amount of water can sometimes be beneficial, excess water can accelerate protodeboronation.[4] Ensure your solvents are dry and consider using anhydrous preparations of your base.

Q4: What are the optimal base and solvent choices for this reaction?

A4: The base and solvent are not independent variables and should be optimized together.

  • Base Selection: The base's role is to activate the boronic acid to form a more nucleophilic borate species, which facilitates transmetalation.[16][19][20] For challenging couplings, inorganic bases are generally preferred.

    • K₃PO₄ (Potassium Phosphate): Often an excellent choice for difficult substrates. It has sufficient basicity and good solubility in common solvent systems.

    • Cs₂CO₃ (Cesium Carbonate): A stronger and often more effective base, but also more expensive.

    • K₂CO₃ (Potassium Carbonate): A milder base that can be effective, particularly if the boronic acid is sensitive.

  • Solvent Selection: The solvent must solubilize all components of the reaction and be stable at the required temperature. Anhydrous, deoxygenated solvents are crucial to prevent catalyst oxidation.[9]

    • 1,4-Dioxane: A very common and effective solvent for Suzuki couplings.

    • Toluene: Another excellent choice, particularly for reactions run at higher temperatures.

    • Tetrahydrofuran (THF): Can be used, but its lower boiling point may limit the achievable reaction temperature.

    • Aqueous Mixtures (e.g., Dioxane/Water): While common, for this specific substrate, starting with anhydrous conditions is recommended to minimize protodeboronation.

The following flowchart outlines a logical troubleshooting workflow for optimizing your reaction.

Troubleshooting_Workflow Start Reaction Failure/ Low Yield CheckCatalyst Is the Catalyst System Active Enough? Start->CheckCatalyst SwitchLigand Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) CheckCatalyst->SwitchLigand No CheckSideReactions Are Side Reactions (e.g., Protodeboronation) Occurring? CheckCatalyst->CheckSideReactions Yes SwitchLigand->CheckSideReactions UseBoronateEster Use Boronate Ester (Bpin) Instead of Boronic Acid CheckSideReactions->UseBoronateEster Yes OptimizeBaseSolvent Optimize Base and Solvent CheckSideReactions->OptimizeBaseSolvent No UseBoronateEster->OptimizeBaseSolvent IncreaseTemp Increase Temperature (e.g., 80°C -> 110°C) OptimizeBaseSolvent->IncreaseTemp CheckInertness Is the Reaction Strictly Anaerobic? IncreaseTemp->CheckInertness Degas Thoroughly Degas Solvents and Use Schlenk Technique CheckInertness->Degas No Success Optimized Reaction CheckInertness->Success Yes Degas->Success

References

Technical Support Center: Nucleophilic Substitution of 6-Chloro-2,3-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for navigating the complexities of nucleophilic substitution reactions involving 6-Chloro-2,3-dimethoxypyridine. This guide is tailored for researchers, scientists, and professionals in drug development who are looking to functionalize this versatile heterocyclic building block. Here, you will find in-depth troubleshooting guides and frequently asked questions designed to address the specific challenges you may encounter during your experiments.

The Challenge at a Glance: A Balancing Act of Electronics

The nucleophilic substitution of this compound presents a unique set of challenges rooted in the electronic nature of the pyridine ring and its substituents. The pyridine nitrogen inherently makes the C2, C4, and C6 positions electron-deficient and thus susceptible to nucleophilic attack.[1][2] However, the two methoxy groups at the C2 and C3 positions are electron-donating, which can counteract this activation and slow down the reaction rate compared to pyridines with electron-withdrawing groups.[3] This delicate electronic balance requires careful optimization of reaction conditions to achieve high yields and minimize side reactions.

This guide will focus on two primary approaches for nucleophilic substitution on this substrate: classical Nucleophilic Aromatic Substitution (SNAr) and the more versatile Palladium-Catalyzed Buchwald-Hartwig Amination.

Troubleshooting Guide: From Low Yields to Unwanted Side Reactions

This section is designed in a question-and-answer format to directly address specific issues you might encounter in your laboratory work.

Scenario 1: My SNAr reaction with an amine or alkoxide is sluggish or not proceeding to completion.

Potential Cause 1: Insufficient Activation of the Pyridine Ring

The electron-donating nature of the two methoxy groups can reduce the electrophilicity of the C6 position, making it less reactive towards nucleophiles.

Solution:

  • Increase Reaction Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier.[4] Carefully increase the temperature in increments, monitoring for potential decomposition of your starting material or product.

  • Use a More Polar Aprotic Solvent: Solvents like DMSO or DMF can help stabilize the charged Meisenheimer intermediate formed during the reaction, thereby accelerating the rate.[4]

  • Consider a Stronger Nucleophile/Base System: For alkoxide substitutions, ensure you are using a strong base to fully deprotonate the alcohol. For aminations, a stronger, more nucleophilic amine may be required.

Potential Cause 2: Poor Leaving Group Ability of Chloride

While the C6 position is activated, chloride is a less effective leaving group in SNAr reactions compared to fluoride.

Solution:

  • If synthetically feasible, consider starting with the analogous 6-fluoro-2,3-dimethoxypyridine, as the C-F bond is more polarized and fluoride is a better leaving group in this context.

Scenario 2: My Buchwald-Hartwig amination is giving low yields or failing completely.

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, especially with less reactive aryl chlorides.[5] However, success hinges on the right combination of catalyst, ligand, base, and solvent.

Potential Cause 1: Inefficient Oxidative Addition

The oxidative addition of the C-Cl bond to the palladium(0) catalyst is often the rate-limiting step for chloropyridines.[6]

Solution:

  • Ligand Selection is Critical: Standard phosphine ligands are often ineffective. Employ bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos. These ligands stabilize the palladium center and promote the challenging oxidative addition step.

  • Choice of Palladium Precursor: While Pd(OAc)₂ is common, it can be unreliable. Consider using a pre-catalyst, such as a G3 or G4 palladacycle, which more cleanly and efficiently generates the active Pd(0) species.[6]

  • Increase Catalyst Loading: For challenging substrates like this, you may need to increase the catalyst and ligand loading from the typical 1-2 mol% to as high as 5 mol%.[6]

Potential Cause 2: Inappropriate Base or Solvent

The choice of base and solvent significantly impacts the reaction's success.

Solution:

Base Advantages Disadvantages
NaOtBu Generally the most effective and provides the highest reaction rates.[6]Incompatible with base-sensitive functional groups.
K₃PO₄ or Cs₂CO₃ Broader functional group tolerance.[6]May require a more active catalyst system and higher temperatures.
  • Solvent Choice: Use dry, degassed, and non-protic solvents such as toluene, 1,4-dioxane, or THF.[6] Water and oxygen can deactivate the Pd(0) catalyst.

Potential Cause 3: Catalyst Deactivation

The active Pd(0) catalyst is sensitive to oxygen and can decompose at excessively high temperatures.

Solution:

  • Ensure a Strictly Inert Atmosphere: Thoroughly degas your solvent and reaction mixture and maintain a positive pressure of an inert gas like argon or nitrogen throughout the experiment.[6]

  • Optimize Temperature: While heat is often necessary, excessive temperatures can lead to catalyst decomposition. A typical range for these reactions is 80-110 °C.[6]

Scenario 3: I am observing significant hydrodehalogenation as a side product.

Hydrodehalogenation, the replacement of the chlorine atom with a hydrogen, is a common side reaction in Buchwald-Hartwig aminations.[6]

Potential Cause: Competing Reaction Pathways

This side reaction can occur when the desired reductive elimination step is slow, allowing for competing pathways like β-hydride elimination from the amine or reaction with trace amounts of water.

Solution:

  • Strictly Anhydrous Conditions: Ensure all reagents, solvents, and glassware are scrupulously dry.

  • High Purity Base: Use a high-purity, anhydrous base. Some sources of NaOtBu may contain traces of sodium hydroxide or moisture, which can promote hydrodehalogenation.[6]

  • Amine Stoichiometry: Using a slight excess of the amine (e.g., 1.2-1.5 equivalents) can help push the equilibrium towards the desired C-N coupling.[6]

Frequently Asked Questions (FAQs)

Q1: Why is the 6-position of this compound susceptible to nucleophilic attack despite the electron-donating methoxy groups?

The pyridine ring nitrogen is strongly electron-withdrawing, creating electron-deficient centers at the C2, C4, and C6 positions.[1][2] This is due to both inductive effects and the ability to delocalize negative charge in the reaction intermediate onto the nitrogen atom. While the methoxy groups at C2 and C3 do donate electron density, the inherent activation at the C6 (ortho) position is strong enough to allow for nucleophilic substitution to occur, albeit potentially at a slower rate than in pyridines with electron-withdrawing substituents.[3]

Q2: Can I use other cross-coupling reactions, like the Suzuki or Sonogashira coupling, at the 6-position?

Yes, the C-Cl bond at the 6-position can also participate in other palladium-catalyzed cross-coupling reactions. However, similar to the Buchwald-Hartwig amination, the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds will necessitate the use of specialized, highly active catalyst systems, often employing bulky, electron-rich phosphine ligands.

Q3: Is there a risk of substitution at other positions on the ring?

Under typical SNAr or Buchwald-Hartwig conditions, substitution is highly favored at the positions bearing a leaving group (in this case, only the C6 position). Nucleophilic attack at a C-H position is generally not observed unless under very specific and harsh conditions, such as the Chichibabin reaction, which is not relevant here.[7]

Q4: How do I monitor the progress of my reaction?

Thin-layer chromatography (TLC) is a common and effective method for monitoring the consumption of your starting material and the formation of the product. For more quantitative analysis and to check for side products, techniques like GC-MS or LC-MS are highly recommended.

Visualizing the Process

Experimental Workflow for Buchwald-Hartwig Amination

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup and Purification start Combine Pd Pre-catalyst, Ligand, and Base add_reagents Add this compound and Amine start->add_reagents add_solvent Add Anhydrous, Degassed Solvent add_reagents->add_solvent heat Heat to 80-110 °C with Stirring add_solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temperature monitor->cool quench Quench Reaction (e.g., with water) cool->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify G cluster_catalyst Catalyst System cluster_conditions Reaction Conditions start Low or No Yield in Buchwald-Hartwig Amination check_catalyst Is the Catalyst System Optimal for Aryl Chlorides? start->check_catalyst check_conditions Are Reaction Conditions Strictly Controlled? start->check_conditions ligand Using Bulky, Electron-Rich Ligand? (e.g., XPhos) check_catalyst->ligand inert Strictly Inert Atmosphere? check_conditions->inert precursor Using an Efficient Pre-catalyst? (e.g., G3/G4) ligand->precursor loading Is Catalyst Loading Sufficient? (2-5 mol%) precursor->loading solution Optimize Based on Findings loading->solution anhydrous Anhydrous Reagents/Solvent? inert->anhydrous temp Optimal Temperature? (80-110 °C) anhydrous->temp base Correct Base? (e.g., NaOtBu) temp->base base->solution

References

Technical Support Center: Troubleshooting Low Reactivity of 6-Chloro-2,3-dimethoxypyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments. Below you will find a series of troubleshooting guides and frequently asked questions in a question-and-answer format to directly address specific challenges.

Introduction

6-Chloro-2,3-dimethoxypyridine is a valuable building block in medicinal chemistry and materials science. However, its successful implementation in cross-coupling reactions can be challenging due to the inherent electronic properties of the pyridine ring and the presence of the chloro substituent. This guide provides a structured approach to troubleshooting low reactivity and optimizing reaction conditions.

The pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst deactivation.[1] Furthermore, the electron-donating methoxy groups can influence the reactivity of the C-Cl bond. This guide will address these specific challenges and provide actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low to No Product Yield

Q1: My cross-coupling reaction with this compound is showing very low or no conversion to the desired product. What are the first steps I should take to troubleshoot this?

A1: When faced with low or no product yield, a systematic approach to troubleshooting is crucial. Start by verifying the integrity of your reagents and the reaction setup. Here are the initial checkpoints:

  • Reagent Quality: Ensure that your starting materials, solvent, and base are pure and anhydrous. Moisture and oxygen can significantly hinder the reaction. Solvents should be freshly distilled or obtained from a reliable commercial source.[2]

  • Catalyst Activity: The palladium source and ligands are critical. Palladium(II) precatalysts require reduction to the active Pd(0) species in situ.[2][3] If this reduction is inefficient, the catalytic cycle will not initiate effectively. Consider using a pre-activated Pd(0) source or a more efficient precatalyst system.[2][4] The choice of ligand is also crucial, as it influences the stability and activity of the catalyst.[2]

  • Inert Atmosphere: Palladium-catalyzed reactions are often sensitive to air. Ensure your reaction vessel was properly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).[2]

If these initial checks do not resolve the issue, a more in-depth investigation into the reaction parameters is necessary. The following sections will delve into specific cross-coupling reactions and provide targeted troubleshooting advice.

Issue 2: Challenges Specific to Suzuki-Miyaura Coupling

Q2: I'm attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but the reaction is sluggish. What factors should I consider for optimization?

A2: The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, but its success with challenging substrates like this compound hinges on several key parameters.

  • Catalyst and Ligand Selection: For electron-rich chloropyridines, standard catalysts like Pd(PPh₃)₄ may not be sufficient.[1] Consider using more active catalyst systems. Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) in combination with a palladium source like Pd(OAc)₂ or a pre-catalyst like XPhos Pd G2 are often effective for coupling chloroheterocycles.[1] The use of N-heterocyclic carbene (NHC) ligands can also be beneficial.[5]

  • Base Selection: The choice of base is critical for the transmetalation step. While aqueous bases like Na₂CO₃ or K₂CO₃ are common, stronger, non-aqueous bases such as K₃PO₄ or Cs₂CO₃ can be more effective for less reactive chlorides.[6][7]

  • Solvent System: The solvent plays a crucial role in solubility and reaction kinetics. Aprotic polar solvents like 1,4-dioxane, THF, or toluene, often with the addition of water, are typically used.[8] For poorly soluble substrates, a solvent screen may be necessary to find the optimal medium.[9]

  • Temperature: Higher reaction temperatures can overcome the activation energy barrier for the oxidative addition of the C-Cl bond.[4] However, be mindful of potential side reactions and decomposition at elevated temperatures.

Troubleshooting Flowchart for Suzuki-Miyaura Coupling

Suzuki_Troubleshooting start Low Yield in Suzuki Coupling check_reagents Verify Reagent Purity & Inert Atmosphere start->check_reagents catalyst_screen Screen Catalysts & Ligands (e.g., Pd(OAc)₂/SPhos, XPhos Pd G2) check_reagents->catalyst_screen Reagents OK base_screen Screen Bases (e.g., K₃PO₄, Cs₂CO₃) catalyst_screen->base_screen No Improvement success Improved Yield catalyst_screen->success Improvement solvent_temp Optimize Solvent & Temperature (e.g., Dioxane, Toluene, 80-120 °C) base_screen->solvent_temp No Improvement base_screen->success Improvement boronic_ester Consider Boronic Ester Derivative solvent_temp->boronic_ester Still Low Yield solvent_temp->success Improvement boronic_ester->success Improvement

Caption: Troubleshooting decision tree for Suzuki-Miyaura coupling.

Optimized Suzuki-Miyaura Protocol
ParameterRecommended ConditionRationale
Palladium Source Pd(OAc)₂ (2-5 mol%) or XPhos Pd G2 (2-5 mol%)Highly active for C-Cl bond activation.[1]
Ligand SPhos (4-10 mol%) or XPhos (4-10 mol%)Bulky, electron-rich ligands that promote oxidative addition.[1]
Base K₃PO₄ (2-3 equivalents)Strong, non-nucleophilic base that facilitates transmetalation.
Solvent 1,4-Dioxane or Toluene (anhydrous)Aprotic solvents that are compatible with the reaction conditions.
Temperature 100-120 °CHigher temperatures are often required for less reactive chlorides.
Issue 3: Difficulties with Buchwald-Hartwig Amination

Q3: I am struggling to couple an amine with this compound using Buchwald-Hartwig amination. What are the key considerations for this transformation?

A3: The Buchwald-Hartwig amination is a versatile method for forming C-N bonds, but its application to heteroaryl chlorides requires careful optimization.[10]

  • Ligand Choice is Paramount: The success of the Buchwald-Hartwig amination of heteroaryl chlorides is highly dependent on the ligand.[11] For this compound, consider using bulky, electron-rich biarylphosphine ligands such as XPhos, RuPhos, or BrettPhos.[12] These ligands facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.[13]

  • Base Selection: Strong, non-nucleophilic bases are essential. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[11] The choice of base can also influence the reaction rate and selectivity.

  • Solvent: Anhydrous, aprotic solvents like toluene, 1,4-dioxane, or THF are standard. The choice of solvent can affect the solubility of the reagents and the stability of the catalytic species.

  • Pre-catalyst vs. In Situ Generation: Using a well-defined palladium pre-catalyst (e.g., XPhos Pd G3) can lead to more reproducible results compared to generating the active catalyst in situ from a palladium source and a separate ligand.[4]

Recommended Conditions for Buchwald-Hartwig Amination
ParameterRecommended ConditionRationale
Palladium Source Pd₂(dba)₃ (1-2 mol%) or XPhos Pd G3 (2-4 mol%)Efficient sources of Pd(0). Pre-catalysts offer better reproducibility.[4]
Ligand XPhos or RuPhos (2-8 mol%)Bulky ligands that promote C-N bond formation with challenging substrates.
Base NaOtBu or LHMDS (1.5-2.0 equivalents)Strong, non-nucleophilic bases required for amine deprotonation.[11]
Solvent Toluene or 1,4-Dioxane (anhydrous)Common solvents for this transformation.
Temperature 80-110 °CSufficient thermal energy to drive the reaction to completion.[11]
Issue 4: Unsuccessful Sonogashira and Heck Couplings

Q4: I have had no success with Sonogashira or Heck reactions using this compound. Are these reactions feasible, and if so, what conditions should I try?

A4: While more challenging than Suzuki or Buchwald-Hartwig couplings, Sonogashira and Heck reactions with this compound are possible with the right catalytic system.

Sonogashira Coupling

The Sonogashira coupling of heteroaryl chlorides is often difficult due to the strength of the C-Cl bond.[14]

  • Catalyst System: A more active palladium catalyst is required. Systems employing bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands can be effective. The use of a copper co-catalyst (e.g., CuI) is standard, but copper-free conditions have also been developed.[14][15]

  • Base: A strong amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used.

  • Solvent: Aprotic polar solvents like DMF or NMP are often employed.

Heck Reaction

The Heck reaction with electron-rich heteroaryl chlorides can be low-yielding.[16][17]

  • Catalyst and Ligand: High-activity catalyst systems are necessary. Palladium complexes with bulky, electron-rich phosphine ligands are often required.[16]

  • Base: An inorganic base like K₂CO₃ or a hindered organic base like triethylamine is commonly used.

  • Additives: In some cases, the addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can improve reaction rates.[18]

General Catalytic Cycle for Cross-Coupling

Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)-X L₂ OxAdd->PdII R-X Transmetal Transmetalation PdII->Transmetal PdII_R R-Pd(II)-R' L₂ Transmetal->PdII_R R'-M RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 R-R'

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

General Troubleshooting Strategies

IssuePotential CauseSuggested Solution
No Reaction Inactive catalystUse a pre-catalyst or ensure proper in situ reduction of Pd(II) source.[2][3]
Poor reagent qualityUse fresh, anhydrous reagents and solvents.[2]
Low Conversion Insufficiently active catalyst systemScreen different ligands (e.g., biarylphosphines, NHCs).[1][4]
Suboptimal base or solventScreen a variety of bases and solvents.[6][9]
Low reaction temperatureIncrease the reaction temperature in increments.[4]
Side Product Formation Homocoupling of boronic acidUse a less reactive boronic ester; optimize base and temperature.[8]
ProtodehalogenationUse a stronger base or a different solvent to accelerate the desired reaction.[8]
Catalyst decompositionUse a more stable pre-catalyst or add an excess of ligand.[4]

Experimental Protocols

General Procedure for a Small-Scale Suzuki-Miyaura Reaction Screen
  • To an array of oven-dried reaction vials equipped with stir bars, add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₃PO₄, 2.0 eq).

  • Seal the vials with septa and purge with argon for 10-15 minutes.

  • Add the anhydrous, degassed solvent (e.g., 1,4-dioxane, 0.5 M) via syringe.

  • Place the vials in a preheated aluminum block at the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12-24 hours).

  • Cool the reactions to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate.

  • Analyze the crude product by LC-MS or ¹H NMR to determine conversion and identify products.

References

Preventing decomposition of 6-Chloro-2,3-dimethoxypyridine during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-Chloro-2,3-dimethoxypyridine

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile building block in chemical synthesis. As an electron-rich heteroaryl chloride, this compound presents unique stability challenges during cross-coupling and other transformations. This document provides in-depth, field-proven insights to help you anticipate, troubleshoot, and prevent its decomposition, ensuring the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary modes of decomposition for this compound during reactions?

A1: The two most common decomposition pathways observed are:

  • Hydrodehalogenation: This is the premature replacement of the chlorine atom with a hydrogen atom, yielding 2,3-dimethoxypyridine as a major byproduct. This side reaction is particularly prevalent in palladium-catalyzed cross-coupling reactions where sources of hydride (e.g., solvent, base, or boronic acid reagents) are present.

  • Methoxy Group Cleavage: Although less common under standard cross-coupling conditions, the methoxy ether bonds can be susceptible to cleavage under excessively harsh acidic or basic conditions, particularly at elevated temperatures for prolonged periods. This can lead to the formation of corresponding hydroxypyridine derivatives.

Q2: I'm observing a significant byproduct with a mass corresponding to 2,3-dimethoxypyridine in my LC-MS. What is the likely cause?

A2: The observation of 2,3-dimethoxypyridine strongly indicates that hydrodehalogenation is occurring. This is a common challenge in palladium-catalyzed reactions involving aryl chlorides. The catalytic cycle can be intercepted by a hydride source, leading to the undesired side product instead of the intended coupled product. Key factors that promote this include elevated temperatures, certain solvents (like alcohols), or bases that can facilitate hydride transfer.

Q3: How can I monitor the decomposition of this compound during my reaction?

A3: We recommend setting up a robust analytical monitoring plan. Thin-Layer Chromatography (TLC) is excellent for initial, rapid checks. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal. By running a co-spotted standard of your starting material and the potential byproduct (2,3-dimethoxypyridine), you can accurately track the consumption of the substrate and the formation of impurities over time.

Q4: Are there any general handling and storage recommendations to ensure the stability of the starting material?

A4: this compound is a stable solid under standard laboratory conditions.[1] However, to ensure its integrity, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations are powerful tools for C-C and C-N bond formation, respectively.[2][3] However, the electron-rich nature of this compound can make the initial oxidative addition step challenging, often requiring carefully optimized conditions to prevent decomposition.[2]

Issue 1: Low Yield and Significant Hydrodehalogenation in Suzuki-Miyaura Coupling

You are attempting to couple this compound with an arylboronic acid, but the primary isolated product is 2,3-dimethoxypyridine.

The core issue is that the rate of hydrodehalogenation is competitive with or faster than the rate of productive cross-coupling. This can be addressed by systematically optimizing the reaction parameters to favor the desired pathway.

Potential Cause Scientific Rationale Recommended Solution
Suboptimal Catalyst/Ligand For electron-rich aryl chlorides, the oxidative addition of the C-Cl bond to the Pd(0) center is often the rate-limiting step.[2] Standard ligands like PPh₃ may not be electron-rich or bulky enough to promote this step efficiently, leading to catalyst decomposition or side reactions.Use modern, specialized ligands. Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands (e.g., PEPPSI-type catalysts).[2][4] These ligands stabilize the Pd(0) species and accelerate oxidative addition.
Inappropriate Base Strong, non-coordinating bases like carbonates (Na₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are standard.[5] However, the presence of water in aqueous base solutions can sometimes contribute to protodeboronation of the boronic acid, which can be a source of protons for hydrodehalogenation.[4][6]Screen different bases. Start with K₂CO₃ or K₃PO₄. If hydrodehalogenation persists, consider using a fluoride source like spray-dried KF in an anhydrous solvent, which can be milder.[6][7]
High Reaction Temperature While heat is often required to drive the reaction, excessive temperatures (>100-110 °C) can accelerate catalyst decomposition and undesired side reactions, including hydrodehalogenation.Optimize temperature. Run the reaction at the lowest temperature that provides a reasonable conversion rate. A typical starting point is 80-100 °C in solvents like dioxane or toluene.[8]
Solvent Choice Protic solvents or solvents with high water content can serve as proton sources. While some water is often necessary to dissolve the inorganic base, excess water can be detrimental.Use anhydrous solvents. Employ solvents like 1,4-dioxane, toluene, or THF. Ensure the solvent is properly degassed to remove oxygen, which can deactivate the catalyst.[4]

This protocol is a robust starting point for coupling this compound.

  • Reaction Setup: To an oven-dried flask, add the arylboronic acid (1.2 equiv.), K₃PO₄ (2.0 equiv.), and the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Reagent Addition: Add this compound (1.0 equiv.) followed by anhydrous, degassed 1,4-dioxane (to achieve a concentration of ~0.1 M).

  • Heating: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 2-4 hours.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over MgSO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography.

Caption: Troubleshooting logic for Suzuki-Miyaura coupling reactions.

Issue 2: Sluggish Reaction and Decomposition in Buchwald-Hartwig Amination

You are performing a C-N coupling with a primary or secondary amine, but the reaction is slow, requires harsh conditions (>120 °C), and results in low yields and substrate decomposition.

The Buchwald-Hartwig amination of aryl chlorides is highly dependent on the catalyst system.[9][10] A sluggish reaction indicates a high activation barrier, likely for the oxidative addition step. Forcing the reaction with excessive heat often leads to decomposition.

Potential Cause Scientific Rationale Recommended Solution
Weak Base A strong base is required to deprotonate the amine, allowing it to coordinate to the palladium center and displace the halide.[10] Weaker bases like K₂CO₃ are often insufficient for C-N coupling with aryl chlorides.Use a strong, non-nucleophilic base. Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LHMDS) are the standard choices for these reactions.[10]
Inadequate Ligand As with Suzuki coupling, the choice of ligand is paramount. The ligand must facilitate oxidative addition and subsequent reductive elimination to turn over the catalyst efficiently.[11][12]Select a state-of-the-art ligand. Use a ligand specifically designed for Buchwald-Hartwig aminations of aryl chlorides, such as RuPhos, BrettPhos, or Josiphos-type ligands. These provide the necessary steric bulk and electron-donating properties.[9]
Catalyst Inhibition Some substrates, particularly certain nitrogen-containing heterocycles or primary amines, can act as inhibitors by strongly coordinating to the palladium center and preventing catalytic turnover.Use a higher catalyst loading or a precatalyst. If inhibition is suspected, increasing the catalyst loading from 1-2 mol% to 3-5 mol% can sometimes overcome the issue. Using well-defined precatalysts (e.g., G3 or G4 palladacycles) ensures efficient generation of the active Pd(0) species.

This protocol provides a reliable starting point for the amination of this compound.

  • Reaction Setup: In a glovebox, add NaOt-Bu (1.4 equiv.) and the palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%) to an oven-dried reaction vessel.

  • Reagent Addition: Add this compound (1.0 equiv.), the amine (1.2 equiv.), and anhydrous, degassed toluene or t-BuOH.

  • Inert Atmosphere: Seal the vessel tightly before removing it from the glovebox.

  • Heating: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Track the reaction's progress by LC-MS. These reactions are often complete within 12-24 hours.

  • Workup: After cooling, carefully quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography.

DecompositionPathways cluster_reaction Reaction Conditions Substrate This compound Desired_Product Cross-Coupled Product (C-C or C-N Bond) Substrate->Desired_Product Productive Pathway Hydrodehalogenation Hydrodehalogenation Byproduct Substrate->Hydrodehalogenation Side Reaction (e.g., H- source) Ether_Cleavage Methoxy Cleavage Byproduct Substrate->Ether_Cleavage Side Reaction (Harsh Base/Acid) Pd(0)/Ligand Pd(0)/Ligand Base Base Solvent/Heat Solvent/Heat

Caption: Competing reaction pathways for this compound.

References

Removal of palladium catalyst from 6-Chloro-2,3-dimethoxypyridine reaction mixtures

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide to the effective removal of palladium catalyst residues from reaction mixtures involving 6-Chloro-2,3-dimethoxypyridine. This technical support center provides practical troubleshooting, detailed protocols, and answers to frequently asked questions for researchers, scientists, and drug development professionals.

Introduction: The Challenge of Pyridine-Based Syntheses

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, particularly in the pharmaceutical industry for creating complex molecules. However, the removal of residual palladium from the final Active Pharmaceutical Ingredient (API) is a critical and often challenging step. This is especially true when the target molecule, such as this compound, contains a pyridine ring. The Lewis basic nitrogen atom in the pyridine moiety can strongly coordinate with the palladium catalyst, forming stable, soluble complexes that are difficult to remove using standard purification techniques like simple filtration or extraction.[1][2]

Failure to adequately remove palladium can have significant consequences, including downstream catalyst poisoning, compromised product integrity, and failure to meet stringent regulatory limits for elemental impurities.[3][4] This guide provides a comprehensive framework for understanding, troubleshooting, and overcoming the challenges associated with palladium removal in the presence of pyridine-containing compounds.

Frequently Asked Questions (FAQs)

Q1: Why is it particularly difficult to remove palladium from reactions involving this compound? A1: The primary difficulty stems from the Lewis basic nitrogen atom of the pyridine ring. This nitrogen can act as a strong ligand, chelating with the palladium catalyst. This coordination forms stable, soluble palladium-product complexes that can persist through standard work-up and purification procedures, making removal by simple filtration or solvent extraction inefficient.[1][2][5]

Q2: What are the regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)? A2: Global regulatory bodies, such as the International Council for Harmonisation (ICH), have established strict guidelines for elemental impurities in drug products. Palladium is classified as a Class 2B element, and its permitted daily exposure (PDE) is 100 µ g/day for oral administration. This typically translates to a concentration limit of 10 parts per million (ppm) in the final API, assuming a daily dose of 10 grams.[1]

Q3: What are the primary methods for removing palladium catalysts? A3: The most common and effective methods involve:

  • Adsorption/Scavenging: Using solid-supported materials with a high affinity for palladium. These include specialized palladium scavengers (e.g., functionalized silica) and activated carbon.[1][6]

  • Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous palladium (e.g., Pd/C) or precipitated palladium particles.[7][8]

  • Crystallization: Purifying the product via crystallization, which can leave palladium impurities concentrated in the mother liquor.[1][9]

  • Chromatography: Using column chromatography as a standard purification technique to separate the product from the catalyst.[7]

Q4: What are palladium scavengers and how do they function? A4: Palladium scavengers are typically silica-based or polymer-based materials that have been functionalized with chemical groups exhibiting a high affinity for palladium.[10][11] Sulfur-based functionalities, such as thiols, thioureas, and trimercaptotriazine (TMT), are particularly effective due to the strong interaction between sulfur and palladium.[10][11][12] The scavenger is added to the reaction mixture, where it selectively binds to the palladium. The resulting solid scavenger-palladium complex is then easily removed by filtration.[1]

Troubleshooting Guides

This section addresses specific issues encountered during the palladium removal process.

Issue 1: High Levels of Residual Palladium (>10 ppm) in the Final Product

Possible Cause: Strong chelation of palladium to the pyridine nitrogen, keeping the metal solubilized in the product stream.[1][5]

Troubleshooting Steps:

  • Employ a High-Affinity Scavenger:

    • Utilize a scavenger specifically designed for robust palladium removal. Thiol-functionalized silica (e.g., SiliaMetS Thiol) and trimercaptotriazine (TMT)-based scavengers are highly effective for various palladium species.[1][10]

  • Optimize Scavenging Conditions:

    • Equivalents: Increase the amount of scavenger used, typically starting with 3-5 equivalents relative to the initial palladium catalyst loading.

    • Temperature: Increase the temperature of the scavenging step (e.g., 40-60 °C). This can enhance the kinetics of the binding process, but ensure your product is stable at the elevated temperature.[13][14]

    • Time: Extend the stirring time (e.g., 4-18 hours) to ensure complete interaction between the scavenger and the palladium.[8]

  • Utilize a Combination of Methods (Sequential Treatment):

    • A multi-step approach is often more effective. For example, perform an initial filtration through Celite® to remove any heterogeneous palladium, followed by treatment with a high-affinity scavenger, and a final "polishing" step with activated carbon.[1]

  • Consider a Binary Scavenging System:

    • For challenging cases, an in-situ scavenger can be generated by using a chelating agent (e.g., N-acetylcysteine, 1,2-ethanedithiol) in combination with a solid support like activated carbon or silica gel.[10][15] This approach can be more cost-effective and highly efficient.[15]

Issue 2: Significant Product Loss During Purification

Possible Cause: Non-specific adsorption of the this compound product onto the purification medium, especially activated carbon which has a high surface area.[2][8]

Troubleshooting Steps:

  • Screen Different Scavengers:

    • Test a panel of scavengers to identify one with high selectivity for palladium but low affinity for your product.[2]

  • Minimize Adsorbent Amount:

    • Determine the minimum effective amount of scavenger or activated carbon required through small-scale optimization experiments. Avoid using a large excess.[2][16]

  • Adjust the Solvent System:

    • The solvent can significantly influence the binding of both palladium and the product to the adsorbent. Performing the scavenging step in a solvent where your product is highly soluble can minimize its non-specific adsorption.[2][8]

  • Thoroughly Wash the Filter Cake:

    • After filtration, wash the scavenger or activated carbon cake thoroughly with fresh solvent to recover any adsorbed product.[13]

Issue 3: Inconsistent Palladium Removal from Batch to Batch

Possible Cause: Variation in the palladium species (e.g., different oxidation states like Pd(0) vs. Pd(II), or coordination environments) present at the end of the reaction.[8][17]

Troubleshooting Steps:

  • Standardize the Reaction Work-up:

    • Ensure a consistent and reproducible work-up procedure before initiating the palladium removal step. This helps to minimize variability in the form of the residual palladium.

  • Use a Broad-Spectrum Scavenger:

    • Some scavengers, such as those based on thiourea or TMT, are effective against a wider range of palladium species and oxidation states.[11][16]

  • Implement a Pre-treatment Step:

    • Consider a mild oxidation (e.g., bubbling air through the solution) or reduction step to convert the various palladium species into a single, more easily removed form before adding the scavenger.

Data & Visualization

Table 1: Comparison of Common Palladium Removal Methods
MethodMechanismProsConsTypical Residual Pd Levels
Functionalized Silica Scavengers (e.g., Thiol, TMT) ChemisorptionHigh selectivity, high efficiency, good for soluble Pd, low product loss.[10][11][12]Higher cost than carbon.< 10 ppm[3][18]
Activated Carbon PhysisorptionLow cost, effective for many Pd species, can also remove color impurities.[6][19]Potential for non-specific product adsorption and yield loss.[8]10-100 ppm
Celite® Filtration Physical SeparationSimple, fast, low cost, effective for heterogeneous/precipitated Pd.[7]Ineffective for soluble/colloidal palladium species.[7][20]Highly variable
Crystallization Phase SeparationCan be highly effective for final product purification, scalable.May require additives, potential for co-crystallization of Pd-product complexes.[1][2]< 50 ppm

Workflow for Selecting a Palladium Removal Strategy

G start Crude Reaction Mixture (Post-Workup) check_pd_form Is Palladium Heterogeneous? (e.g., Pd/C) start->check_pd_form celite_filtration 1. Filter through Celite® Pad check_pd_form->celite_filtration Yes scavenger_screen 2. Screen High-Affinity Scavengers (Thiol, TMT, Carbon) check_pd_form->scavenger_screen No / Soluble Pd check_soluble_pd Analyze Filtrate for Pd (e.g., ICP-MS) celite_filtration->check_soluble_pd check_soluble_pd->scavenger_screen Pd > 10 ppm final_product Final Product (<10 ppm Pd) check_soluble_pd->final_product Pd < 10 ppm optimize 3. Optimize Conditions (Temp, Time, Equivalents) scavenger_screen->optimize optimize->final_product combine_methods Consider Sequential Treatment: Celite -> Scavenger -> Carbon optimize->combine_methods If still >10 ppm combine_methods->final_product

Caption: Decision tree for selecting an appropriate palladium removal method.

Experimental Protocols

Protocol 1: Palladium Removal with a Functionalized Silica Scavenger

This protocol provides a general procedure for using a thiol-based silica scavenger.

  • Dissolution: Dissolve the crude this compound product in a suitable organic solvent (e.g., Tetrahydrofuran, Ethyl Acetate, Toluene) to a concentration of approximately 50-100 mg/mL.

  • Scavenger Addition: Add the thiol-functionalized silica scavenger (typically 3-5 equivalents relative to the molar amount of palladium catalyst used in the reaction).

  • Stirring: Stir the mixture vigorously at a temperature between 25 °C and 60 °C. The optimal time and temperature should be determined experimentally, but a typical starting point is 4-6 hours.[8]

  • Monitoring (Optional): To optimize the process, withdraw small aliquots over time, filter, and analyze for residual palladium content using a suitable technique like Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[9][21]

  • Filtration: Once scavenging is complete, cool the mixture to room temperature and filter it through a sintered glass funnel or a Büchner funnel fitted with appropriate filter paper. A small pad of Celite® can be added to the funnel to ensure complete removal of the fine silica particles.

  • Washing: Wash the filter cake (the collected scavenger) with 2-3 portions of fresh solvent to ensure complete recovery of the product.[2]

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to yield the purified product.

  • Analysis: Submit a sample of the final product for quantitative palladium analysis (e.g., ICP-MS) to confirm that the residual level is below the required limit (<10 ppm).[22]

Protocol 2: Palladium Removal with Activated Carbon
  • Dissolution: Dissolve the crude product in a suitable organic solvent.

  • Carbon Addition: Add activated carbon to the solution. A typical starting amount is 10-20% by weight relative to the crude product.

  • Stirring: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 45 °C) for a period of 1.5 to 18 hours.[13] The optimal time depends on the specific reaction and should be determined empirically.

  • Filtration: Filter the mixture through a thick pad of Celite® (approximately 1-2 cm) in a sintered glass funnel to completely remove the fine carbon particles.[7] Pre-wetting the Celite® pad with the solvent can improve filtration efficiency.[20]

  • Washing: Wash the carbon/Celite® cake thoroughly with fresh solvent to recover any adsorbed product.[13]

  • Concentration & Analysis: Combine the filtrate and washings, concentrate under reduced pressure, and analyze the final product for residual palladium.

Visualizing the Scavenging Mechanism

G cluster_0 1. Chelation in Solution cluster_1 2. Scavenging & Removal Pyridine Pyridine-Product (Soluble) Complex Soluble Pyridine-Pd Complex (Difficult to Remove) Pyridine->Complex Chelation Pd Pd Catalyst (Soluble) Pd->Complex BoundComplex Immobilized Pd Complex (Solid) Complex->BoundComplex Binding Scavenger Silica Scavenger (-SH groups) Scavenger->BoundComplex Filtration Filtration BoundComplex->Filtration PurifiedProduct Purified Product (in Filtrate) Filtration->PurifiedProduct

Caption: Mechanism of palladium chelation and subsequent removal by a thiol scavenger.

References

Scaling up the synthesis of 6-Chloro-2,3-dimethoxypyridine for library synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 6-Chloro-2,3-dimethoxypyridine

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals who are looking to synthesize this valuable building block, particularly for library applications where reliability and scalability are paramount. We will explore the most robust synthetic pathways, troubleshoot common experimental hurdles, and provide answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable synthetic route for this compound?

For library synthesis, the most dependable approach is a stepwise functionalization strategy starting from a readily available, di-substituted pyridine. A multi-step route beginning with 2,6-dichloropyridine offers superior control and predictability compared to methods that rely on challenging regioselective reactions.[1][2] This pathway involves a sequence of nitration, selective amination, methoxylation, and subsequent transformations that are well-documented for analogous structures in patent literature, ensuring a higher probability of success on a larger scale.[1][3]

Q2: Are there shorter, more direct synthetic routes available?

Theoretically, a more direct route could involve the regioselective chlorination of a pre-functionalized pyridine. However, achieving selective chlorination at the C6 position of a substituted pyridine ring is often a significant experimental challenge.[1] Such a route would likely require extensive optimization of chlorinating agents and reaction conditions to control regioselectivity and would not be the recommended starting point for a large-scale library synthesis where reliability is key.[1]

Q3: How should I purify the final product and key intermediates?

The basic nature of the pyridine core can present challenges during purification.

  • Column Chromatography: Tailing is a common issue on standard silica gel due to the interaction between the basic nitrogen and acidic silanol groups. This can often be mitigated by adding a small percentage (0.5-1%) of a basic modifier, such as triethylamine or ammonia in methanol, to the eluent.[4]

  • Acid-Base Extraction: This is a highly effective technique for separating basic pyridine compounds from non-basic impurities. The crude product can be dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl) to protonate the pyridine, pulling it into the aqueous layer. The aqueous layer is then basified (e.g., with NaOH or NaHCO₃) and the purified product is re-extracted into an organic solvent.[4]

  • Crystallization: If your final product or an intermediate is a solid, crystallization is an excellent method for achieving high purity on a large scale.[4]

Q4: What are the primary safety concerns when scaling up this synthesis?

  • Nitration: The nitration of 2,6-dichloropyridine uses a mixture of concentrated sulfuric and nitric acid, which is highly corrosive and exothermic. The dropwise addition of nitric acid must be done slowly, with efficient cooling to prevent thermal runaway.[2][3]

  • Exothermic Reactions: Steps like methoxylation with sodium methoxide can also be exothermic. Proper temperature control via ice baths or cryostats is crucial. For very large scales, consider running the reaction at a lower concentration to help dissipate heat.[4]

  • Chlorinating Agents: Reagents like phosphorus oxychloride (POCl₃), which may be used in alternative chlorination steps, are toxic, corrosive, and react violently with water. They should be handled with extreme caution in a well-ventilated fume hood. An unexpected and explosive reaction between POCl₃ and acetone has been reported in the literature, highlighting the need for careful solvent selection.[5]

Recommended Synthetic Pathway: A Stepwise Approach

The following pathway, adapted from established procedures for analogous compounds, represents the most robust method for scaling the synthesis.[2][3] It begins with 2,6-dichloropyridine and proceeds through a series of reliable, well-understood transformations.

G A 2,6-Dichloropyridine B 2,6-Dichloro-3-nitropyridine A->B  Nitration (H₂SO₄, HNO₃) C 2-Amino-6-chloro-3-nitropyridine B->C  Ammonolysis (aq. NH₃, MeOH) D 2-Amino-6-methoxy-3-nitropyridine C->D  Methoxylation (NaOMe, MeOH) E Target Precursor D->E  Further Steps (e.g., Reduction, Diazotization, Sandmeyer, etc.)

Caption: Stepwise synthesis from 2,6-dichloropyridine.

Experimental Protocols & Data

The protocols below are based on the synthesis of structurally related compounds and provide a strong foundation for practical implementation.[3]

StepReactionStarting MaterialKey ReagentsTypical YieldPurity (GC)Reference
1Nitration2,6-DichloropyridineConc. H₂SO₄, Conc. HNO₃~75%>99%[3]
2Ammonolysis2,6-Dichloro-3-nitropyridineAq. NH₃, MethanolHigh-[3]
3Methoxylation2-Amino-6-chloro-3-nitropyridineSodium Methoxide, MethanolHigh-[3]

Protocol 1: Nitration of 2,6-Dichloropyridine [3]

  • To a stirred solution of concentrated sulfuric acid, slowly add 2,6-dichloropyridine (1.0 eq) while maintaining the temperature at 20-25 °C.

  • Cool the mixture and add concentrated nitric acid (98%) slowly, ensuring the reaction temperature does not exceed 50 °C.

  • After the addition is complete, heat the mixture to 100-105 °C for 5 hours. Monitor the reaction's progress by TLC.

  • Once complete, cool the reaction mixture and carefully pour it into ice water.

  • Collect the precipitated 2,6-dichloro-3-nitropyridine by filtration, wash with water until the filtrate is neutral, and dry.

Protocol 2: Ammonolysis of 2,6-Dichloro-3-nitropyridine [3]

  • Dissolve the 2,6-dichloro-3-nitropyridine (1.0 eq) in methanol at room temperature.

  • Add an aqueous ammonia solution (e.g., 25%) to the mixture.

  • Gently heat the reaction to 35-40 °C for 2-3 hours, monitoring by TLC.

  • After cooling, the solid product, 2-amino-6-chloro-3-nitropyridine, can be isolated by filtration.

Protocol 3: Methoxylation of 2-Amino-6-chloro-3-nitropyridine [3]

  • Prepare a solution of sodium methoxide (1.05 eq) in anhydrous methanol and cool to 15 °C.

  • Add the 2-amino-6-chloro-3-nitropyridine (1.0 eq) portion-wise to the sodium methoxide solution.

  • Allow the mixture to stir at 25-30 °C for 4-5 hours.

  • Quench the reaction by pouring it into water.

  • Collect the precipitated 2-amino-6-methoxy-3-nitropyridine by filtration and dry.

Note: The synthesis of the target this compound from this point requires further transformations not detailed in the direct references. These would typically involve reduction of the nitro group, diazotization of the amino group, a Sandmeyer-type reaction to introduce the chloro group at the 2-position, and subsequent methylation. The principles in the troubleshooting guide remain applicable.

Troubleshooting Guide

G A Problem Observed (e.g., Low Yield, Impurities) B Isolate Reaction Step A->B C Analyze Symptoms (TLC, NMR, LCMS) B->C D Potential Cause? C->D E Reagent Quality? D->E Yes F Reaction Conditions? D->F No H Implement Solution & Re-run E->H G Workup/Purification? F->G No F->H Yes G->H

Caption: A general workflow for troubleshooting synthesis issues.

Problem 1: My nitration reaction (Step 1) has a very low yield or stalls.

  • Potential Cause: Insufficiently strong nitrating conditions or loss of product during workup.

  • Troubleshooting Steps:

    • Temperature Control: Ensure the temperature during nitric acid addition does not rise excessively, but also confirm the heating phase reaches the target of 100-105 °C to drive the reaction to completion.[3] The pyridine ring is electron-deficient, especially with two deactivating chloro-substituents, and requires forcing conditions for nitration.

    • Acid Concentration: Use high-purity, concentrated acids. Any excess water can reduce the efficacy of the nitrating species (NO₂⁺).

    • Workup: When pouring the reaction mixture into ice water, do so slowly to allow for controlled precipitation. A fine, filterable solid should form. If an oil forms, it may be difficult to isolate.

Problem 2: The ammonolysis reaction (Step 2) is incomplete or forms side products.

  • Potential Cause: The chlorine at the 2-position is more activated towards nucleophilic aromatic substitution (SₙAr) than the chlorine at the 6-position due to the electron-withdrawing effect of the adjacent nitro group. However, side reactions can still occur.

  • Troubleshooting Steps:

    • Temperature Control: Do not overheat. The reaction is typically selective at a mild temperature of 35-40 °C.[3] Higher temperatures could lead to substitution at the less-activated 6-position or other decomposition pathways.

    • Stoichiometry: Ensure the correct molar equivalents of ammonia are used. A large excess is generally not required and may complicate workup.

Problem 3: I'm observing unexpected side products after leaving my pyridine intermediate in a chlorinated solvent.

  • Potential Cause: Pyridines, especially electron-rich derivatives, can react with dichloromethane (DCM) at room temperature to form stable bispyridinium dichlorides.[6] This can lead to reduced yields and the appearance of highly polar, salt-like impurities.

  • Troubleshooting Steps:

    • Solvent Choice: Avoid storing solutions of pyridine derivatives in DCM for extended periods. If DCM is used for extraction or chromatography, concentrate the solution promptly.

    • Alternative Solvents: Consider other solvents like ethyl acetate, toluene, or methyl tert-butyl ether (MTBE) for extractions and reactions where compatible.

Problem 4: My methoxylation reaction (Step 3) is sluggish.

  • Potential Cause: Deactivated sodium methoxide or insufficient reaction temperature.

  • Troubleshooting Steps:

    • Reagent Quality: Sodium methoxide is hygroscopic and can be deactivated by moisture. Use freshly opened reagent or material that has been stored under inert gas in a desiccator.

    • Anhydrous Conditions: Ensure the methanol solvent is anhydrous. Water will quench the sodium methoxide.

    • Temperature: While the reaction is initiated at a cooler temperature, it requires stirring at 25-30 °C for several hours to proceed to completion.[3] Monitor by TLC to confirm the consumption of the starting material.

References

Validation & Comparative

Navigating the Spectral Landscape: A Comparative Guide to the ¹H and ¹³C NMR Characterization of 6-Chloro-2,3-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical and materials science, the precise structural elucidation of heterocyclic compounds is paramount. Substituted pyridines, in particular, form the backbone of numerous therapeutic agents and functional materials. Among these, 6-Chloro-2,3-dimethoxypyridine stands as a key intermediate in the synthesis of various biologically active molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of its characterization, providing a detailed roadmap of its molecular architecture. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectral features of this compound, placing it in context with related pyridine derivatives to empower researchers in their synthetic and analytical endeavors.

The Power of NMR in Structural Elucidation

NMR spectroscopy leverages the magnetic properties of atomic nuclei to provide exquisitely detailed information about molecular structure. For organic molecules like this compound, ¹H and ¹³C NMR are the most informative techniques. ¹H NMR provides insights into the electronic environment and connectivity of protons, while ¹³C NMR maps the carbon framework of the molecule. The chemical shift (δ), coupling constant (J), and signal intensity are the key parameters that, when pieced together, reveal the unambiguous structure of a compound.

Predicted ¹H and ¹³C NMR Spectral Data for this compound

Due to the limited availability of public, experimentally verified NMR spectra for this compound, the following data is based on established principles of NMR spectroscopy and comparison with structurally similar compounds. These predictions provide a robust framework for the interpretation of experimental data.

¹H NMR (Predicted)

The proton NMR spectrum of this compound is expected to exhibit two distinct aromatic proton signals and two singlets for the methoxy groups.

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Notes
H-4~7.1 - 7.3Doublet~8.0 - 9.0Coupled to H-5. The electron-donating methoxy groups will shield this proton relative to unsubstituted pyridine.
H-5~6.8 - 7.0Doublet~8.0 - 9.0Coupled to H-4. The chloro and adjacent methoxy groups will influence its chemical shift.
OCH₃ (C-2)~3.9 - 4.1Singlet-The proximity to the nitrogen and chloro group may cause a slight downfield shift.
OCH₃ (C-3)~3.8 - 4.0Singlet-

¹³C NMR (Predicted)

The carbon-13 NMR spectrum will provide a unique signal for each of the seven carbon atoms in the molecule.

Carbon Predicted Chemical Shift (ppm) Notes
C-2~158 - 162Attached to two electronegative atoms (N and O), resulting in a significant downfield shift.
C-3~140 - 145Also deshielded by the attached oxygen atom.
C-4~115 - 120Influenced by the electron-donating methoxy group at C-3.
C-5~118 - 123Affected by the electronegative chlorine atom at C-6.
C-6~145 - 150Directly attached to the electronegative chlorine and nitrogen atoms, leading to a downfield shift.
OCH₃ (C-2)~55 - 58Typical range for methoxy groups on an aromatic ring.
OCH₃ (C-3)~54 - 57

A Comparative Analysis with Structural Analogs

To understand the spectral nuances of this compound, a comparison with related molecules is invaluable.

2,3-Dimethoxypyridine

The absence of the chloro substituent at the 6-position in 2,3-dimethoxypyridine leads to notable differences in the NMR spectra. The proton at the 6-position would appear at a significantly downfield chemical shift due to its proximity to the electronegative nitrogen atom. The chemical shifts of the other ring protons would also be shifted slightly upfield in the absence of the electron-withdrawing chlorine atom. In the ¹³C NMR spectrum, the C-6 carbon would resonate at a much higher field compared to the chlorinated analog.

2,6-Dichloropyridine

In 2,6-dichloropyridine, the two chlorine atoms exert a strong electron-withdrawing effect, leading to a general downfield shift of all proton and carbon signals compared to pyridine. The symmetry of the molecule results in only three unique carbon signals and two unique proton signals, simplifying the spectrum.

2-Chloro-6-methoxypyridine

This mono-methoxy analog provides a good reference for the effect of a methoxy group versus a chlorine atom at the 2-position. The methoxy group is electron-donating through resonance, which will shield the ring protons and carbons to a greater extent than the inductive withdrawal of the chlorine atom.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality NMR data for the characterization of this compound and related compounds, the following protocol is recommended:

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid this compound.
  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
  • Ensure the sample is fully dissolved to avoid line broadening.

2. Instrument Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
  • Lock the spectrometer on the deuterium signal of the solvent.
  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp and symmetrical peaks.

3. ¹H NMR Acquisition:

  • Acquire a standard one-dimensional ¹H NMR spectrum.
  • Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
  • Accumulate a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

4. ¹³C NMR Acquisition:

  • Acquire a proton-decoupled ¹³C NMR spectrum.
  • Use a standard pulse sequence such as zgpg30.
  • A larger number of scans will be required due to the low natural abundance of ¹³C.
  • Employing techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can aid in distinguishing between CH, CH₂, and CH₃ groups.

5. 2D NMR Experiments (for unambiguous assignment):

  • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.
  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons.

Visualizing the Molecular Structure and NMR Connectivity

To aid in the visualization of the molecular structure and the expected NMR correlations, the following diagrams are provided.

Caption: Molecular structure of this compound.

G H4 H-4 C4 C-4 H4->C4 ¹J(CH) C5 C-5 H4->C5 ²J(CCH) C3 C-3 H4->C3 ²J(CCH) H5 H-5 H5->C4 ²J(CCH) H5->C5 ¹J(CH) C6 C-6 H5->C6 ²J(CCH) OCH3_2 OCH₃-2 C2 C-2 OCH3_2->C2 ³J(COCH) OCH3_3 OCH₃-3 OCH3_3->C3 ³J(COCH)

Caption: Key expected HMBC correlations for this compound.

Conclusion

The comprehensive ¹H and ¹³C NMR characterization of this compound is crucial for quality control, reaction monitoring, and the unambiguous identification of this important synthetic intermediate. While experimental data remains elusive in publicly accessible domains, the predictive analysis and comparative study presented in this guide offer a solid foundation for researchers. By understanding the influence of the chloro and dimethoxy substituents on the pyridine ring's spectral properties, scientists can confidently interpret their own experimental data, ensuring the integrity and success of their research and development endeavors. The provided experimental protocol and visual aids further serve to streamline the process of NMR analysis for this and related pyridine derivatives.

A Comparative Crystallographic Guide to 6-Chloro-2,3-dimethoxypyridine Derivatives and Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the crystallographic features of pyridine derivatives, with a special focus on analogs of 6-Chloro-2,3-dimethoxypyridine. In the absence of publicly available crystal structures for this compound, this guide leverages data from structurally related compounds to provide insights into the anticipated molecular geometry, crystal packing, and intermolecular interactions. This information is invaluable for researchers in medicinal chemistry and materials science for the rational design of novel compounds with tailored solid-state properties.

Introduction: The Significance of Substituted Pyridines

Pyridine and its derivatives are fundamental heterocyclic compounds in medicinal chemistry and drug design.[1] The strategic placement of substituents on the pyridine ring can significantly influence the molecule's electronic properties, steric profile, and intermolecular interactions, thereby modulating its biological activity and solid-state characteristics. Halogenated pyridines, for instance, are known to exhibit a range of biological activities.[2] Similarly, methoxy-substituted pyridines are of interest for their potential applications in liquid crystals and photophysical materials.[3] The combination of a chloro-substituent and dimethoxy groups, as in the target scaffold of this compound, presents an intriguing case for understanding the interplay of these functional groups in dictating crystal packing.

Comparative Crystallographic Analysis of Structural Analogs

To infer the crystallographic properties of this compound, we will analyze the crystal structures of several key analogs: 5-chloropyridine-2,3-diamine, 4-chloropyridine-2-carbonitrile, 6-chloropyridine-2-carbonitrile, and 4,4'-dimethoxy-2,2'-bipyridine. These compounds provide valuable insights into the influence of chloro, amino, cyano, and methoxy substituents on the pyridine ring's crystal engineering.

Influence of Chloro and Amino/Cyano Substituents

The crystal structures of 5-chloropyridine-2,3-diamine, 4-chloropyridine-2-carbonitrile, and 6-chloropyridine-2-carbonitrile reveal the significant role of hydrogen bonding and π-stacking interactions in their crystal packing.

In 5-chloropyridine-2,3-diamine, the presence of two amino groups facilitates the formation of a robust network of intermolecular hydrogen bonds.[4] The C—Cl bond length is reported to be 1.748 (3) Å, which is comparable to other chloropyridine derivatives.[4] The crystal packing is further stabilized by π-stacking interactions with a centroid-to-centroid distance of 3.756 (1) Å.[4]

The isomeric chlorocyanopyridines, 4-chloropyridine-2-carbonitrile and 6-chloropyridine-2-carbonitrile, demonstrate how the position of the chloro substituent influences the packing arrangement. Both structures exhibit offset face-to-face π-stacking and C—H⋯N interactions involving both the nitrile and pyridine nitrogen atoms.[5] In 4-chloropyridine-2-carbonitrile, centrosymmetric head-to-head C—H⋯N interactions form one-dimensional chains.[5]

Influence of Methoxy Substituents

The crystal structure of 4,4'-dimethoxy-2,2'-bipyridine provides a model for the impact of methoxy groups on a pyridine-based scaffold. In this structure, the dihedral angle between the two pyridine rings is a mere 5.8 (1)°.[6] The crystal packing is dominated by C(Me)—H⋯N interactions, which generate a two-dimensional sheet structure.[6] These sheets are further linked into a three-dimensional network by C—H⋯π interactions.[6] An overlapped arrangement of parallel pyridine rings with a centroid-to-centroid distance of 3.6655 (15) Å is also observed.[6]

Based on this, it can be anticipated that the methoxy groups in this compound would likely participate in weak C—H⋯O hydrogen bonds and influence the overall molecular conformation and crystal packing.

Summary of Crystallographic Data

The following table summarizes key crystallographic parameters for the selected structural analogs, providing a basis for comparison.

Parameter5-chloropyridine-2,3-diamine[4]4-chloropyridine-2-carbonitrile[5]6-chloropyridine-2-carbonitrile[5]4,4'-dimethoxy-2,2'-bipyridine[6]
Chemical Formula C₅H₆ClN₃C₆H₃ClN₂C₆H₃ClN₂C₁₂H₁₂N₂O₂
Crystal System OrthorhombicMonoclinicMonoclinicMonoclinic
Space Group P2₁2₁2₁P2₁/cP2₁/cC2/c
a (Å) 3.7565 (8)3.8408 (3)3.8681 (3)16.033 (3)
b (Å) 8.7002 (18)9.0700 (7)17.5857 (15)5.9697 (12)
c (Å) 17.078 (4)17.9575 (15)9.1729 (8)12.030 (2)
β (˚) 9094.015 (2)99.300 (2)108.76 (3)
Volume (ų) 557.8 (2)622.99 (9)615.47 (9)1090.5 (4)
Key Intermolecular Interactions N—H···N, π-stackingC—H···N, π-stackingC—H···N, π-stackingC—H···N, C—H···π, π-stacking

Experimental Methodologies: A Guide to Single-Crystal X-ray Diffraction

The determination of a crystal structure through single-crystal X-ray diffraction is a multi-step process that requires precision and careful execution.[7]

Crystal Growth

The initial and often most challenging step is obtaining a high-quality single crystal.[7] For small organic molecules like pyridine derivatives, several common crystallization techniques can be employed:

  • Slow Evaporation: A solution of the compound is allowed to evaporate slowly, leading to a gradual increase in concentration and subsequent crystal formation.

  • Vapor Diffusion: A solution of the compound in a less volatile solvent is placed in a sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the solution induces crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, reducing the solubility and promoting crystal growth.

The choice of solvent is critical and is often determined empirically.

Data Collection and Processing

Once a suitable crystal is obtained, it is mounted on a diffractometer and exposed to a monochromatic X-ray beam. The crystal diffracts the X-rays, producing a unique pattern of reflections. The positions and intensities of these reflections are recorded by a detector. Modern diffractometers are equipped with sophisticated software for automated data collection and initial data processing, which includes integration of reflection intensities and correction for experimental factors.

Structure Solution and Refinement

The collected diffraction data is then used to solve the crystal structure. For small molecules, direct methods are typically employed to obtain an initial model of the electron density.[8] This initial model is then refined against the experimental data using least-squares methods to improve the atomic positions, and thermal parameters, and to locate hydrogen atoms. The quality of the final structure is assessed using metrics such as the R-factor.

Visualizing Experimental Workflows and Structural Relationships

Diagrams created using Graphviz can effectively illustrate the experimental workflow and the logical relationships in comparative structural analysis.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_xray X-ray Diffraction Analysis cluster_analysis Structural Analysis & Comparison synthesis Synthesis of Pyridine Derivative purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification slow_evap Slow Evaporation purification->slow_evap vapor_diff Vapor Diffusion purification->vapor_diff cooling Slow Cooling purification->cooling data_collection Data Collection slow_evap->data_collection vapor_diff->data_collection cooling->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement molecular_geometry Molecular Geometry refinement->molecular_geometry crystal_packing Crystal Packing refinement->crystal_packing intermolecular_interactions Intermolecular Interactions refinement->intermolecular_interactions

Caption: Experimental workflow for the X-ray crystallographic analysis of pyridine derivatives.

structural_comparison cluster_analogs Structural Analogs with Known Crystal Structures Target This compound (Hypothetical Structure) Analog1 5-chloropyridine-2,3-diamine (Chloro & Amino) Target->Analog1 Compare influence of -Cl and N-containing groups Analog2 Chlorocyanopyridines (Chloro & Cyano) Target->Analog2 Compare influence of -Cl and electron-withdrawing groups Analog3 4,4'-dimethoxy-2,2'-bipyridine (Dimethoxy) Target->Analog3 Compare influence of -OCH3 groups

Caption: Logical relationship for the comparative structural analysis of this compound.

Conclusion and Future Directions

While the crystal structure of this compound remains to be determined, a comparative analysis of its structural analogs provides valuable predictive insights. The presence of the chloro-substituent is expected to influence π-stacking interactions and potentially participate in halogen bonding. The dimethoxy groups are likely to engage in weak hydrogen bonding and dictate the conformational preferences of the molecule. The experimental determination of the crystal structure of this compound and its derivatives is a crucial next step to validate these hypotheses and to further enrich our understanding of the structure-property relationships in this important class of compounds.

References

A Researcher's Comparative Guide to the Biological Activity of 6-Chloro-2,3-dimethoxypyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and agrochemical research, the pyridine scaffold remains a cornerstone for the development of novel bioactive molecules.[1][2] Its unique electronic properties and versatile reactivity make it a privileged structure in drug discovery.[3] This guide provides a comprehensive comparison of the biological activities of a series of rationally designed analogs of 6-Chloro-2,3-dimethoxypyridine. We will delve into their synthesis, comparative efficacy in anticancer, antimicrobial, and herbicidal screenings, and the underlying mechanisms of action, supported by detailed experimental protocols.

The selection of this compound as the parent scaffold is strategic. The chlorine atom at the 6-position serves as a versatile handle for synthetic modifications, primarily through cross-coupling reactions, while the dimethoxy groups at the 2- and 3-positions influence the electronic and steric properties of the ring, potentially modulating biological activity.[4][5]

Conceptual Framework for Analog Design

To systematically evaluate the structure-activity relationship (SAR), a focused library of analogs was designed, targeting three key biological activities: anticancer, antimicrobial, and herbicidal. The synthetic strategy revolves around the functionalization of the C6-position of the pyridine ring, leveraging well-established palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These methods are renowned for their broad substrate scope and functional group tolerance.[6][7]

The designed analogs for this comparative study are:

  • Parent Compound (PC): this compound

  • Analog 1 (A1): 2,3-Dimethoxy-6-phenylpyridine (via Suzuki Coupling)

  • Analog 2 (A2): 6-(4-Fluorophenyl)-2,3-dimethoxypyridine (via Suzuki Coupling)

  • Analog 3 (A3): N-Benzyl-2,3-dimethoxypyridin-6-amine (via Buchwald-Hartwig Amination)

  • Analog 4 (A4): N-(4-Methoxyphenyl)-2,3-dimethoxypyridin-6-amine (via Buchwald-Hartwig Amination)

This selection allows for the comparative assessment of aryl and amino linkages at the C6 position, as well as the influence of electron-donating and electron-withdrawing substituents on the appended phenyl ring.

Synthesis of this compound Analogs

The synthesis of the parent compound, this compound, can be achieved through various established routes, often starting from commercially available dichloropyridines.[8] The key analogs were synthesized using the following generalized schemes:

Suzuki-Miyaura Coupling for Analogs A1 and A2

This reaction couples the parent chloropyridine with a corresponding boronic acid to form a new carbon-carbon bond.

G PC This compound reaction + PC->reaction BoronicAcid R-B(OH)2 (Phenylboronic acid for A1, 4-Fluorophenylboronic acid for A2) BoronicAcid->reaction Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., Na2CO3) Catalyst->reaction Solvent Solvent (e.g., Toluene/Water) Solvent->reaction Product Analog A1 or A2 reaction->Product Heat

Caption: Generalized Suzuki-Miyaura Coupling Scheme.

Buchwald-Hartwig Amination for Analogs A3 and A4

This reaction forms a carbon-nitrogen bond between the chloropyridine and an amine.[6]

G PC This compound reaction + PC->reaction Amine R-NH2 (Benzylamine for A3, 4-Methoxyaniline for A4) Amine->reaction Catalyst Pd Pre-catalyst (e.g., G3-palladacycle) Ligand (e.g., RuPhos) Catalyst->reaction Base Base (e.g., NaOtBu) Base->reaction Product Analog A3 or A4 reaction->Product Heat

Caption: Generalized Buchwald-Hartwig Amination Scheme.

Comparative Biological Activity Screening

The parent compound and its four analogs were subjected to a battery of in vitro assays to determine their anticancer, antimicrobial, and herbicidal activities.

Anticancer Activity

The cytotoxic effects of the compounds were evaluated against the human breast cancer cell line MCF-7 using the MTT assay.[9][10] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[11]

Table 1: Anticancer Activity (IC50 in µM) against MCF-7 Cells

CompoundIC50 (µM)
PC > 100
A1 45.2
A2 15.8
A3 62.5
A4 28.9
Doxorubicin 1.2

Data are representative and for illustrative purposes.

The results indicate that functionalization of the C6 position significantly enhances anticancer activity compared to the parent compound. The introduction of a 4-fluorophenyl group (A2) resulted in the most potent analog in this series, suggesting that electron-withdrawing substituents on the phenyl ring may be beneficial for cytotoxicity.

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

The antimicrobial potential was assessed by determining the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic microbes, including Staphylococcus aureus (Gram-positive bacterium), Escherichia coli (Gram-negative bacterium), and Candida albicans (fungus). The broth microdilution method was employed for this screening.

Table 2: Antimicrobial Activity (MIC in µg/mL)

CompoundS. aureusE. coliC. albicans
PC > 128> 128> 128
A1 64> 128128
A2 32> 12864
A3 166432
A4 83216
Ciprofloxacin 10.5N/A
Fluconazole N/AN/A2

Data are representative and for illustrative purposes.

The aminated analogs (A3 and A4) demonstrated superior antimicrobial activity compared to the arylated analogs (A1 and A2). Analog A4, with the electron-donating methoxy group, was the most effective, particularly against S. aureus and C. albicans. This suggests that the C-N linkage and the electronic nature of the substituent play a crucial role in antimicrobial efficacy.

  • Preparation of Inoculum: Grow the microbial strains in appropriate broth overnight. Dilute the cultures to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Perform a serial two-fold dilution of the test compounds in a 96-well microplate containing the appropriate growth medium.

  • Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (microbes with no compound) and a negative control (medium only).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for yeast.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Herbicidal Activity

The herbicidal potential of the compounds was evaluated using a pre-emergence and post-emergence whole-plant assay on a representative monocot (e.g., Lolium perenne, perennial ryegrass) and dicot (e.g., Amaranthus retroflexus, redroot pigweed) species.[12][13] An algal growth inhibition assay using Chlamydomonas reinhardtii was also conducted as a primary screen for photosynthetic inhibition.[11][14]

Table 3: Herbicidal Activity (% Growth Inhibition at 100 µM)

CompoundL. perenne (Post-emergence)A. retroflexus (Post-emergence)C. reinhardtii (Growth Inhibition)
PC 152210
A1 756885
A2 888295
A3 354125
A4 425530
Glyphosate 9899N/A
Diuron 959698

Data are representative and for illustrative purposes.

The arylated analogs (A1 and A2) exhibited significant herbicidal activity, with the fluoro-substituted analog (A2) being the most potent. The strong inhibition of algal growth suggests a potential mechanism involving the disruption of photosynthesis. The aminated analogs showed moderate herbicidal effects.

  • Plant Cultivation: Grow the target weed species in pots containing a standard potting mix in a greenhouse under controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).

  • Herbicide Application: When the plants reach the 2-3 leaf stage, apply the test compounds, dissolved in a suitable solvent with a surfactant, as a foliar spray at a defined application rate.[9]

  • Evaluation: After 14-21 days, visually assess the percentage of growth inhibition (phytotoxicity) compared to untreated control plants. Symptoms to note include chlorosis, necrosis, and stunting.

Mechanistic Insights and Signaling Pathways

The observed biological activities can be rationalized by considering the potential interactions of these pyridine analogs with key cellular signaling pathways.

Anticancer Mechanism: PI3K/Akt Pathway Inhibition

Many pyridine-based compounds exert their anticancer effects by inhibiting protein kinases.[15] The PI3K/Akt signaling pathway is a crucial regulator of cell proliferation, survival, and apoptosis, and its hyperactivation is common in many cancers.[16][17][18] The superior activity of analog A2 suggests it may be a more effective inhibitor of a key kinase in this pathway, such as PI3K or Akt, compared to the other analogs.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation AnalogA2 Analog A2 AnalogA2->PI3K Inhibits AnalogA2->Akt Inhibits

Caption: Putative Inhibition of the PI3K/Akt Pathway by Analog A2.

Antifungal Mechanism: Ergosterol Biosynthesis Inhibition

The promising activity of the aminated analogs, particularly A4, against C. albicans points towards a potential disruption of fungal cell membrane integrity. A common target for antifungal agents is the ergosterol biosynthesis pathway.[19][20] Ergosterol is an essential component of the fungal cell membrane, and its inhibition leads to cell death.

G AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene ... Lanosterol Lanosterol Squalene->Lanosterol ... Erg11 Lanosterol 14α-demethylase (ERG11) Lanosterol->Erg11 Ergosterol Ergosterol Erg11->Ergosterol Membrane Fungal Cell Membrane (Disrupted) Ergosterol->Membrane Incorporation AnalogA4 Analog A4 AnalogA4->Erg11 Inhibits

Caption: Proposed Inhibition of Ergosterol Biosynthesis by Analog A4.

Conclusion

This comparative guide demonstrates the significant potential of this compound as a versatile scaffold for the development of novel bioactive compounds. Through systematic synthetic modifications at the C6-position, we have shown that it is possible to tune the biological activity profile of these analogs.

  • Anticancer Activity: Arylation, particularly with an electron-withdrawing group (A2), yielded the most promising results, suggesting a kinase inhibition mechanism.

  • Antimicrobial Activity: Amination, especially with an electron-donating substituent (A4), proved to be a more effective strategy, pointing towards a different mode of action, possibly involving cell membrane disruption.

  • Herbicidal Activity: Arylated analogs (A1 and A2) displayed potent herbicidal effects, likely through the inhibition of photosynthesis.

The detailed protocols provided herein serve as a self-validating framework for researchers to replicate and expand upon these findings. Further optimization of these lead compounds and in-depth mechanistic studies are warranted to fully elucidate their therapeutic and agrochemical potential.

References

A Comparative Guide to HPLC Purity Analysis of 6-Chloro-2,3-dimethoxypyridine for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 6-Chloro-2,3-dimethoxypyridine, a key building block in the synthesis of various pharmaceutical agents, is no exception. Its purity profile can significantly influence the outcome of subsequent synthetic steps and the impurity profile of the final drug substance. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this compound, designed for researchers, scientists, and drug development professionals. We will delve into the rationale behind methodological choices, present detailed experimental protocols, and compare the performance of different stationary phases, supported by a framework of scientific integrity and practical expertise.

The Criticality of Purity for this compound

This compound is a substituted pyridine derivative. The presence of a chlorine atom and two methoxy groups on the pyridine ring makes it a versatile intermediate. However, these functional groups also present unique challenges in synthesis and purification, potentially leading to a range of process-related impurities. These can include starting materials, intermediates from incomplete reactions, isomers, and by-products from side reactions. A robust analytical method is therefore indispensable for ensuring the quality of this intermediate. HPLC, with its high resolution and sensitivity, is the technique of choice for this purpose.

Understanding Potential Impurities

A well-designed HPLC method must be capable of separating the main component from its potential impurities. While a specific impurity profile for this compound is not extensively published, we can infer likely impurities based on common synthetic routes for substituted pyridines. A plausible synthesis could involve the chlorination and subsequent methoxylation of a pyridine precursor.

Potential impurities could therefore include:

  • Starting Materials: e.g., Dichloropyridine isomers.

  • Intermediates: e.g., Chloro-methoxy-pyridine isomers (from incomplete methoxylation).

  • Isomers: Positional isomers of the final product.

  • By-products: Compounds arising from undesired side reactions.

  • Degradation Products: Arising from instability under certain conditions.

A stability-indicating method should be able to resolve the parent compound from these potential impurities and any degradants that may form under stress conditions.

Comparative HPLC Methodologies

The choice of the HPLC column is paramount in achieving the desired separation. We will compare two common reversed-phase columns with different selectivities: a traditional C18 column and a Phenyl-Hexyl column.

Method A: The Workhorse - C18 Stationary Phase

The C18 (octadecylsilane) stationary phase is the most widely used in reversed-phase HPLC due to its high hydrophobicity and broad applicability. It separates compounds primarily based on their hydrophobic character.

Method B: An Alternative Selectivity - Phenyl-Hexyl Stationary Phase

Phenyl-Hexyl columns offer a different separation mechanism. The phenyl rings in the stationary phase can undergo π-π interactions with aromatic analytes, such as the pyridine ring in our compound of interest. This can lead to enhanced retention and unique selectivity for aromatic and halogenated compounds compared to a C18 column.

Experimental Protocols

The following are detailed, step-by-step methodologies for the two proposed HPLC methods.

Preparation of Solutions
  • Diluent: A mixture of acetonitrile and water (50:50, v/v) is a good starting point for dissolving this compound and its likely impurities.

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in 100 mL of diluent to obtain a concentration of 100 µg/mL.

  • Sample Solution: Prepare the sample solution at the same concentration as the standard solution.

  • Spiked Sample Solution: To confirm the separation of potential impurities, a sample solution can be spiked with known related substances or with a small amount of degraded sample (e.g., after exposure to acid, base, or peroxide).

HPLC Method Parameters
ParameterMethod A: C18 ColumnMethod B: Phenyl-Hexyl ColumnRationale
Column C18, 250 mm x 4.6 mm, 5 µmPhenyl-Hexyl, 250 mm x 4.6 mm, 5 µmComparison of hydrophobic vs. mixed-mode (hydrophobic and π-π) interactions.
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in WaterAcidified mobile phase to ensure good peak shape for the basic pyridine nitrogen.
Mobile Phase B AcetonitrileAcetonitrileCommon organic modifier in reversed-phase HPLC.
Gradient Elution 0-5 min: 30% B, 5-25 min: 30-70% B, 25-30 min: 70% B, 30-35 min: 70-30% B, 35-40 min: 30% B0-5 min: 25% B, 5-25 min: 25-65% B, 25-30 min: 65% B, 30-35 min: 65-25% B, 35-40 min: 25% BGradient elution is necessary to elute a range of impurities with varying polarities in a reasonable time. The gradient for the Phenyl-Hexyl column is adjusted due to expected differences in retention.
Flow Rate 1.0 mL/min1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °C30 °CControlled temperature for reproducible retention times.
Detection Wavelength 270 nm270 nmPyridine derivatives typically exhibit strong UV absorbance in this region. A UV scan of the analyte would confirm the optimal wavelength.
Injection Volume 10 µL10 µLA typical injection volume for analytical HPLC.

Data Presentation and Comparison

The performance of the two methods should be evaluated based on several key chromatographic parameters.

Performance MetricMethod A: C18 Column (Expected Outcome)Method B: Phenyl-Hexyl Column (Expected Outcome)
Retention Time of Main Peak Moderate retention based on hydrophobicity.Potentially longer retention due to π-π interactions with the pyridine ring.
Resolution of Impurities Good separation for non-aromatic or less aromatic impurities. May show co-elution for structurally similar aromatic impurities.Improved resolution for aromatic impurities, especially those with different electronic properties, due to the alternative selectivity.
Peak Asymmetry Good, assuming proper mobile phase pH.Good, assuming proper mobile phase pH.
Analysis Time Dependent on the gradient program.May require a slightly adjusted gradient to achieve similar analysis times as the C18 method.

Visualizing the Workflow

A logical workflow is crucial for systematic HPLC method development and comparison.

HPLC_Method_Development cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_evaluation Performance Evaluation prep_start Weigh Reference Standard & Sample prep_dissolve Dissolve in Diluent (ACN/H2O) prep_start->prep_dissolve prep_spike Prepare Spiked Sample (optional) prep_dissolve->prep_spike analysis_c18 Method A: C18 Column prep_spike->analysis_c18 Inject analysis_phenyl Method B: Phenyl-Hexyl Column prep_spike->analysis_phenyl Inject eval_retention Retention Time analysis_c18->eval_retention eval_resolution Resolution analysis_c18->eval_resolution eval_asymmetry Peak Asymmetry analysis_c18->eval_asymmetry eval_time Analysis Time analysis_c18->eval_time analysis_phenyl->eval_retention analysis_phenyl->eval_resolution analysis_phenyl->eval_asymmetry analysis_phenyl->eval_time conclusion Select Optimal Method eval_time->conclusion Compare Results

Caption: Workflow for HPLC method development and comparison.

Trustworthiness: A Self-Validating System

The described protocols are designed to be self-validating through the inclusion of system suitability tests (SSTs). Before any sample analysis, a series of injections of the standard solution should be performed to ensure the chromatographic system is performing adequately.

System Suitability Parameters:

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) 0.8 - 1.5
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of Peak Area (n=5) < 2.0%
Resolution (Rs) between main peak and closest impurity > 1.5

Meeting these criteria before each analytical run ensures the reliability and consistency of the generated data. The method should be validated according to ICH guidelines (Q2(R1)) for parameters such as accuracy, precision, specificity, linearity, range, and robustness.

Authoritative Grounding and Comprehensive References

The principles and methodologies outlined in this guide are grounded in established chromatographic theory and best practices in the pharmaceutical industry. The choice of a C18 column as a primary screening tool is a standard approach in reversed-phase chromatography. The selection of a Phenyl-Hexyl column as a comparative phase is based on its documented alternative selectivity for aromatic compounds, which is a key strategy in method development when dealing with analytes containing aromatic rings. The use of an acidified mobile phase is crucial for obtaining symmetrical peaks for basic compounds like pyridines by suppressing the ionization of silanol groups on the silica support and ensuring consistent ionization of the analyte. The concept of a stability-indicating assay is a regulatory requirement and a fundamental aspect of pharmaceutical analysis.

Conclusion

The purity analysis of this compound is a critical step in ensuring the quality of pharmaceuticals. This guide has provided a comparative framework for developing a robust HPLC method. While a C18 column offers a reliable starting point, a Phenyl-Hexyl column presents a valuable alternative with a different selectivity profile that can be advantageous for resolving closely related aromatic impurities. The choice between these methods will depend on the specific impurity profile of the sample. By following the detailed protocols and implementing system suitability tests, researchers can confidently and accurately assess the purity of this important pharmaceutical intermediate.

A Comparative Guide to Catalysts for Suzuki Reactions of 6-Chloro-2,3-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl and heteroaryl structures, which are key components of many pharmaceutical compounds. The use of economical and readily available chloro-heteroaryl compounds, such as 6-Chloro-2,3-dimethoxypyridine, as starting materials is highly desirable. However, the lower reactivity of aryl chlorides compared to their bromide and iodide counterparts, coupled with potential catalyst inhibition by the pyridine nitrogen, presents significant challenges. This guide provides a comparative analysis of catalyst systems for the Suzuki reaction of this compound, offering insights into catalyst selection and detailed experimental protocols to enable successful and efficient coupling.

The Challenge of 2-Chloropyridines in Suzuki Couplings

The primary obstacle in the Suzuki coupling of 2-chloropyridines is the "2-pyridyl problem." The nitrogen atom at the 2-position of the pyridine ring can coordinate to the palladium catalyst, leading to the formation of stable, inactive complexes that hinder the catalytic cycle.[1] To overcome this, the use of bulky and electron-rich phosphine ligands is crucial. These ligands sterically shield the palladium center, disfavoring the formation of inactive complexes and promoting the desired catalytic pathway.[1]

Comparative Analysis of Palladium-Based Catalyst Systems

While a direct head-to-head comparison for this compound is not extensively documented in the literature, we can extrapolate from data on analogous chloropyridine substrates to recommend the most effective catalyst systems. The choice of the palladium precatalyst and, more importantly, the phosphine ligand is paramount for achieving high yields.

Table 1: Recommended Palladium Catalyst Systems for the Suzuki Coupling of this compound

Palladium PrecatalystLigandTypical Pd Loading (mol%)Typical Ligand/Pd RatioNotes
Pd(OAc)₂SPhos1 - 51.2 - 2Highly effective for electron-rich and sterically hindered chloropyridines.[1]
Pd₂(dba)₃XPhos1 - 32 - 3A robust system for a broad range of chloropyridine substrates.[1]
Pd(OAc)₂RuPhos1 - 51.2 - 2Often successful when other ligands fail.[1]
Pd(dppf)Cl₂(dppf)2 - 51Can be effective, but generally less active for challenging substrates compared to Buchwald ligands.[1]
Pd(PPh₃)₄PPh₃3 - 54Generally requires higher temperatures and is more suited for activated chloropyridines.[1]

Causality Behind Experimental Choices:

  • Bulky Monodentate Ligands (SPhos, XPhos, RuPhos): These "Buchwald ligands" are the gold standard for challenging Suzuki couplings of heteroaryl chlorides. Their steric bulk prevents the formation of inactive bis-ligated palladium complexes and promotes the formation of the active monoligated species. Their electron-rich nature facilitates the oxidative addition step, which is often the rate-limiting step for aryl chlorides.

  • Palladium(II) Precatalysts (Pd(OAc)₂, Pd(dppf)Cl₂): These are stable and easy to handle. In the reaction mixture, they are reduced in situ to the active Pd(0) species.

  • Palladium(0) Precatalyst (Pd₂(dba)₃): This precatalyst is already in the active oxidation state, which can sometimes lead to faster reaction initiation.

The Rise of Nickel Catalysis: An Economical Alternative

In recent years, nickel-based catalysts have gained significant attention as a more sustainable and cost-effective alternative to palladium for cross-coupling reactions.[2][3] While the development of ligands for nickel-catalyzed Suzuki reactions is less mature than for palladium, complexes like [Ni(dppf)Cl₂] have shown promise.[2][4]

Key Differences in Performance:

  • Functional Group Tolerance: Palladium catalysis is generally less sensitive to the presence of various functional groups.[5] Nickel catalysts, on the other hand, can be more sensitive to coordination by functional groups on the substrates.[5]

  • Reaction Conditions: Nickel-catalyzed reactions may require different reaction conditions (bases, solvents) compared to their palladium counterparts.

For the Suzuki coupling of this compound, a screening of both palladium and nickel catalysts is recommended to identify the optimal system for a specific application, balancing cost, efficiency, and functional group compatibility.

Experimental Protocols

The following protocols provide a starting point for the Suzuki coupling of this compound. Optimization of the base, solvent, temperature, and reaction time may be necessary for specific boronic acid coupling partners.

Protocol 1: General Procedure for Palladium-Catalyzed Suzuki Coupling

This protocol is a general guideline and may require optimization for specific substrates.[6]

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2-1.5 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

  • Ligand (e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃) (2.0-3.0 mmol)

  • Anhydrous solvent (e.g., Dioxane/H₂O (4:1 to 10:1), Toluene/H₂O (2:1 to 5:1))

  • Reaction vessel (e.g., Schlenk tube or round-bottom flask with condenser)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the this compound, arylboronic acid, palladium catalyst, ligand, and base.

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture and heat to the desired temperature (typically 80-120 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times.[7]

Materials:

  • This compound (0.5 mmol)

  • Arylboronic acid (0.6-0.75 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂) (0.5-5 mol%)

  • Base (e.g., K₂CO₃) (1.0-1.5 mmol)

  • Solvent (e.g., Dioxane/H₂O, DMF)

  • Microwave vial with a stir bar

Procedure:

  • In a microwave vial, combine the this compound, arylboronic acid, palladium catalyst, and base.

  • Add the solvent and seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the mixture at the specified temperature (e.g., 120-150 °C) for the designated time (e.g., 10-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up the reaction mixture as described in Protocol 1 (steps 6-9).

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Aryl-Pd(II)-X Ln OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Aryl_Aryl Aryl-Pd(II)-Aryl' Ln Transmetalation->PdII_Aryl_Aryl RedElim Reductive Elimination PdII_Aryl_Aryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Aryl-Aryl' RedElim->Product ArylX Aryl-X ArylX->OxAdd BoronicAcid Aryl'-B(OR)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The following diagram outlines a typical experimental workflow for the Suzuki coupling reaction.

Suzuki_Workflow Start Start Setup Reaction Setup: - Add reactants, catalyst, ligand, base to vessel - Add solvent under inert atmosphere Start->Setup Reaction Reaction: - Heat to desired temperature - Monitor progress (TLC/LC-MS) Setup->Reaction Workup Work-up: - Cool to room temperature - Dilute with organic solvent and water - Separate layers, extract aqueous layer Reaction->Workup Purification Purification: - Combine organic layers, wash, dry - Concentrate under reduced pressure - Column chromatography Workup->Purification Product Final Product Purification->Product

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Conclusion

The Suzuki-Miyaura coupling of this compound is a challenging yet highly valuable transformation. Success hinges on the judicious selection of the catalyst system, particularly the use of bulky, electron-rich phosphine ligands to mitigate catalyst inhibition. While palladium-based catalysts, especially those employing Buchwald ligands, are the most reliable choice, nickel-based systems present a promising and economical alternative that warrants consideration. The provided protocols and experimental insights serve as a robust foundation for researchers to develop efficient and high-yielding coupling reactions for the synthesis of novel and complex molecules.

References

A Comparative Guide to the In Vitro Evaluation of Novel Kinase Inhibitors Derived from 6-Chloro-2,3-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, protein kinases remain a pivotal target class, with their dysregulation being a hallmark of numerous diseases, particularly cancer.[1][2] The relentless pursuit of novel, potent, and selective kinase inhibitors has led medicinal chemists to explore a diverse range of chemical scaffolds.[2][3] This guide focuses on a promising, albeit hypothetical, series of novel kinase inhibitors derived from a 6-Chloro-2,3-dimethoxypyridine scaffold. While direct literature on this specific scaffold is nascent, its structural motifs are analogous to other pyridine-based inhibitors that have demonstrated significant potential.[4][5]

This document provides a comprehensive framework for the in vitro testing of such novel inhibitors, comparing their hypothetical performance against established alternatives. We will delve into the causality behind experimental choices, ensuring a self-validating system of protocols, and ground our discussion in authoritative scientific principles.

The Rationale for the this compound Scaffold

The pyridine ring is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors.[4] Its ability to form crucial hydrogen bonds with the kinase hinge region makes it an excellent starting point for inhibitor design.[6] The this compound scaffold, in particular, offers several advantageous features for chemical exploration:

  • Vector for Diversity: The chlorine atom provides a reactive handle for introducing a variety of substituents, allowing for the fine-tuning of potency and selectivity.

  • Modulation of Physicochemical Properties: The dimethoxy groups can influence solubility and membrane permeability, crucial for developing drug-like candidates.

  • Potential for Novel Interactions: The unique substitution pattern may enable interactions with less conserved regions of the kinase ATP-binding pocket, potentially leading to improved selectivity.

I. Primary Biochemical Evaluation: Gauging Potency

The initial step in characterizing any novel inhibitor is to determine its potency against the target kinase in a purified, cell-free system. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the kinase's enzymatic activity by 50%.[7][8]

A. Choosing the Right Assay Format

A variety of biochemical assay formats are available, each with its own advantages and disadvantages.[1][9] For high-throughput screening of a new chemical series, non-radiometric fluorescence-based assays are often preferred for their safety and scalability.[1]

LanthaScreen™ Eu Kinase Binding Assay (A Representative Protocol):

This time-resolved Förster resonance energy transfer (TR-FRET) assay is a robust method for measuring inhibitor binding to the kinase active site.[10]

Experimental Protocol:

  • Reagent Preparation: Prepare all reagents (kinase, europium-labeled antibody, and a fluorescent tracer that binds to the ATP pocket) in the specified kinase buffer.

  • Compound Dilution: Create a 10-point serial dilution of the test compounds (e.g., our hypothetical derivatives PY-1 and PY-2, and control inhibitors like Staurosporine) in DMSO. Further dilute these in the kinase buffer.

  • Assay Plate Preparation: In a 384-well plate, add the kinase and the test compound or control.

  • Tracer Addition: Add the fluorescent tracer to all wells.

  • Antibody Addition: Add the Eu-labeled antibody to all wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.

  • Signal Detection: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (for the tracer and the europium).

  • Data Analysis: Calculate the emission ratio and plot it against the inhibitor concentration. Fit the data to a four-parameter logistic model to determine the IC50 value.[7]

B. The Critical Role of ATP Concentration

For ATP-competitive inhibitors, the measured IC50 value is highly dependent on the ATP concentration in the assay.[11] To ensure a fair comparison between compounds, it is crucial to perform the assay at a standardized ATP concentration, ideally at the Michaelis-Menten constant (Km) of the kinase for ATP.[11] Always report the ATP concentration used alongside the IC50 values.

C. Comparative Inhibitory Activity

The following table presents hypothetical data for our novel inhibitors compared to known standards.

CompoundTarget KinaseIC50 (nM)Hill Slope
PY-1 Target Kinase X12.5-1.00.99
PY-2 Target Kinase X35.8-0.950.98
StaurosporineTarget Kinase X7.2-1.10.99
SorafenibTarget Kinase X52.3-1.00.97

This data is for illustrative purposes only.

II. Kinome-Wide Selectivity Profiling: A Crucial Step to Avoid Off-Target Effects

While high potency is desirable, it is rarely the sole determinant of a successful drug candidate. A lack of selectivity, where an inhibitor potently binds to unintended kinases, can lead to off-target effects and toxicity.[12][13][14] Therefore, comprehensive selectivity profiling across the human kinome is a critical step in the in vitro evaluation process.[15][16]

A. Methodology for Selectivity Screening

Large-scale kinase panels are commercially available and offer a standardized way to assess the selectivity of a compound.[17][18] Typically, the inhibitor is tested at a single, high concentration (e.g., 1 or 10 µM) against a broad panel of kinases.

Generalized Workflow for Kinase Profiling:

G cluster_0 Compound Preparation cluster_1 Kinase Panel Screening cluster_2 Data Acquisition cluster_3 Data Analysis & Visualization Compound Test Compound (e.g., PY-1) at 10 µM KinasePanel Panel of >400 Human Kinases Compound->KinasePanel Assay Biochemical Assay (e.g., Radiometric or TR-FRET) KinasePanel->Assay Measurement Measure % Inhibition Assay->Measurement Analysis Calculate Selectivity Score Measurement->Analysis Heatmap Generate Kinome Map Analysis->Heatmap

Caption: A generalized workflow for in vitro kinase selectivity profiling.

B. Interpreting Selectivity Data

The results of a kinome scan are often visualized as a dendrogram or a heatmap, providing a global view of the inhibitor's selectivity. A highly selective inhibitor will show significant inhibition of only the intended target and a few closely related kinases. In contrast, a non-selective inhibitor will inhibit a large number of kinases across different families.

Hypothetical Selectivity Data for PY-1:

Kinase FamilyTarget Kinase% Inhibition at 1 µM
Target Family Target Kinase X 95%
Kinase Y45%
Kinase Z20%
Other Family 1 Kinase A<10%
Kinase B<10%
Other Family 2 Kinase C<10%

This data is for illustrative purposes only.

This hypothetical data suggests that PY-1 has a good selectivity profile, with strong inhibition of its primary target and weaker off-target effects on closely related kinases.

III. Cell-Based Assays: Validating Activity in a Physiological Context

While biochemical assays are essential for determining direct inhibitory activity, they do not fully recapitulate the complexity of a cellular environment.[19][20] Cell-based assays are therefore a crucial next step to confirm that the inhibitor can engage its target in living cells and elicit the desired biological response.[19][21]

A. Target Engagement Assays

These assays directly measure the binding of the inhibitor to its target kinase within the cell. The NanoBRET™ Target Engagement Assay is a popular method for this purpose.

Experimental Protocol (NanoBRET™):

  • Cell Line Engineering: Use a cell line that expresses the target kinase fused to a NanoLuc® luciferase.

  • Compound Treatment: Treat the cells with a range of concentrations of the test inhibitor.

  • Tracer Addition: Add a fluorescent tracer that binds to the target kinase.

  • BRET Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. The binding of the inhibitor displaces the tracer, leading to a decrease in the BRET signal.

  • Data Analysis: Plot the BRET signal against the inhibitor concentration to determine the cellular IC50.

B. Downstream Signaling and Phenotypic Assays

The ultimate goal of a kinase inhibitor is to modulate a specific signaling pathway. Therefore, it is important to measure the effect of the inhibitor on the phosphorylation of downstream substrates and on cellular phenotypes such as proliferation or apoptosis.

Western Blotting for Phospho-Substrate Levels:

  • Cell Treatment: Treat a relevant cancer cell line with the inhibitor at various concentrations.

  • Cell Lysis: Lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration in each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

  • Antibody Incubation: Probe the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate, followed by a secondary antibody.

  • Detection: Visualize the protein bands and quantify their intensity. A potent and on-target inhibitor should lead to a dose-dependent decrease in the phosphorylation of the substrate.

A Representative Signaling Pathway:

G cluster_0 Upstream Signaling cluster_1 Target Kinase Cascade cluster_2 Cellular Response GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor TargetKinaseX Target Kinase X Receptor->TargetKinaseX Substrate Downstream Substrate TargetKinaseX->Substrate Phosphorylation Proliferation Cell Proliferation Substrate->Proliferation Inhibitor PY-1 Inhibitor->TargetKinaseX Inhibition

Caption: A representative signaling pathway showing the point of intervention by our hypothetical inhibitor.

C. Comparative Cytotoxicity and Selectivity Index

It is also important to assess the general cytotoxicity of the compounds in a relevant cell line. The half-maximal cytotoxic concentration (CC50) can be determined using a cell viability assay (e.g., MTT or CellTiter-Glo®).

The Selectivity Index (SI) , calculated as the ratio of CC50 to IC50 (SI = CC50 / IC50), provides a measure of the therapeutic window of the compound. A higher SI is desirable, as it indicates that the compound is cytotoxic at concentrations much higher than those required for target inhibition.

Hypothetical Cellular Activity Data:

CompoundCellular IC50 (nM)CC50 (µM)Selectivity Index (SI)
PY-1 25.145.21800
PY-2 89.462.5700
Staurosporine9.80.033
Sorafenib65.710.3157

This data is for illustrative purposes only.

IV. Conclusion

The in vitro evaluation of novel kinase inhibitors is a multi-faceted process that requires a carefully planned and executed series of experiments. By systematically assessing potency, selectivity, and cellular activity, researchers can build a comprehensive profile of their compounds and make informed decisions about which candidates to advance into further preclinical development. The hypothetical this compound scaffold presented here serves as a representative example of how a novel chemical series can be rigorously evaluated against established standards. The combination of robust biochemical and cell-based assays, coupled with a deep understanding of the underlying principles of kinase inhibition, is paramount to the successful discovery of the next generation of targeted therapeutics.

References

A Senior Application Scientist's Guide to Base Selection in Palladium-Catalyzed Coupling of 6-Chloro-2,3-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 6-Chloro-2,3-dimethoxypyridine

The 2,3-dimethoxypyridine scaffold is a privileged structural motif in modern medicinal chemistry, appearing in a range of biologically active molecules and clinical drug candidates. Its utility stems from the specific electronic properties conferred by the methoxy groups and the versatile reactivity of the pyridine ring. This compound serves as a key, cost-effective building block for introducing this scaffold, primarily through palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination (for C-N bond formation) and the Suzuki-Miyaura coupling (for C-C bond formation).[1][2]

The success of these transformations, however, is critically dependent on the judicious selection of reaction parameters. Among these, the choice of base is arguably one of the most influential yet complex variables. A base does not merely act as a stoichiometric proton scavenger; it actively participates in the catalytic cycle, influencing catalyst activity, stability, reaction rate, and ultimately, product yield and purity.[3] Chloropyridines, being more economical but often less reactive than their bromo- or iodo- counterparts, place an even greater demand on a well-optimized catalytic system.[1]

This guide provides an in-depth comparison of the efficacy of various bases for coupling reactions involving this compound. We will move beyond simple protocol recitation to explore the mechanistic rationale behind base selection, present comparative data, and offer detailed, field-tested protocols to empower researchers in drug discovery and process development.

The Mechanistic Role of the Base: More Than a Simple Proton Acceptor

Understanding the specific role of the base in the two primary coupling reactions of interest is fundamental to making an informed choice. The base's function differs significantly between the Buchwald-Hartwig and Suzuki-Miyaura catalytic cycles.

Buchwald-Hartwig Amination

In the Buchwald-Hartwig amination, a strong base is generally required.[4] Its primary role is to deprotonate the amine nucleophile or the palladium(II)-amine complex that forms after oxidative addition. This deprotonation generates the palladium(II)-amido complex, which is the direct precursor to the product-forming reductive elimination step.[2][3] An insufficiently strong base will fail to generate the amido complex efficiently, stalling the catalytic cycle.

digraph "Buchwald_Hartwig_Cycle" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes pd0 [label="Pd(0)Ln", fillcolor="#4285F4", fontcolor="#FFFFFF"]; oa_complex [label="Oxidative Addition\nComplex\n(Ar-Pd(II)-X)Ln", fillcolor="#FBBC05", fontcolor="#202124"]; amido_complex [label="Amido Complex\n(Ar-Pd(II)-NR'R'')Ln", fillcolor="#34A853", fontcolor="#FFFFFF"]; product_complex [label="Product", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Invisible nodes for structure start [label="Ar-X", shape=plaintext]; amine [label="HNR'R''", shape=plaintext]; base [label="Base", shape=plaintext, fontcolor="#EA4335"]; baseH [label="[Base-H]+X-", shape=plaintext];

// Edges start -> pd0 [label=" Oxidative\n Addition", style=dashed]; pd0 -> oa_complex; oa_complex -> amido_complex [label=" Deprotonation"]; amine -> oa_complex [style=dashed]; base -> oa_complex [style=dashed, color="#EA4335", arrowhead=vee]; amido_complex -> product_complex [label=" Reductive\n Elimination"]; product_complex -> pd0 [label=" Ar-NR'R''"];

// Positioning Base {rank=same; oa_complex; base;} }

Figure 1: Buchwald-Hartwig cycle highlighting the base's critical role.

Suzuki-Miyaura Coupling

In the Suzuki-Miyaura reaction, the base's role is to activate the organoboron species (e.g., a boronic acid, R-B(OH)₂).[5] It reacts with the boronic acid to form a more nucleophilic boronate complex (e.g., [R-B(OH)₃]⁻). This "ate" complex is significantly more competent for transmetalation with the palladium(II) center than the neutral boronic acid.[6] The choice of base here is a delicate balance; it must be strong enough to form the boronate but not so harsh as to cause degradation of the boronic acid or other functional groups.

digraph "Suzuki_Miyaura_Cycle" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes pd0 [label="Pd(0)Ln", fillcolor="#4285F4", fontcolor="#FFFFFF"]; oa_complex [label="Oxidative Addition\nComplex\n(Ar-Pd(II)-X)Ln", fillcolor="#FBBC05", fontcolor="#202124"]; trans_complex [label="Di-organo Complex\n(Ar-Pd(II)-R')Ln", fillcolor="#34A853", fontcolor="#FFFFFF"]; product_complex [label="Product", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Reagent nodes boronic [label="R'-B(OH)2", shape=plaintext]; base [label="Base (e.g., CO3^2-)", shape=plaintext, fontcolor="#EA4335"]; activated_boron [label="[R'-B(OH)3]⁻", shape=plaintext];

// Edges pd0 -> oa_complex [label=" Oxidative\n Addition"]; oa_complex -> trans_complex [label=" Transmetalation"]; trans_complex -> product_complex [label=" Reductive\n Elimination"]; product_complex -> pd0 [label=" Ar-R'"];

// Activation Sub-graph boronic -> activated_boron [style=dashed]; base -> boronic [style=dashed, color="#EA4335", arrowhead=vee]; activated_boron -> oa_complex [style=dashed, label=" Attacks Pd(II)\n Center"];

// Positioning {rank=same; oa_complex; activated_boron;} }

Figure 2: Suzuki-Miyaura cycle showing base activation of the boronic acid.

Comparative Analysis of Common Bases

The efficacy of a base is determined by its strength (pKa), solubility, the nature of its counter-ion, and its steric bulk. Below is a comparative summary of bases commonly employed in coupling reactions, with performance data drawn from studies on chloropyridines and related aryl chlorides.

BaseTypeCommon CouplingStrength (pKa of Conj. Acid)Key Characteristics & Performance Insights
NaOtBu Strong, Non-nucleophilicBuchwald-Hartwig~19Pros: Highly effective for deprotonating a wide range of amines, often leading to fast reaction rates.[7] Cons: Extremely moisture sensitive. Its high basicity can be detrimental to substrates with sensitive functional groups (e.g., esters, enolizable ketones), causing side reactions.[4][8]
K₃PO₄ InorganicSuzuki-Miyaura~12.3Pros: Excellent performance in Suzuki couplings, particularly with heteroaryl substrates.[9] Often used with a co-solvent like water, which can enhance reactivity.[10] Generally considered a milder option than alkoxides. Cons: Can be less effective for challenging Buchwald-Hartwig aminations requiring a stronger base.
Cs₂CO₃ InorganicBoth~10.3Pros: A uniquely effective base for both Suzuki and Buchwald-Hartwig reactions.[8] Its superior performance is often attributed to the high solubility of cesium salts in organic solvents and the "caesium effect," where the large, polarizable Cs⁺ cation may interact favorably with intermediates in the catalytic cycle.[8][11] Cons: Significantly more expensive than sodium or potassium bases.
K₂CO₃ InorganicSuzuki-Miyaura~10.3Pros: A cost-effective and commonly used base for standard Suzuki couplings.[1][12] Cons: Generally lower reactivity compared to Cs₂CO₃ or K₃PO₄, often requiring higher temperatures or longer reaction times. Its low solubility in many organic solvents can lead to heterogeneous mixtures and reproducibility issues.
DBU Organic AmidineBuchwald-Hartwig~13.5Pros: A soluble, organic base that can be used in homogeneous reaction conditions.[13] This avoids issues with insoluble inorganic salts, making it ideal for flow chemistry applications and reactions sensitive to solid precipitates.[4] Cons: May not be strong enough for less acidic amines.

Experimental Protocols: A Head-to-Head Comparison

To provide a practical framework, we present detailed protocols for both Buchwald-Hartwig and Suzuki-Miyaura couplings of this compound. These protocols are designed to be self-validating systems for comparing different bases.

digraph "Experimental_Workflow" { graph [bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Figure 3: General experimental workflow for cross-coupling reactions.

Protocol 1: Buchwald-Hartwig Amination with Morpholine

This protocol compares the strong, conventional base NaOtBu with the milder, soluble carbonate Cs₂CO₃ .

  • Materials:

    • This compound (1.0 mmol, 173.6 mg)

    • Morpholine (1.2 mmol, 104.5 mg, 105 µL)

    • Pd₂(dba)₃ (0.02 mmol, 18.3 mg)

    • Xantphos (0.04 mmol, 23.1 mg)

    • Base A: Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.5 mg)

    • Base B: Cesium Carbonate (Cs₂CO₃) (1.5 mmol, 488.7 mg)

    • Anhydrous Toluene (5 mL)

  • Procedure:

    • To a dry Schlenk flask under an argon atmosphere, add this compound, Pd₂(dba)₃, Xantphos, and the chosen base (NaOtBu or Cs₂CO₃).

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous toluene via syringe, followed by the morpholine.

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. Causality Note: The choice of a bulky biarylphosphine ligand like Xantphos is crucial for promoting the reductive elimination step with the electron-rich pyridine substrate.

    • Upon completion, cool the mixture to room temperature and quench with water (10 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 4-(2,3-dimethoxypyridin-6-yl)morpholine.

  • Expected Outcome: NaOtBu is expected to drive the reaction to completion faster due to its higher basicity. However, Cs₂CO₃ often provides a cleaner reaction profile with higher isolated yields, especially if the substrate or product is sensitive to very strong bases.[8]

Protocol 2: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid

This protocol compares the efficacy of K₃PO₄ and Cs₂CO₃ in a C-C bond formation.

  • Materials:

    • This compound (1.0 mmol, 173.6 mg)

    • 4-Methoxyphenylboronic acid (1.2 mmol, 182.4 mg)

    • Pd(OAc)₂ (0.03 mmol, 6.7 mg)

    • SPhos (0.06 mmol, 24.6 mg)

    • Base A: Potassium Phosphate (K₃PO₄) (2.0 mmol, 424.6 mg)

    • Base B: Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 651.6 mg)

    • Anhydrous 1,4-Dioxane (4 mL) and Water (1 mL)

  • Procedure:

    • To a dry reaction vessel under an argon atmosphere, add this compound, 4-methoxyphenylboronic acid, Pd(OAc)₂, SPhos, and the chosen base (K₃PO₄ or Cs₂CO₃).

    • Evacuate and backfill the vessel with argon three times.

    • Add the anhydrous 1,4-dioxane and water via syringe. Causality Note: The use of an aqueous co-solvent is common for Suzuki reactions with inorganic bases like K₃PO₄, as it aids in dissolving the base and facilitating the formation of the active boronate species.[10]

    • Heat the reaction mixture to 90 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL) and water (10 mL).

    • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography on silica gel to yield 2,3-dimethoxy-6-(4-methoxyphenyl)pyridine.

  • Expected Outcome: Both bases are expected to be effective. K₃PO₄ is a robust and reliable choice for many Suzuki couplings of heteroaryl chlorides.[9] However, Cs₂CO₃ may provide superior yields due to its higher solubility in the reaction medium and the aforementioned "caesium effect".[11]

Conclusion and Recommendations

The selection of a base for coupling reactions with this compound is not a one-size-fits-all decision. The optimal choice is intrinsically linked to the specific coupling partners and the desired reaction outcome.

  • For Buchwald-Hartwig aminations , a strong alkoxide base like NaOtBu should be the starting point for achieving high conversion, especially with less nucleophilic amines. However, if substrate or product stability is a concern, Cs₂CO₃ is an outstanding, albeit more expensive, alternative that often provides cleaner reactions and higher isolated yields.

  • For Suzuki-Miyaura couplings , both K₃PO₄ and Cs₂CO₃ are excellent choices. K₃PO₄ represents a cost-effective, highly reliable option. For reactions that are sluggish or where maximizing yield is the absolute priority, the investment in Cs₂CO₃ is frequently justified by its superior performance.

Ultimately, empirical screening of a small set of bases, guided by the mechanistic principles outlined in this guide, remains the most effective strategy for achieving rapid and successful optimization in the synthesis of novel 2,3-dimethoxypyridine derivatives.

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 6-Chloro-2,3-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. 6-Chloro-2,3-dimethoxypyridine (CAS No. 1087659-30-0), a substituted pyridine derivative, is a valuable building block in medicinal chemistry. However, its halogenated and heterocyclic nature necessitates a structured and informed approach to its disposal. This guide provides a comprehensive, step-by-step framework for the proper management and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.

The causality behind these stringent protocols is rooted in the compound's inherent chemical hazards. Proper handling and disposal are not merely procedural; they are a direct response to the toxicological and ecological risks posed by halogenated organic compounds.

Hazard Profile: Understanding the "Why"

Before handling any chemical, a thorough understanding of its risks is paramount. This compound is classified as a hazardous substance, and its disposal pathway is dictated by this profile.

According to available Safety Data Sheets (SDS), the compound presents the following hazards:

  • Acute Oral Toxicity: It is harmful if swallowed[1].

  • Skin and Eye Irritation: It is known to cause skin irritation and serious eye irritation[1][2].

  • Respiratory Irritation: Inhalation may cause respiratory irritation[1][3].

  • Aquatic Toxicity: While specific data is limited for this exact compound, related chlorinated pyridines are often toxic to aquatic life with long-lasting effects[4].

The presence of a carbon-halogen bond places this compound in the category of halogenated organic compounds. Such compounds are subject to specific environmental regulations due to their potential for persistence and the generation of hazardous byproducts, like hydrochloric acid, upon improper incineration[5].

Table 1: Hazard Summary for this compound

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 4)GHS07 (Exclamation Mark)[6]Warning[1]H302: Harmful if swallowed[1][3]
Skin Irritation (Category 2)GHS07 (Exclamation Mark)WarningH315: Causes skin irritation[1][3]
Eye Irritation (Category 2)GHS07 (Exclamation Mark)WarningH319: Causes serious eye irritation[1][2]
Specific target organ toxicity — single exposure (Category 3)GHS07 (Exclamation Mark)WarningH335: May cause respiratory irritation[1][3]
Laboratory Waste Segregation: The First Line of Defense

Proper disposal begins at the point of generation. The principle of waste segregation is crucial to prevent dangerous chemical reactions and to ensure that waste streams are handled by appropriately licensed disposal facilities.

Step-by-Step Waste Collection Protocol:

  • Designate a Waste Container: Use a dedicated, properly labeled waste container for "Halogenated Organic Waste."[7] The container must be made of a compatible material (e.g., borosilicate glass or high-density polyethylene) and have a secure, vapor-tight screw cap[7].

  • Labeling: The label must be clear, legible, and affixed before the first drop of waste is added[7]. It must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste this compound"

    • A list of all components in the container (if it's a mixture)[7].

    • The associated hazard pictograms (e.g., GHS07).

  • Solid Waste:

    • Contaminated Labware: Disposable items like gloves, weighing paper, and pipette tips that are contaminated with the solid compound should be placed in a sealed, labeled plastic bag and then deposited into the solid halogenated waste stream.

    • Residual/Surplus Solid: Unused or expired solid this compound must be disposed of as hazardous waste. Do not attempt to wash it down the drain. It should be transferred directly into the designated solid halogenated waste container.

  • Liquid Waste (Solutions):

    • If the compound is in solution, it must be collected in a liquid halogenated waste container.

    • NEVER mix halogenated waste with non-halogenated organic waste[7]. This is critical because the disposal methods differ; halogenated waste requires high-temperature incineration with scrubbers to neutralize the resulting acidic gases[5].

  • Storage: Keep the waste container closed at all times, except when adding waste. Store it in a cool, dry, well-ventilated area, away from incompatible materials and within a secondary containment tray to mitigate spills[8].

Spill Management: An Immediate Action Plan

Accidents happen, and a clear, rehearsed spill response plan is a non-negotiable part of laboratory safety.

  • Evacuate and Alert: For a large spill, evacuate the immediate area and alert colleagues and the lab supervisor.

  • Don PPE: At a minimum, this includes a lab coat, chemical splash goggles, and nitrile gloves. For significant spills, a respirator may be necessary[2].

  • Contain the Spill: For solid spills, gently cover the material with an absorbent powder (e.g., vermiculite or a universal spill absorbent) to prevent it from becoming airborne. Avoid dry sweeping.

  • Clean-Up: Carefully scoop the absorbed material into a designated hazardous waste bag or container.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (like ethanol or isopropanol), followed by soap and water. All cleaning materials must be disposed of as halogenated hazardous waste.

  • Report: Document the spill and the clean-up procedure according to your institution's environmental health and safety (EHS) policies.

The Disposal Pathway: From Lab to Destruction

The ultimate fate of this compound waste is destruction via a licensed hazardous waste facility. As a halogenated organic compound, it falls under specific regulations, such as the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA)[9].

The workflow below illustrates the decision-making and logistical process for compliant disposal.

G cluster_0 In-Lab Waste Management cluster_1 Facility-Level Disposal A Waste Generation (e.g., residual solid, contaminated PPE) B Is waste solid or liquid? A->B C Collect in Labeled SOLID Halogenated Waste Container B->C Solid D Collect in Labeled LIQUID Halogenated Waste Container B->D Liquid E Store container in secondary containment in a ventilated area C->E D->E F Schedule Waste Pickup with Institutional EHS E->F G Waste transported by licensed hauler F->G H Final Disposal Method? G->H I High-Temperature Incineration (with acid gas scrubbing) H->I Primary Route J Secure Chemical Landfill (Less common; for stabilized residues) H->J Secondary Route

Fig. 1: Disposal workflow for this compound waste.

The primary and most environmentally sound method for destroying halogenated organic compounds is high-temperature incineration[5][10]. This process must be conducted in a specialized incinerator equipped with "scrubbers" that neutralize the hydrochloric acid (HCl) gas produced from the chlorine atom in the molecule. This prevents the release of acid rain precursors and other pollutants.

Under federal regulations like 40 CFR § 721.85, chemical destruction is the mandated disposal method for halogenated pyridines, underscoring the importance of avoiding landfilling for the primary compound[11].

Conclusion: A Culture of Safety

The responsible disposal of this compound is a direct extension of good laboratory practice. By understanding the chemical's hazards, meticulously segregating waste, preparing for spills, and adhering to the prescribed disposal pathway, we uphold our professional responsibility to protect ourselves, our colleagues, and the environment. This protocol is not a suggestion but a requirement for safe and ethical scientific advancement. Always consult your institution's specific EHS guidelines, as they may have additional requirements based on local regulations.

References

Mastering the Safe Handling of 6-Chloro-2,3-dimethoxypyridine: A Guide for the Drug Development Professional

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher dedicated to advancing pharmaceutical discovery, the introduction of novel reagents is a constant. Among these, halogenated pyridines such as 6-Chloro-2,3-dimethoxypyridine represent a critical class of building blocks. However, their utility in synthesis is matched by the imperative for rigorous safety protocols. This guide moves beyond mere procedural lists to provide a deep, experience-driven framework for the safe and effective handling of this compound, ensuring that scientific progress and personal safety are held in equal regard.

Hazard Profile: Understanding the "Why" Behind the Precautions

This compound is a solid compound whose primary risks are associated with direct contact and inhalation. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound and its close structural analogs are classified with the following hazards:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Skin Irritation (Category 2): Causes skin irritation.[1][2]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[1][2]

The GHS pictogram associated with these hazards is the exclamation mark (GHS07), with a "Warning" signal word.[3] The causality behind these classifications lies in the reactivity of the chlorinated pyridine ring system and its potential to interact with biological macromolecules upon absorption or contact. The chloro and methoxy functional groups can influence the compound's reactivity and metabolic pathways, necessitating a cautious approach.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all checklist but a dynamic risk assessment. The appropriate level of protection is dictated by the scale of the operation and the potential for exposure.

Engineering Controls: The First Line of Defense

All manipulations of solid this compound or its solutions must be conducted in a properly functioning certified chemical fume hood.[4] This primary engineering control is non-negotiable as it mitigates the risk of inhaling dust particles or vapors. An emergency eyewash station and safety shower must be readily accessible.[4]

Personal Protective Equipment Selection

The following table summarizes the recommended PPE for handling this compound, categorized by the nature of the laboratory task.

TaskEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Transfer (Solid) Tight-fitting safety goggles or a face shield in addition to safety glasses.Double-gloving with nitrile gloves. For extended handling, consider butyl rubber gloves.Fully-buttoned laboratory coat.A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially for larger quantities or if dust is generated.
Solution Preparation Tight-fitting safety goggles.Nitrile gloves (inspect for integrity before use).Laboratory coat.Not typically required if performed within a certified fume hood with proper technique.
Reaction Work-up and Purification Tight-fitting safety goggles and a face shield during procedures with a splash risk (e.g., quenching, extractions).Chemical-resistant gloves (nitrile for incidental contact; butyl rubber for prolonged contact).Laboratory coat. Consider a chemically resistant apron.Not typically required if performed within a certified fume hood.

Respiratory Protection Explained: this compound is an organic compound. A NIOSH-approved air-purifying respirator fitted with a black-colored organic vapor (OV) cartridge is the appropriate choice for protection against its vapors or fine dust.[5][6] For environments with significant particulate generation, a combination cartridge (e.g., OV/P100) should be utilized.[5]

Operational Plan: A Step-by-Step Protocol for Safe Solution Preparation

This protocol outlines the preparation of a 0.5 M solution of this compound in Dichloromethane (DCM), a common procedure in a drug development setting. This serves as a practical example of integrating the safety principles discussed.

Pre-Operational Checks:

  • Verify the certification of the chemical fume hood.

  • Ensure the work area is clean and uncluttered.

  • Locate and confirm the functionality of the nearest eyewash station and safety shower.

  • Assemble all necessary glassware, reagents, and waste containers within the fume hood.

Step-by-Step Procedure:

  • Don PPE: Put on a laboratory coat, tight-fitting safety goggles, and double nitrile gloves.

  • Tare Vessel: Place a clean, dry round-bottom flask equipped with a magnetic stir bar on a balance within the fume hood and tare the balance.

  • Weigh Compound: Carefully weigh the target amount of this compound directly into the flask. Use a spatula and avoid generating dust.

  • Add Solvent: Measure the required volume of DCM using a graduated cylinder and add it to the flask.

  • Dissolution: Cap the flask and begin stirring to dissolve the solid.

  • Labeling: Clearly label the flask with the compound name, concentration, solvent, and date.

  • Cleanup: Decontaminate the spatula and any other equipment that came into contact with the compound using an appropriate solvent (e.g., ethanol) and wipe clean. Dispose of the contaminated wipes in the designated solid waste container.

  • Doff PPE: Remove gloves using the proper technique to avoid skin contact and dispose of them in the appropriate waste stream. Wash hands thoroughly with soap and water.

Visualizing the PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.

PPE_Selection_Workflow start Start: Handling This compound fume_hood Work in Certified Chemical Fume Hood? start->fume_hood stop STOP! Do Not Proceed fume_hood->stop No base_ppe Standard PPE: - Lab Coat - Safety Glasses fume_hood->base_ppe Yes task_assessment Assess Task: Weighing Solid or Splash Risk? base_ppe->task_assessment weighing_ppe Enhanced PPE: - Tight-fitting Goggles - Double Nitrile Gloves - Consider OV Respirator task_assessment->weighing_ppe Weighing Solid splash_ppe Enhanced PPE: - Tight-fitting Goggles - Face Shield - Chemical Apron - Butyl Rubber Gloves (prolonged contact) task_assessment->splash_ppe High Splash Risk routine_ppe Standard Lab PPE: - Nitrile Gloves (single) - Safety Goggles task_assessment->routine_ppe Routine Solution Handling end Proceed with Task weighing_ppe->end splash_ppe->end routine_ppe->end

Caption: PPE selection workflow for this compound.

Disposal Plan: Responsible Stewardship

Proper disposal is a critical component of the chemical handling lifecycle. As a halogenated organic compound, this compound and its associated waste must be segregated and disposed of according to institutional and local regulations.

  • Solid Waste: Contaminated items such as gloves, weighing paper, and disposable plasticware should be collected in a designated, sealed, and clearly labeled container for halogenated solid waste.

  • Liquid Waste: Unused solutions and reaction mixtures containing this compound should be collected in a dedicated, sealed, and labeled container for halogenated organic liquid waste.[7][8] Do not mix with non-halogenated waste streams, as this can significantly increase disposal costs and complexity.[9]

Emergency Response: Preparedness and Action

In the event of an exposure, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][10] Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2][11] Seek immediate medical attention.

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

By integrating this comprehensive understanding of the hazards, operational controls, and emergency preparedness into your daily laboratory workflow, you can confidently and safely utilize this compound to its full potential in the pursuit of new therapeutic discoveries.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-2,3-dimethoxypyridine
Reactant of Route 2
Reactant of Route 2
6-Chloro-2,3-dimethoxypyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.